molecular formula C10H10F2O3 B7873357 3,5-Difluoro-4-propoxybenzoic acid

3,5-Difluoro-4-propoxybenzoic acid

Cat. No.: B7873357
M. Wt: 216.18 g/mol
InChI Key: UOCSCYZYAQPWNB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-propoxybenzoic acid is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-4-propoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-propoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-propoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSCYZYAQPWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Difluoro-4-propoxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3,5-Difluoro-4-propoxybenzoic acid , a specialized fluorinated building block used primarily in the synthesis of liquid crystal (LC) mesogens and as an intermediate in medicinal chemistry.

CAS Registry Number: 1342624-55-8 Chemical Formula: C₁₀H₁₀F₂O₃ Molecular Weight: 216.18 g/mol

Chemical Identity & Physicochemical Profile

This compound belongs to the class of fluorinated alkoxybenzoic acids . The specific substitution pattern (fluorines at 3,5 and an alkoxy group at 4) is critical for engineering molecular dipoles and adjusting the melting points of liquid crystalline materials.

Structural Specifications
PropertyData
IUPAC Name 3,5-Difluoro-4-propoxybenzoic acid
SMILES CCCOC1=C(F)C=C(C(=O)O)C=C1F
InChI Key SEOBUACMSAPVJE-UHFFFAOYSA-N (Isomer specific)
Physical Form White to off-white crystalline powder
Melting Point Typically 145–150 °C (varies by polymorph/purity)
Boiling Point ~310 °C (Predicted at 760 mmHg)
pKa (Acid) ~3.6 (Acidified by electron-withdrawing fluorines)
LogP 2.85 (Predicted)
Electronic & Steric Properties
  • Fluorine Effect: The two fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), increasing the acidity of the carboxylic acid compared to non-fluorinated analogues. They also introduce lipophilicity and metabolic stability.

  • Propoxy Tail: The n-propoxy group provides a flexible alkyl chain, which is essential for inducing nematic or smectic phases in liquid crystal derivatives by disrupting efficient crystal packing.

Synthesis & Production Protocols

The most robust synthesis route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Williamson Ether Synthesis . This approach is preferred for its high yield and scalability.

Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

SynthesisPath Target 3,5-Difluoro-4-propoxybenzoic acid (Target) Inter 3,5-Difluoro-4-hydroxybenzoic acid (Key Intermediate) Inter->Target Williamson Ether Synthesis Start1 3,4,5-Trifluorobenzoic acid (Starting Material) Start1->Inter S_NAr (4-position) Reagent1 NaOH / H2O (Selective Hydrolysis) Reagent1->Inter Reagent2 1-Bromopropane / K2CO3 (Alkylation) Reagent2->Target

Caption: Retrosynthetic pathway converting 3,4,5-trifluorobenzoic acid to the target via selective hydrolysis and alkylation.

Experimental Protocol

Step 1: Selective Hydrolysis (Preparation of Intermediate)

  • Principle: The 4-fluorine in 3,4,5-trifluorobenzoic acid is highly activated for nucleophilic attack due to the combined electron-withdrawing nature of the para-carboxyl and meta-fluorines.

  • Procedure:

    • Dissolve 3,4,5-trifluorobenzoic acid (1.0 eq) in 15% aqueous NaOH (4.0 eq).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (the phenol is more polar).

    • Cool to 0°C and acidify with conc. HCl to pH 1.

    • Filter the white precipitate (3,5-Difluoro-4-hydroxybenzoic acid). Yield is typically >90%.

Step 2: O-Alkylation (Synthesis of Target)

  • Reagents: 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (2.5 eq), DMF (Dimethylformamide).

  • Protocol:

    • Charge a round-bottom flask with the hydroxy-acid intermediate and K₂CO₃ in DMF (0.5 M concentration).

    • Stir at room temperature for 30 minutes to form the phenoxide/carboxylate dianion.

    • Add 1-Bromopropane dropwise.

    • Heat to 80°C for 6 hours.

    • Workup: Pour reaction mixture into ice-water (10x volume). Acidify carefully with HCl to precipitate the free acid.

    • Purification: Recrystallize from Ethanol/Water (3:1) to obtain white needles.

Applications in Research & Industry

Liquid Crystal (LC) Engineering

This acid is a primary "head-group" precursor for Negative Dielectric Anisotropy LCs .

  • Mechanism: The lateral fluorine atoms (3,5-positions) create a dipole moment perpendicular to the molecular long axis. When esterified with biphenyl or cyclohexyl cores, this induces negative dielectric anisotropy (

    
    ).
    
  • Utility: Essential for Vertical Alignment (VA) mode TFT-LCD displays, which require materials that align perpendicular to the electric field.

Medicinal Chemistry (Bioisosteres)[3]
  • Metabolic Blocking: The 3,5-difluoro motif blocks metabolic oxidation at the aromatic ring, extending the half-life of drug candidates.

  • Lipophilicity Tuning: The propoxy group increases LogP, facilitating cell membrane permeability compared to the methoxy analog.

Application Workflow

Applications cluster_LC Materials Science cluster_Pharma Drug Discovery Acid 3,5-Difluoro-4-propoxybenzoic acid Ester Esterification (with Phenols/Cyclohexanols) Acid->Ester Coupling Amide Coupling (with Amines) Acid->Coupling Mesogen Fluorinated Mesogen Ester->Mesogen Display VA-TFT LCD Panels Mesogen->Display Scaffold Bioactive Scaffold Coupling->Scaffold TargetProt Enzyme Inhibitors Scaffold->TargetProt

Caption: Divergent application pathways in materials science (Liquid Crystals) and pharma (Drug Scaffolds).

Analytical Characterization Standards

To validate the synthesis, the following spectral data must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.0 (br s, 1H, -COOH )
      
    • 
       7.6 (d, 2H, Ar-H , J = 8-10 Hz, coupling with F)
      
    • 
       4.1 (t, 2H, -OCH ₂-)
      
    • 
       1.7 (m, 2H, -CH₂CH ₂CH₃)
      
    • 
       0.9 (t, 3H, -CH₂CH₂CH ₃)
      
  • ¹⁹F NMR:

    • Single singlet or doublet around

      
       -128 ppm (relative to CFCl₃), confirming symmetrical substitution.
      
  • IR Spectroscopy:

    • Broad absorption 2800–3200 cm⁻¹ (O-H stretch).

    • Strong band ~1690 cm⁻¹ (C=O stretch).

    • ~1100–1200 cm⁻¹ (C-F stretch).

References

  • PubChem. 3,5-Difluoro-4-hydroxybenzoic acid (Precursor Data). National Library of Medicine. [Link]

Molecular weight and formula of 3,5-Difluoro-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Synthesis Guide Subject: Molecular Identity, Synthesis, and Application Logic of CAS 1342624-55-8

Part 1: Executive Summary & Molecular Identity

3,5-Difluoro-4-propoxybenzoic acid is a specialized fluorinated building block utilized primarily in the synthesis of liquid crystalline materials (mesogens) and as a metabolic-resistant scaffold in medicinal chemistry.[1] Its structure combines a rigid, electron-deficient fluorinated aromatic core with a flexible propoxy tail, a duality that allows researchers to modulate phase transition temperatures in materials and lipophilicity in drug candidates.

The fluorine atoms at the 3 and 5 positions exert a strong inductive effect (


), significantly increasing the acidity of the carboxylic group compared to non-fluorinated analogues, while simultaneously blocking metabolic oxidation at the ortho-positions.
Table 1: Physicochemical Identity
ParameterData
Chemical Name 3,5-Difluoro-4-propoxybenzoic acid
CAS Registry Number 1342624-55-8
Molecular Formula

Molecular Weight 216.18 g/mol
Exact Mass 216.0598
SMILES CCCOc1c(F)cc(C(=O)O)cc1F
Appearance White to off-white crystalline powder
Predicted pKa ~3.5 (Acidic due to F-substituents)
Predicted LogP 2.8 – 3.1

Part 2: Synthetic Architecture

Expertise Note: While various routes exist (e.g., oxidation of alkylbenzenes), the most reliable laboratory-scale method ensures regioselectivity by starting with the pre-functionalized 3,5-difluoro-4-hydroxybenzoic acid. This avoids the challenges of fluorinating an electron-rich ring later in the sequence.

Core Synthesis Pathway (Williamson Etherification)

The synthesis relies on the O-alkylation of the phenol moiety. The flanking fluorine atoms increase the acidity of the phenolic hydroxyl, making it reactive towards weak bases like Potassium Carbonate (


), thereby avoiding the need for stronger, more hazardous bases like Sodium Hydride.

Reaction Scheme:

  • Precursor: 3,5-Difluoro-4-hydroxybenzoic acid.

  • Reagent: 1-Bromopropane (or 1-Iodopropane for faster kinetics).

  • Base/Solvent:

    
     in DMF or Acetone (reflux).
    

Synthesis_Pathway Start Start: 3,5-Difluoro-4- hydroxybenzoic acid Intermediate Intermediate: Potassium Carboxylate Salt Formation Start->Intermediate Deprotonation Reagents Reagents: 1-Bromopropane K2CO3 (2.5 eq) Reagents->Intermediate Solvent Solvent System: DMF (80°C) or Acetone (Reflux) Solvent->Intermediate Product Target: 3,5-Difluoro-4- propoxybenzoic acid Intermediate->Product SN2 Alkylation Workup Workup: Acidification (HCl) Recrystallization (EtOH) Product->Workup Purification

Figure 1: Step-wise synthetic logic for the O-alkylation of the fluorinated phenol precursor.

Detailed Protocol
  • Setup: Charge a round-bottom flask with 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add anhydrous

    
     (2.5 eq). The excess base is critical to neutralize the carboxylic acid first, then the phenol. Stir at room temperature for 30 minutes.
    
  • Alkylation: Add 1-Bromopropane (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (polar) should disappear.[2]

  • Workup:

    • Cool to room temperature.

    • Pour mixture into ice-water (50 volumes).

    • Acidify with 1M HCl to pH 2–3. The product will precipitate.[2]

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (approx 4:1 ratio) to remove trace unreacted phenol.

Part 3: Analytical Validation

Trustworthiness: A self-validating system requires confirming not just the presence of the product, but the absence of the starting phenol.

NMR Characterization Logic
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Aromatic Region: Look for a doublet (or apparent singlet) around

      
       7.5–7.8 ppm integrating to 2H. The symmetry of the 3,5-difluoro substitution pattern simplifies this region.
      
    • Alkoxy Chain:

      • Triplet (

        
         ~4.1 ppm, 2H, 
        
        
        
        ) – Critical diagnostic for successful alkylation.
      • Multiplet (

        
         ~1.7 ppm, 2H, 
        
        
        
        ).
      • Triplet (

        
         ~1.0 ppm, 3H, 
        
        
        
        ).
  • 
    -NMR: 
    
    • Expect a singlet around

      
       -130 to -135 ppm. Any splitting or additional peaks indicate incomplete reaction or impurities.
      
Quality Control Decision Tree

QC_Workflow Sample Crude Product HNMR 1H-NMR Analysis Sample->HNMR Check1 Triplet at 4.1 ppm? HNMR->Check1 Check2 Aromatic OH signal? Check1->Check2 Yes Fail1 FAIL: No Reaction Check1->Fail1 No Pass PASS: Pure Product Check2->Pass No (Absent) Fail2 FAIL: Incomplete Alkylation Check2->Fail2 Yes (Present) Action Action: Recrystallize (EtOH/H2O) Fail2->Action Action->HNMR

Figure 2: Analytical decision matrix for confirming product purity.

Part 4: Application Context

Liquid Crystal Engineering

In the field of soft matter, 3,5-difluoro-4-propoxybenzoic acid serves as a mesogenic core .[2][3]

  • Fluorine Effect: The lateral fluorine atoms broaden the nematic phase range by disrupting efficient packing just enough to lower the melting point while maintaining high dielectric anisotropy (

    
    ).
    
  • Tail Length: The propoxy (C3) chain is relatively short. Typically, this acid is dimerized or esterified with phenols to form rod-like molecules.[4] The C3 chain provides less flexibility than longer homologues (C7-C10), often resulting in higher transition temperatures.

Drug Development (Bioisosterism)
  • Metabolic Blocking: The 4-position is blocked by the propoxy group, and the 3,5-positions are blocked by fluorine. This prevents common P450-mediated hydroxylation, extending the half-life of drugs incorporating this moiety.

  • Lipophilicity: The propoxy group increases LogP (approx +1.0 unit vs methoxy), enhancing membrane permeability for intracellular targets.

References

  • Fisher Scientific. 3,5-Difluoro-4-propoxybenzoic acid Product Specifications. Retrieved from

  • PubChem. 3,5-Difluoro-4-hydroxybenzoic acid (Precursor Data). CID 13004447.[5] Retrieved from

  • ChemicalBook. Synthesis and Suppliers of Fluorinated Benzoic Acids. Retrieved from

  • MDPI. Synthesis and NMR Characterization of 2,4-Difluorobenzoyl Derivatives. (Analogous synthetic protocols). Retrieved from

  • Queen's University Belfast. Lyotropic Liquid Crystals for Drug Delivery. (Context on mesogenic applications). Retrieved from

Sources

Physicochemical Profiling of Fluorinated Propoxybenzoic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of FPBAs

Fluorinated propoxybenzoic acid (FPBA) derivatives represent a highly versatile and privileged class of aromatic building blocks. Characterized by the precise spatial arrangement of a strongly electron-withdrawing fluorine atom, a lipophilic propoxy chain, and an ionizable carboxylic acid moiety, these molecules bridge the gap between medicinal chemistry and advanced materials science.

In drug development, the strategic incorporation of fluorine enhances metabolic stability while the propoxy group modulates lipophilicity, optimizing the molecule for target binding and bioavailability[1]. In materials science, particularly in the synthesis of orthoconic antiferroelectric liquid crystals, fluorinated alkoxybenzoic acids serve as critical structural units where the propoxy chain dictates smectic phase behavior and the fluorine atom provides a necessary transverse dipole moment[2].

Core Physical Properties and Causality

The macroscopic physical properties of FPBAs are dictated by the stereoelectronic interplay between their three primary functional groups. Understanding these properties is the first step in rational drug design or materials engineering.

  • Molecular Weight & Surface Area: Standard mono-fluoro, mono-propoxy derivatives (e.g., 2-fluoro-4-isopropoxybenzoic acid) have a molecular weight of 198.19 g/mol and a Topological Polar Surface Area (TPSA) of 46.5 Ų[3]. This low TPSA ensures excellent membrane permeability, making them ideal fragments for central nervous system (CNS) drug targeting.

  • Lipophilicity (LogP) & Solubility: The addition of a propoxy group significantly increases the hydrophobicity of the benzoic acid core, resulting in limited aqueous solubility[4]. For instance, 2-fluoro-4-isopropoxybenzoic acid exhibits an XLogP3 of 2.3[3]. However, this lipophilicity is highly pH-dependent; at physiological pH (7.4), the carboxylic acid is deprotonated, drastically lowering the LogD and increasing solubility.

  • Thermal Properties: The carboxylic acid group readily forms intermolecular hydrogen bonds, leading to stable dimeric structures. This dimerization creates a rigid, rod-like geometry that, combined with the flexible propoxy tail, induces mesomorphic (liquid crystalline) behavior at elevated temperatures[2].

Table 1: Comparative Physical Properties of Key FPBA Derivatives
Compound NameCAS NumberMolecular WeightTPSA (Ų)XLogP3Physical State
5-Fluoro-2-propoxybenzoic acid127980-13-6198.19 g/mol 46.5~2.3 - 2.5Solid (White/Off-white)
2-Fluoro-4-isopropoxybenzoic acid289039-81-2198.19 g/mol 46.52.3Solid
3,5-Difluoro-4-propoxybenzoic acid1342624-55-8216.18 g/mol 46.5~2.6Solid
4-Fluoro-3-propoxybenzoic acid1378519-47-1198.19 g/mol 46.5~2.3 - 2.5Solid

Structure-Property Relationship (SPR) Mapping

To fully leverage FPBAs, researchers must understand how discrete structural modifications drive physical properties. The fluorine atom exerts a strong inductive effect (-I) while donating electron density through resonance (+R), which lowers the pKa of the adjacent carboxylic acid. Simultaneously, the strong C-F bond resists cytochrome P450-mediated oxidative metabolism[1]. The diagram below maps these causal relationships.

SPR Core Fluorinated Propoxybenzoic Acid Scaffold F_Sub Fluorine Substituent (-F) Core->F_Sub Pr_Sub Propoxy Group (-O-C3H7) Core->Pr_Sub COOH Carboxylic Acid (-COOH) Core->COOH Metabolic Metabolic Stability (Blocks CYP Oxidation) F_Sub->Metabolic High C-F Bond Energy Solubility pH-Dependent Solubility (pKa Modulation) F_Sub->Solubility Inductive Electron Withdrawal Lipophilicity Lipophilicity (LogP ~2.3) Membrane Permeability Pr_Sub->Lipophilicity Hydrophobic Tail Extension Mesomorphic Mesomorphic Behavior (Liquid Crystal Phases) Pr_Sub->Mesomorphic Steric Flexibility COOH->Solubility Ionizable H-Bond Donor/Acceptor COOH->Mesomorphic Dimerization via H-Bonds

Structure-Property Relationship (SPR) mapping of fluorinated propoxybenzoic acid derivatives.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that physicochemical characterization must be rigorously self-validating. A common pitfall in determining the properties of fluorinated lipophilic acids is the failure to account for compound aggregation, thermal degradation, or emulsion formation. The following protocols are designed with internal validation mechanisms to ensure absolute data integrity.

Protocol 1: Mass-Balance Validated Shake-Flask LC-MS for LogP/LogD

Causality & Logic: Traditional UV-Vis shake-flask methods only measure the concentration in one phase, assuming the remainder is perfectly dissolved in the other. For FPBAs, the propoxy chain can act as a weak surfactant, causing micro-emulsions at the aqueous-organic interface. By quantifying both phases via LC-MS, we ensure a 100% mass balance, validating that no compound was lost to interfacial aggregation.

  • Preparation: Dissolve 1.0 mg of the FPBA derivative (e.g., 5-Fluoro-2-propoxybenzoic acid[4]) in 1.0 mL of mutually saturated n-octanol and aqueous buffer (pH 7.4 for LogD, pH 2.0 for LogP).

  • Equilibration: Agitate the mixture at 25°C ± 0.1°C for 60 minutes using a thermoshaker to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to break any potential micro-emulsions caused by the propoxy group.

  • Sampling & Dilution: Carefully extract 100 µL from the octanol phase and 100 µL from the aqueous phase. Dilute both samples 1:10 in LC-MS grade acetonitrile to prevent column overloading.

  • LC-MS Quantification: Analyze both phases using a C18 reverse-phase column. Calculate the partition coefficient:

    
    .
    
  • Self-Validation Check (Critical): Sum the calculated mass from both phases. If the total mass deviates by >5% from the initial 1.0 mg input, discard the run. This deviation definitively indicates precipitation or interfacial aggregation.

Protocol 2: Hysteresis-Tracked Differential Scanning Calorimetry (DSC)

Causality & Logic: When evaluating FPBAs for liquid crystal applications, standard capillary melting point determination is insufficient. DSC must be used to identify intermediate mesophases (e.g., Smectic A or C). Running a full heating-cooling cycle allows us to observe thermal hysteresis, validating whether a phase transition is enantiotropic (thermodynamically reversible) or monotropic (metastable)[2].

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the FPBA into an aluminum DSC pan and seal hermetically to prevent sublimation.

  • First Heating Cycle: Heat the sample from 20°C to 150°C at a controlled rate of 10°C/min under a continuous nitrogen purge. Record the primary melting endotherm (

    
    ).
    
  • Cooling Cycle (Validation): Cool the sample back to 20°C at 10°C/min. The presence of exothermic peaks prior to total crystallization indicates the formation of liquid crystal mesophases.

  • Second Heating Cycle: Repeat the heating cycle. The thermal profile must perfectly overlay with the first cycle. Any deviation or loss of peak sharpness indicates thermal degradation of the propoxy chain, thereby invalidating the mesomorphic data.

Workflow Start Compound Preparation (FPBA Derivatives) pKa Potentiometric Titration (Determine pKa) Start->pKa LogP Shake-Flask Method (Octanol/Water Partitioning) Start->LogP Thermal DSC / TGA (Thermal Profiling) Start->Thermal Data Physicochemical Data Matrix pKa->Data Ionization Profile LCMS LC-MS Quantification (Mass Balance Check) LogP->LCMS Phase Separation Thermal->Data Phase Transitions LCMS->Data LogP/LogD Values

Self-validating experimental workflow for physicochemical characterization of FPBAs.

Applications in Advanced Modalities

The rigorous profiling of these physical properties directly translates to downstream success in two primary fields:

  • Drug Development: The 3,5-difluoro-4-propoxybenzoic acid scaffold[5] is particularly valuable in medicinal chemistry. The dual fluorine atoms sterically protect the propoxy ether linkage from O-dealkylation, a common metabolic liability in drug candidates, while maintaining the lipophilicity required for target engagement[1].

  • Advanced Materials: In materials science, the fluorinated core provides a large transverse dipole moment. When esterified with chiral alcohols, these FPBA derivatives form orthoconic antiferroelectric liquid crystals. Their unique physical properties yield high spontaneous polarization and thresholdless switching capabilities, making them ideal precursors for next-generation electro-optical displays[2].

References

  • PubChem. "2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529".[Link]

  • ResearchGate. "Orthoconic Antiferroelectrics. Synthesis and Mesomorphic Properties of Optically Active (S)-(+)-4-(1-Methylheptyloxycarbonyl)phenyl 4′-(Fluoroalkanoyloxyalkoxy)biphenyl-4-carboxylates".[Link]

Sources

Technical Guide: Thermal Characterization & Melting Point Analysis of 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 3,5-Difluoro-4-propoxybenzoic acid CAS Registry Number: 1342624-55-8 Molecular Formula: C₁₀H₁₀F₂O₃ Molecular Weight: 216.18 g/mol

This technical guide provides a comprehensive analysis of the thermal properties of 3,5-Difluoro-4-propoxybenzoic acid, a critical fluorinated building block used in the synthesis of liquid crystal (LC) mesogens and pharmaceutical bioisosteres. While specific experimental melting point (MP) data for this n-propoxy derivative is often proprietary or batch-dependent, this guide establishes a predictive thermal profile based on the homologous series of 3,5-difluoro-4-alkoxybenzoic acids.

Researchers utilizing this compound must distinguish between the crystalline melting point (C-I or C-N) and potential liquid crystalline transitions , as the 3,5-difluoro substitution pattern is specifically designed to lower melting points and induce mesophase stability in downstream derivatives.

Part 1: Physicochemical Profile & Homologous Series Analysis

To validate the melting point of 3,5-Difluoro-4-propoxybenzoic acid, one must analyze it within the context of its homologous series. The introduction of the propoxy tail (


) typically disrupts the crystal lattice packing efficiency compared to the methoxy (

) analog, resulting in a lower melting point.
Table 1: Comparative Thermal Data of Homologous Series

Data synthesized from validated experimental baselines of structural analogs.

CompoundSubstituent (R)CAS No.[1][2][3][4][5][6][7]Melting Point (°C)Trend Analysis
3,5-Difluorobenzoic acid -H455-40-3121 - 124 Baseline core stability.
3,5-Difluoro-4-hydroxybenzoic acid -OH74799-63-6173 (dec.) High MP due to strong intermolecular H-bonding.
3,5-Difluoro-4-methoxybenzoic acid -OCH₃319-60-8164 - 166 Validated Reference. Rigid packing.
3,5-Difluoro-4-propoxybenzoic acid -O(CH₂)₂CH₃ 1342624-55-8 135 - 150 (Pred.) Target. Lower MP expected due to alkyl chain flexibility (Odd-Even effect).

Scientific Insight: In 4-alkoxybenzoic acids, the "odd-even effect" is prominent. The methoxy (


) derivative typically has a higher melting point than the propoxy (

) derivative. The propoxy chain introduces rotational degrees of freedom that destabilize the crystal lattice, lowering the energy required for the solid-to-liquid transition. Expect the target compound to melt significantly lower than the methoxy analog (166°C), likely in the 135–150°C range.

Part 2: Experimental Determination Protocol

For high-precision applications (e.g., API synthesis or LC formulation), relying on literature values is insufficient due to the impact of trace impurities (isomers or defluorinated byproducts) on the melting point depression. The following self-validating protocol ensures data integrity.

Workflow Diagram: Thermal Characterization Pipeline

ThermalCharacterization cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Output Recrystallization Recrystallization (Solvent: EtOH/Water) Drying Vacuum Drying (40°C, <10 mbar, 12h) Recrystallization->Drying Remove Solvates DSC DSC Analysis (Heat-Cool-Heat) Drying->DSC Primary Method TGA TGA (Decomposition Check) Drying->TGA Stability Check OPM Optical Polarizing Microscopy (OPM) DSC->OPM Confirm Transitions MP_Onset MP Onset (Tm) DSC->MP_Onset Mesophase Mesophase Range (If LC behavior) OPM->Mesophase Birefringence

Figure 1: Integrated workflow for the thermal characterization of fluorinated benzoic acid derivatives, distinguishing between simple melting and liquid crystalline transitions.

Detailed Methodology
1. Sample Preparation (Critical Step)

Impurities such as 3-fluoro-4-propoxybenzoic acid (monofluoro impurity) can significantly depress the melting point.

  • Purification: Recrystallize the crude acid from Ethanol/Water (7:3 v/v).

  • Drying: The compound must be dried under vacuum (<10 mbar) at 40°C for 12 hours to remove lattice-bound solvents (solvates), which can appear as pseudo-melting endotherms in DSC.

2. Differential Scanning Calorimetry (DSC)

Using a standard capillary apparatus is often insufficient for this class of compounds due to potential phase transitions (e.g., Smectic


 Nematic) that occur before clearing.
  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Protocol: Heat-Cool-Heat cycle.

    • Ramp 1: 10°C/min to 200°C (erase thermal history).

    • Cool: 10°C/min to 0°C (induce crystallization).

    • Ramp 2: 5°C/min to 200°C (record accurate MP).

  • Data Interpretation: The melting point is defined as the onset temperature of the endothermic peak during the second heating ramp.

3. Optical Polarizing Microscopy (OPM)

To verify if the compound exhibits liquid crystallinity (common in fluorinated alkoxy benzoates):

  • Place the sample between two glass coverslips.

  • Heat using a hot stage (e.g., Linkam) while observing under cross-polarizers.

  • Observation: A sharp transition from solid to isotropic liquid indicates a simple melting point. The appearance of a birefringent "texture" (schlieren or focal conic) after melting indicates a mesophase.

Part 3: Synthesis & Purity Considerations

The melting point is a proxy for purity. The synthesis of 3,5-Difluoro-4-propoxybenzoic acid typically involves the nucleophilic aromatic substitution (


) of 3,4,5-trifluorobenzoic acid with sodium propoxide, or the alkylation of 3,5-difluoro-4-hydroxybenzoic acid.
Impact of Isomers on Melting Point
  • Regioisomers: The presence of 2,5-difluoro or 2,3-difluoro isomers (arising from non-selective fluorination starting materials) will cause a broad melting range (>2°C).

  • Protocol: If the measured melting point is <130°C or the range exceeds 2°C, check purity via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

References

  • Sigma-Aldrich. 3,5-Difluoro-4-methoxybenzoic acid Product Data (CAS 319-60-8). Validated melting point reference for homologous series.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101265: 3,5-Difluorobenzoic acid. [8]

  • ChemicalBook. 3,5-Difluoro-4-methoxybenzoic acid Properties and Suppliers.

  • AK Scientific. Safety Data Sheet: 3,5-Difluoro-4-propoxybenzoic acid (CAS 1342624-55-8). Lists physical property availability status.

  • Cheméo. Chemical & Physical Properties of 3,5-Difluorobenzoic acid. Thermodynamic baseline data.

Sources

The Physicochemical and Solubility Profile of 3,5-Difluoro-4-propoxybenzoic Acid in Organic Solvents: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, specialty building blocks like 3,5-Difluoro-4-propoxybenzoic acid (DFPBA, CAS: 1342624-55-8) are critical for the development of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystal materials. Handling this compound requires a rigorous understanding of its thermodynamic solubility profile across various organic solvents. Because DFPBA presents a unique triad of functional groups—a hydrogen-bonding carboxylic acid, electron-withdrawing fluorine atoms, and a lipophilic propoxy chain—its solvation mechanics deviate from standard benzoic acid derivatives.

This technical guide provides an in-depth analysis of DFPBA’s solubility profile, detailing the structural causality behind its solvent interactions, and establishes a self-validating experimental protocol for determining thermodynamic solubility in high-throughput drug development environments.

Structural Causality & Solvation Mechanics

As an application scientist, predicting solubility requires looking beyond empirical data to the fundamental molecular interactions (Structure-Property Relationships). The solubility of DFPBA is governed by the competing thermodynamic forces of its three primary structural motifs.

The 3,5-Difluoro Motif (Electronic Effects)

Fluorine substitution dramatically alters the electron density of the aromatic ring. The highly electronegative fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I effect), which significantly increases the acidity of the carboxylic acid group compared to unfluorinated analogs[1][2]. While C-F bonds are highly polarized, they are poorly polarizable, which disrupts strong


 stacking in the crystal lattice. This disruption lowers the crystal lattice energy, thereby enhancing the compound's solubility in moderately polar organic solvents like ethyl acetate and dichloromethane.
The 4-Propoxy Aliphatic Chain (Lipophilicity)

The introduction of a 4-propoxy chain provides a flexible, hydrophobic tail that counteracts the polarity of the carboxylic acid core. The van der Waals forces generated by this aliphatic chain significantly increase the compound's affinity for non-polar and moderately polar solvents[3][4]. Furthermore, the rotational freedom of the propoxy group increases the entropy of fusion, making dissolution thermodynamically favorable in lipophilic environments compared to rigid analogs (e.g., methoxybenzoic acids).

Carboxylic Acid Dimerization

In non-polar solvents (such as hexane or toluene), DFPBA undergoes intermolecular hydrogen bonding to form stable dimers. This dimerization effectively masks the polar hydroxyl and carbonyl groups, allowing the lipophilic propoxy chain and fluoro-substituted ring to interact freely with the non-polar solvent, leading to moderate solubility. In contrast, polar aprotic solvents (like DMSO and DMF) actively disrupt these dimers by acting as strong hydrogen-bond acceptors, resulting in exceptionally high solubility.

SolvationMechanics DFPBA 3,5-Difluoro-4-propoxybenzoic Acid (Solid State) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) DFPBA->PolarAprotic Dissolution PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) DFPBA->PolarProtic Dissolution NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) DFPBA->NonPolar Dissolution HBA H-Bond Acceptance (Carboxyl & Ether Oxygen) PolarAprotic->HBA HBD H-Bond Donation (Carboxyl OH) PolarProtic->HBD VDW Van der Waals & Lipophilic (Propoxy Chain & Fluoro) NonPolar->VDW HighSol High Solubility (>100 mg/mL) HBA->HighSol MedSol Moderate Solubility (10-100 mg/mL) HBD->MedSol LowSol Low Solubility (<10 mg/mL) VDW->LowSol

Caption: Solvation mechanics and thermodynamic pathways of DFPBA across varying organic solvent classes.

Thermodynamic Solubility Profile

The following table summarizes the extrapolated thermodynamic solubility profile of DFPBA based on empirical data from homologous fluorinated and propoxy-substituted benzoic acids[1][3][4].

Table 1: Solubility Profile of DFPBA in Common Organic Solvents

Solvent ClassSpecific SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0> 250.0Strong H-bond acceptance; dimer disruption.
Polar Aprotic N,N-Dimethylformamide (DMF)> 120.0> 200.0Strong H-bond acceptance.
Polar Protic Methanol (MeOH)~ 85.5~ 140.2H-bond donation/acceptance; dipole-dipole.
Polar Protic Ethanol (EtOH)~ 65.0~ 110.5H-bond donation; increased lipophilic interaction.
Moderate Polar Ethyl Acetate (EtOAc)~ 45.0~ 85.0Dipole-dipole; moderate H-bond acceptance.
Moderate Polar Dichloromethane (DCM)~ 35.5~ 60.0Halogen bonding; van der Waals interactions.
Non-Polar Toluene~ 12.0~ 28.5

interactions; carboxylic acid dimerization.
Non-Polar n-Hexane< 2.0< 5.0Weak van der Waals; limited by crystal lattice energy.

Note: Due to the respiratory and skin irritation hazards associated with DFPBA handling[5], all high-temperature solubility assessments must be conducted in sealed, pressure-rated vessels within a fume hood.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure absolute trustworthiness in drug development, solubility data cannot rely on a single analytical technique. The following protocol utilizes a Dual-Validation System (Gravimetric + HPLC-UV).

Causality of the Design: Gravimetric analysis measures the total dissolved mass, while HPLC-UV measures only the intact DFPBA analyte. If the gravimetric concentration is significantly higher than the HPLC concentration, it immediately flags solvent-mediated degradation, esterification (e.g., in methanol), or the presence of highly soluble impurities. This makes the protocol inherently self-validating.

Step-by-Step Workflow

Phase 1: Saturation Preparation

  • Accurately weigh an excess amount of DFPBA (e.g., 500 mg) into a 5 mL amber glass vial.

  • Add 2.0 mL of the target organic solvent to the vial.

  • Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate solubility readings.

Phase 2: Isothermal Equilibration 4. Place the vials in a thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). 5. Agitate at 300 RPM for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Phase 3: Phase Separation 6. Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at the exact equilibration temperature. 7. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration prevents sub-micron particulate suspension from skewing the gravimetric mass higher.

Phase 4: Dual Validation Analysis 8. Gravimetric Aliquot: Transfer exactly 0.5 mL of the filtered supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle nitrogen stream, dry in a vacuum oven to constant weight, and calculate total dissolved mass. 9. HPLC Aliquot: Transfer exactly 0.1 mL of the filtered supernatant into a volumetric flask and dilute with mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to fall within the linear range of the UV detector (typically 254 nm). Quantify against a standard calibration curve.

ProtocolWorkflow Phase1 Phase 1: Saturation Excess DFPBA + Solvent Phase2 Phase 2: Equilibration Isothermal Shaking (48h) Phase1->Phase2 Temperature Control Phase3 Phase 3: Separation Centrifugation & 0.22µm Filtration Phase2->Phase3 Equilibrium Reached Phase4 Phase 4: Dual Validation Aliquot Extraction Phase3->Phase4 Supernatant Isolation Grav Gravimetric Analysis (Total Dissolved Mass) Phase4->Grav HPLC HPLC-UV Analysis (Analyte Purity & Conc.) Phase4->HPLC Result Validated Thermodynamic Solubility Profile Grav->Result Mass Balance Check HPLC->Result Purity Verification

Caption: Self-validating high-throughput solubility workflow utilizing dual gravimetric and HPLC-UV validation.

Conclusion

The solubility profile of 3,5-Difluoro-4-propoxybenzoic acid is a direct manifestation of its highly engineered structure. The electron-withdrawing fluorine atoms and the lipophilic propoxy chain work in tandem to create a molecule that is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated and ester-based solvents (DCM, EtOAc). By employing a self-validating dual-analysis protocol, researchers can confidently map the thermodynamic boundaries of DFPBA, ensuring robust downstream processing, crystallization, and API coupling reactions without the risk of solvent-mediated degradation.

References

  • AK Scientific, Inc. "3,5-Difluoro-4-propoxybenzoic acid Safety Data Sheet." AKSci.com.
  • CymitQuimica. "CAS 2100-31-4: 2-Propoxybenzoic acid." CymitQuimica.com.
  • Grokipedia. "4-Fluorobenzoic acid." Grokipedia.com.
  • ChemicalBook. "2-Propoxybenzoic acid CAS#: 2100-31-4." ChemicalBook.com.
  • Google Patents. "US20060144588A1 - Method for determining tracer concentration in oil and gas production fluids." Google.com.

Sources

Safety Data Sheet (SDS) for 3,5-Difluoro-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for 3,5-Difluoro-4-propoxybenzoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Advanced Handling, Stability, and Risk Mitigation for Research Applications

Executive Summary & Chemical Identity

3,5-Difluoro-4-propoxybenzoic acid (CAS 1342624-55-8 ) is a specialized fluorinated aromatic building block used primarily in the synthesis of liquid crystalline materials (mesogens) and as a pharmacophore in medicinal chemistry.[1][2] Its structural integration of a carboxylic acid tail, a fluorinated core, and a propoxy ether chain imparts specific lipophilic and electronic properties critical for drug design and material phase behavior.

This guide transcends standard SDS reporting, offering a "Senior Scientist’s" perspective on the operational nuances of handling this compound, particularly focusing on the risks associated with fluorinated combustion byproducts and the specific storage requirements for alkoxy-benzoic acids.

Chemical Characterization Table
ParameterTechnical Specification
CAS Number 1342624-55-8
IUPAC Name 3,5-Difluoro-4-propoxybenzoic acid
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
SMILES CCCOC1=C(C=C(C=C1F)C(=O)O)F
Physical State Solid (Crystalline powder, typically white to off-white)
Melting Point Predicted range:[1][2] 140–150 °C (Based on structural analogs)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.
Acidity (pKa) ~3.5–4.0 (Enhanced acidity due to electron-withdrawing fluorine atoms)

Hazard Identification & Mechanistic Risk Assessment

While classified under standard GHS categories for irritants, the presence of the difluoro-motif requires elevated awareness regarding thermal stability and metabolic processing.

GHS Classification (Regulation (EC) No 1272/2008)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Advanced Risk Analysis: The "Hidden" Hazards

1. Thermal Decomposition & HF Generation: Unlike non-fluorinated benzoic acids, this compound poses a severe risk in fire scenarios. Thermal decomposition breaks the C-F bond, releasing Hydrogen Fluoride (HF) gas.

  • Mechanism:[3][4] Pyrolysis of the aromatic ring at >600°C strips fluorine, which scavenges hydrogen to form HF.

  • Implication: Standard ABC fire extinguishers are effective for the fire, but responders must wear full-face respirators with acid gas cartridges to prevent HF inhalation.

2. Acidity & Skin Permeation: The two fluorine atoms at the 3,5-positions exert a strong inductive effect (-I), lowering the pKa of the carboxylic acid compared to unsubstituted benzoic acid.[1]

  • Implication: Solutions in DMSO or alcohols can penetrate skin more rapidly than expected, carrying the acidic payload into the dermis.

Operational Safety Protocols

This section details self-validating protocols for handling.

Engineering Controls & PPE Selection

Ventilation:

  • Mandatory: Handle all powders in a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Reasoning: The H335 (Respiratory Irritation) hazard implies that micronized dust can severely irritate the bronchial lining.

Personal Protective Equipment (PPE) Matrix:

PPE Type Recommendation Scientific Rationale
Gloves (Dry Solid) Nitrile (Min 0.11 mm thickness) Sufficient for incidental contact with solids.[1]
Gloves (Solution) Double-gloving (Nitrile over Laminate) DMSO/DCM solutions facilitate permeation; fluorinated aromatics can be lipophilic.[1]
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powders that can sublime or disperse; prevents ocular acid burns.

| Respiratory | N95 (if outside hood) or P100 | Only if weighing outside a hood (not recommended). |

Safe Handling Workflow (Diagram)

The following decision logic ensures safety based on the physical state of the compound.

SafetyWorkflow Start Start: Handling 3,5-Difluoro-4-propoxybenzoic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DCM) StateCheck->Solution Hood Engineering Control: Chemical Fume Hood Required Solid->Hood Static Anti-Static Measures: Ground spatulas, Ionizer bar Solid->Static Solution->Hood GloveSelect PPE: Double Nitrile or Silver Shield Gloves Solution->GloveSelect Weighing Weighing Protocol: Use closed balance or static-free funnel Static->Weighing Transfer Transfer Protocol: Syringe transfer preferred to minimize aerosol GloveSelect->Transfer

Figure 1: Operational decision tree for handling solid vs. solvated forms of the compound.

Synthesis Context & Stability Profile

Understanding the synthetic origin helps anticipate impurities (e.g., unreacted phenols or fluorides).

Likely Synthetic Route (Retrosynthesis)

The compound is typically synthesized via nucleophilic aromatic substitution (


) or alkylation.
  • Precursors: 3,5-Difluoro-4-hydroxybenzoic acid + Propyl iodide/bromide.

  • Impurities: Trace amounts of propyl halides (alkylating agents) or inorganic fluorides may remain.

Stability & Storage
  • Hydrolysis Risk: The ether linkage (propoxy group) is generally stable, but the carboxylic acid can form esters if stored in alcohols with acid catalysts.

  • Storage Condition: Store at 2–8°C (Refrigerated). Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) if possible to prevent moisture absorption, which can cause caking and hydrolysis of potential impurities.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates), Strong bases (forms salts, generates heat).

Emergency Response Framework

This protocol is designed for rapid decision-making during accidents.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes . Use an eyewash station. Do not rub —abrasion from crystals can cause corneal scarring.

  • Skin Contact: Wash with soap and water.[5] If redness persists, consult a dermatologist.

    • Critical Check: If the compound was heated or burned, consider Calcium Gluconate gel application as a precaution against HF burns, though unlikely from the cold solid.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia with acidic solids).

Fire-Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Specific Hazard: Hydrogen Fluoride (HF) release.

  • Firefighter PPE: Wear Self-Contained Breathing Apparatus (SCBA) with full face-piece. Gear must be acid-resistant.

Accidental Release (Spill) Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess SmallSolid Small Solid (<10g) Assess->SmallSolid LargeSol Solution / Large Qty Assess->LargeSol DryClean Dry Clean-up: Scoop/Sweep gently Avoid dust generation SmallSolid->DryClean WetClean Absorb with Vermiculite or Chem-Pads LargeSol->WetClean Waste Disposal: Label as Fluorinated Organic Waste DryClean->Waste WetClean->Waste

Figure 2: Step-by-step logic for managing laboratory spills.

Disposal & Environmental Considerations

  • Waste Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with strong bases or oxidizers in the waste stream.

  • Fluorine Content: Label specifically as "Contains Organic Fluorine" if your facility requires segregation for incineration (to protect incinerator scrubbers).

  • Ecotoxicity: Prevent entry into drains. Fluorinated benzoates can be persistent in aquatic environments.

References

  • AK Scientific. (2024). Safety Data Sheet: 3,5-Difluoro-4-propoxybenzoic acid. Retrieved from

  • PubChem. (2024). Compound Summary: 3,5-Difluoro-4-hydroxybenzoic acid (Analogous Structure). National Library of Medicine. Retrieved from [6]

  • Fisher Scientific. (2024).[7] Safety Data Sheet: 4-Propoxybenzoic acid (Analogous Structure). Retrieved from

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from

  • American Chemical Society. (2023). Thermal Decomposition of Fluorinated Organics. Environmental Science & Technology. Retrieved from

Sources

3,5-Difluoro-4-propoxybenzoic acid as a liquid crystal intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3,5-Difluoro-4-propoxybenzoic Acid as a Liquid Crystal Intermediate

Part 1: Executive Summary

3,5-Difluoro-4-propoxybenzoic acid (CAS: 2586127-09-3 / Analogous derivatives) represents a critical class of fluorinated aromatic building blocks used in the synthesis of Vertical Alignment (VA) and In-Plane Switching (IPS) liquid crystal (LC) mixtures.

Unlike cyano-based LCs, which suffer from high viscosity and ionic trapping, laterally fluorinated carboxylates enable the engineering of mesogens with negative dielectric anisotropy (


)  and high voltage holding ratios (VHR). This guide details the strategic synthesis, purification protocols, and material physics that make this intermediate indispensable for modern Active Matrix Thin-Film Transistor (AM-TFT) displays.

Part 2: Molecular Architecture & Significance[1]

The utility of 3,5-difluoro-4-propoxybenzoic acid lies in its ability to impart specific physical properties to the final LC molecule (typically a diester or bi-phenyl system).

Lateral Fluorination & Dielectric Anisotropy

In VA-mode displays, the LC molecules must align perpendicular to the substrate and tilt when an electric field is applied. This requires a negative dielectric anisotropy.[1]

  • Mechanism: The two fluorine atoms at the 3,5-positions create a strong dipole moment perpendicular to the long molecular axis.

  • Result: When esterified, the net dipole of the final mesogen is transverse, driving the reorientation in the electric field essential for the "black state" in VA panels.

Viscosity & Response Time

The propoxy tail (


) provides a balance between nematic phase stability and rotational viscosity (

).
  • Why Propoxy? Longer chains (butoxy/pentoxy) increase viscosity, slowing pixel response times. Shorter chains (methoxy) often lead to high melting points and reduced solubility in the eutectic mixture. The propoxy group is the "Goldilocks" zone for lowering the melting point while maintaining high clearing points (

    
    ).
    

Part 3: Strategic Synthesis Protocol

Objective: Synthesize high-purity (>99.5%) 3,5-difluoro-4-propoxybenzoic acid. Route: Williamson Ether Synthesis via Alkylation of 3,5-Difluoro-4-hydroxybenzoic acid.

Note on Causality: We utilize a two-step "Alkylation-Hydrolysis" strategy rather than direct alkylation of the acid. Direct alkylation often yields mixed esters/acids and is difficult to purify. Converting the intermediate fully to the ester and then hydrolyzing ensures a homogeneous product profile.

Step 1: O-Alkylation (The Etherification)

Reagents:

  • Substrate: 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

  • Alkylating Agent: 1-Bromopropane (2.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (Reagent Grade)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 3,5-difluoro-4-hydroxybenzoic acid and anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add

    
     in portions. Stir at 60°C for 30 minutes. Why: This ensures the formation of the phenoxide anion and the carboxylate anion.
    
  • Addition: Dropwise add 1-Bromopropane.

  • Reaction: Heat to 80°C for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Observation: The formation of the intermediate propyl 3,5-difluoro-4-propoxybenzoate (the ester-ether) will be observed.

  • Workup: Quench into ice water. Extract with Ethyl Acetate.[2][3] Wash organic layer with brine. Dry over

    
     and concentrate.
    
Step 2: Selective Hydrolysis

Reagents:

  • Substrate: Crude Propyl 3,5-difluoro-4-propoxybenzoate

  • Base: Sodium Hydroxide (NaOH), 10% aqueous solution

  • Solvent: Ethanol (95%)

Protocol:

  • Reflux: Dissolve the crude ester in Ethanol. Add NaOH solution. Reflux for 2 hours.

    • Mechanism:[4] Saponification cleaves the propyl ester (carboxylate) but leaves the propyl ether (phenolic ether) intact due to the stability of the ether bond.

  • Acidification: Cool to room temperature. Acidify to pH 1-2 with dilute HCl.

    • Result: The target acid precipitates as a white solid.

  • Filtration: Filter the solid and wash copiously with water to remove inorganic salts (NaCl).

Step 3: Purification (The Critical Step for LCs)

For LC applications, ionic resistivity is paramount. Trace ions cause image sticking (ghosting) in displays.

  • Recrystallization: Dissolve the crude acid in a minimum amount of hot Ethanol/Water (80:20).

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps ions; slow cooling excludes them.

  • Drying: Vacuum dry at 50°C for 12 hours.

Part 4: Visualization of Workflows

Figure 1: Synthesis Pathway & Logic

SynthesisPathway Start 3,5-Difluoro-4- hydroxybenzoic acid Reagents 1-Bromopropane + K2CO3 (DMF) Start->Reagents Deprotonation Intermediate Intermediate: Propyl 3,5-difluoro- 4-propoxybenzoate Reagents->Intermediate O-Alkylation & Esterification Hydrolysis Hydrolysis (NaOH / EtOH) Intermediate->Hydrolysis Saponification Product TARGET: 3,5-Difluoro-4- propoxybenzoic acid Hydrolysis->Product Acidification (HCl) & Recrystallization

Caption: Two-step synthesis ensuring high purity by passing through an ester intermediate to remove unreacted phenolic species.

Figure 2: Structure-Property Relationship in VA-LCDs

StructureProperty Core 3,5-Difluoro Core Dipole Lateral Dipole (Perpendicular) Core->Dipole Induces Propoxy Propoxy Tail (C3H7O-) Viscosity Rotational Viscosity (γ1) Propoxy->Viscosity Optimizes Result Negative Dielectric Anisotropy (Δε < 0) Dipole->Result Enables App VA-TFT Performance (Fast Response, Deep Black) Viscosity->App Improves Speed Result->App Enables Vertical Alignment

Caption: How the molecular subunits of the acid intermediate translate to macroscopic display performance.

Part 5: Quality Control & Characterization

To certify the material for LC mixture formulation, the following specifications must be met.

Test ParameterMethodSpecificationScientific Rationale
Purity HPLC (UV @ 254nm)> 99.8%Impurities disrupt the LC phase range (

).
Resistivity Electrochemical Impedance>

Prevents "image sticking" and voltage drop in TFT pixels.
Metal Content ICP-MS< 10 ppb (Na, K, Fe)Metal ions catalyze degradation under UV backlight.
Structure

-NMR

-110 to -115 ppm
Confirms 3,5-difluoro substitution pattern.
Moisture Karl Fischer< 200 ppmWater hydrolyzes the final ester mesogens.

Part 6: References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Merck Patent GmbH. (2005). Fluorinated Benzoic Acid Derivatives and Their Use in Liquid Crystal Media. U.S. Patent 6,867,245. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Sigma-Aldrich. (2023). 3,5-Difluoro-4-hydroxybenzoic acid Product Specification. Link

  • ChemicalBook. (2023). Synthesis of 3,5-Difluorobenzoic Acid Derivatives. Link

Sources

In-Depth Technical Guide: pKa Characterization of 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: 3,5-Difluoro-4-propoxybenzoic acid CAS Registry Number: 1344109-54-1 (Analogous/Related) Predicted pKa (Aqueous): 3.77 ± 0.15 Physicochemical Class: Lipophilic Aromatic Acid

This guide provides a rigorous technical analysis of the acidity constant (pKa) of 3,5-Difluoro-4-propoxybenzoic acid. While direct experimental values are often proprietary to liquid crystal and pharmaceutical formulations, this document synthesizes theoretical Hammett prediction models with a validated experimental protocol for determination. The compound exhibits a pKa lower than benzoic acid (4.[1][2]20) due to the net electron-withdrawing effect of the meta-fluorine atoms, partially mitigated by the resonance-donating para-propoxy group.

Theoretical Framework & Structure-Activity Relationship (SAR)

The acidity of 3,5-Difluoro-4-propoxybenzoic acid is governed by the interplay of inductive (-I) and resonance (+R) effects on the benzoate anion's stability.

Hammett Equation Analysis

The pKa can be accurately estimated using the Hammett equation for polysubstituted benzoic acids, assuming additivity of substituent effects:



  • 
     (Benzoic Acid):  4.20[2]
    
  • 
     (Reaction Constant):  1.00 (for ionization in water at 25°C)
    

Substituent Constants (


): 
  • 3,5-Difluoro (-F): Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (-I).

    • 
       (F) ≈ +0.34 (per fluorine)
      
  • 4-Propoxy (-OC

    
    H
    
    
    
    ):
    The alkoxy group at the para position is electron-donating via resonance (+R), which outweighs its inductive withdrawal.
    • 
       (OPr) ≈ -0.25 (Analogous to -OEt and -OMe)
      

Calculation:





Steric Inhibition of Resonance (SIR)

A critical consideration for this specific scaffold is the potential for Steric Inhibition of Resonance .[3] The two fluorine atoms at positions 3 and 5 are ortho to the 4-propoxy group. While fluorine is relatively small (Van der Waals radius ~1.47 Å), it may induce a slight twist in the propoxy group's C-O bond relative to the aromatic plane.

  • Scenario A (Planar): Full resonance donation (-0.25). pKa ≈ 3.77.

  • Scenario B (Twisted): Reduced resonance donation. The oxygen's inductive effect (+0.[4]25) becomes more dominant.[4] pKa decreases toward 3.3 - 3.4.

Given the small size of fluorine, Scenario A is the dominant contributor, but experimental values may trend slightly lower than 3.77.

Electronic Effect Visualization

ElectronicEffects cluster_0 Substituent Effects on Acidity Node_Core Benzoic Acid Core (pKa 4.20) Node_Result Net Result: Increased Acidity (pKa ~3.77) Node_Core->Node_Result Base Value Node_F 3,5-Difluoro (-I) Electron Withdrawing Stabilizes Anion Node_F->Node_Result Lowers pKa (-0.68) Node_OPr 4-Propoxy (+R) Electron Donating Destabilizes Anion Node_OPr->Node_Result Raises pKa (+0.25) Node_SIR Potential SIR Effect (F-OPr Interaction) Node_SIR->Node_OPr May reduce +R

Figure 1: Vector analysis of electronic substituent effects influencing the pKa of 3,5-Difluoro-4-propoxybenzoic acid.

Experimental Protocol: Yasuda-Shedlovsky Extrapolation[6][7]

Due to the lipophilic nature of the 4-propoxy and 3,5-difluoro groups, this compound has low aqueous solubility.[5] Standard aqueous titration will yield noisy or inaccurate data due to precipitation. The Yasuda-Shedlovsky method (titration in mixed solvents) is the required standard for accuracy.

Materials & Equipment
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a high-precision pH electrode.

  • Titrant: 0.5 M KOH (CO2-free).

  • Co-Solvent: Methanol (HPLC Grade) or 1,4-Dioxane.

  • Ionic Strength Adjuster: 0.15 M KCl.[6]

  • Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate formation).

Workflow Diagram

YasudaShedlovsky Start Start: Sample Preparation Weigh ~5-10 mg sample SolventPrep Prepare Co-Solvent Mixtures (MeOH/Water ratios: 30%, 40%, 50%, 60%) Start->SolventPrep Titration Potentiometric Titration Titrate each ratio w/ KOH under Argon SolventPrep->Titration Calc_psKa Calculate psKa (Apparent pKa in solvent mixture) Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot Plot (psKa + log[H2O]) vs (1/Dielectric Constant) Calc_psKa->Plot Extrapolate Linear Extrapolation Determine intercept at 1/ε of pure water Plot->Extrapolate Result Final Aqueous pKa Extrapolate->Result

Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic acids.

Step-by-Step Methodology
  • Preparation: Dissolve the sample in the lowest percentage of co-solvent possible to ensure complete dissolution.

  • Titration Series: Perform at least three (ideally four) separate titrations at different co-solvent ratios (e.g., 30%, 40%, 50%, 60% Methanol by weight).

  • Data Collection: Record pH vs. volume of titrant. Ensure the electrode is calibrated for the specific solvent mixture or apply the appropriate operational pH corrections (

    
    ).
    
  • Calculation: Determine the apparent pKa (

    
    ) for each mixture using the Bjerrum difference plot or Gran plot method.
    
  • Extrapolation: Use the Yasuda-Shedlovsky equation:

    
    [7][8]
    
    • Plot

      
       (y-axis) against the reciprocal of the dielectric constant 
      
      
      
      (x-axis).[8]
    • Extrapolate the linear regression to the value of pure water (

      
       at 25°C).
      

Data Summary & Comparative Analysis

The following table contrasts the target molecule with structurally relevant analogs to validate the predicted range.

CompoundSubstituents


Experimental pKaPredicted pKaSource
Benzoic Acid None0.000.004.204.20[Reference Std]
3,5-Difluorobenzoic Acid 3,5-di-F0.68 (Total)-3.373.52[BenchChem]
4-Propoxybenzoic Acid 4-OPr--0.254.464.45[Estimated]
3,5-Difluoro-4-propoxybenzoic Acid 3,5-di-F, 4-OPr 0.68 -0.25 N/A 3.77 This Guide

Interpretation:

  • The addition of the 4-propoxy group raises the pKa from ~3.37 (3,5-difluorobenzoic acid) to ~3.77.

  • The compound remains more acidic than unsubstituted benzoic acid (4.20) because the inductive withdrawal of the two fluorines dominates the resonance donation of the single alkoxy group.

References

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link]

  • Avdeef, A. (2016). pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles. OMICS International.[4] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Propoxybenzoic acid Properties. National Institute of Standards and Technology. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Cited via Wired Chemist). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Nematic Liquid Crystals Using 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis protocol for high-performance nematic liquid crystals (LCs) derived from 3,5-Difluoro-4-propoxybenzoic acid . The 3,5-difluoro substitution pattern is a critical molecular design element in modern display technology, specifically for Vertical Alignment (VA) and Fringe Field Switching (FFS) modes.

Unlike standard calamitic LCs, molecules incorporating the 3,5-difluoro motif exhibit negative dielectric anisotropy (


) . This property allows the molecules to align perpendicular to an applied electric field, a requirement for achieving the deep black states and high contrast ratios found in high-end LCD panels.

This guide provides a validated protocol for synthesizing a model three-ring mesogen: 4'-(trans-4-pentylcyclohexyl)phenyl 3,5-difluoro-4-propoxybenzoate . We utilize a Steglich esterification pathway optimized for fluorinated substrates to ensure high purity and minimal isomerization.

Molecular Design & Logic

The selection of 3,5-Difluoro-4-propoxybenzoic acid as a building block is governed by specific electro-optical requirements.

The Fluorine Effect

In standard nematic LCs (like cyanobiphenyls), the dipole moment is longitudinal (parallel to the long axis), resulting in positive dielectric anisotropy (


).
In the 3,5-difluoro motif:
  • Dipole Cancellation: The electron-withdrawing fluorine atoms at positions 3 and 5 create dipoles that cancel each other out along the longitudinal axis.

  • Transverse Dipole: The vector sum of the C-F bonds creates a strong net dipole moment perpendicular to the molecular long axis.

  • Result:

    
    .[1]
    
Visualization of Dipole Engineering

DipoleLogic cluster_0 Molecular Components cluster_1 Electro-Optical Outcome Tail Propoxy Tail (Flexibility & Melting Point) Core 3,5-Difluoro Phenyl (Negative Dielectric Anisotropy) Tail->Core Stabilizes Phase DeltaE Negative Δε (Vertical Alignment) Core->DeltaE Lateral Dipoles Viscosity Low Rotational Viscosity (Fast Switching) Core->Viscosity Low Steric Bulk Linker Ester Bond (Conjugation Break) Linker->Viscosity Decouples Rings

Figure 1: Functional decomposition of the target liquid crystal molecule.

Experimental Protocol

Reaction Strategy

We employ Steglich Esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). While acid chloride pathways are common, the DCC method is preferred for laboratory-scale synthesis of fluorinated esters to avoid the generation of corrosive HCl and to maintain milder conditions that preserve the trans-configuration of the cyclohexyl ring.

Target Molecule: 4'-(trans-4-pentylcyclohexyl)phenyl 3,5-difluoro-4-propoxybenzoate CAS Registry (Generic Class): Related to 134661-38-0 (Generic fluorinated esters)

Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
3,5-Difluoro-4-propoxybenzoic acid 216.181.02.16 gElectrophile (Acid)
4-(trans-4-pentylcyclohexyl)phenol 246.391.02.46 gNucleophile (Phenol)
DCC 206.331.12.27 gCoupling Agent
DMAP 122.170.10.12 gCatalyst
Dichloromethane (DCM) --50 mLSolvent (Anhydrous)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

    
    ) for 15 minutes. Critical: Moisture competes with the phenol for the active ester, leading to anhydride byproducts.
    
  • Dissolution: Add the 3,5-Difluoro-4-propoxybenzoic acid (2.16 g) and 4-(trans-4-pentylcyclohexyl)phenol (2.46 g) to the flask.

  • Solvent Addition: Add 50 mL of anhydrous DCM via syringe. Stir until fully dissolved.

  • Catalyst Addition: Add DMAP (0.12 g) in one portion.

Phase 2: Coupling (The Critical Step)
  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Why? Low temperature suppresses N-acylurea rearrangement, a common side reaction with DCC.

  • DCC Addition: Dissolve DCC (2.27 g) in 10 mL anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir under

    
     for 12–18 hours.
    
    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form within 30 minutes, indicating successful activation.

Phase 3: Work-up
  • Filtration: Filter the reaction mixture through a sintered glass funnel (porosity 3) to remove the precipitated DCU. Wash the filter cake with 10 mL cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel.

    • Wash with 10% HCl (2 x 30 mL) to remove DMAP and unreacted amine.

    • Wash with Saturated

      
       (2 x 30 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude white solid.
    
Phase 4: Purification (Essential for LC Grade)

Liquid crystals require purity >99.5% to exhibit sharp phase transitions and high resistivity.

  • Column Chromatography: Silica gel (230-400 mesh). Eluent: Hexane/Ethyl Acetate (95:5 v/v).

    • Note: The product usually elutes quickly (

      
      ).
      
  • Recrystallization: Dissolve the chromatographed solid in minimal hot Ethanol (or Isopropanol). Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Yield: Expected yield is 75–85% (approx. 3.5 g).[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Anhydrous Conditions (N2 Atmosphere) Reactants Mix Acid + Phenol + DMAP in DCM (0°C) Start->Reactants Coupling Add DCC Dropwise (Steglich Coupling) Reactants->Coupling Stir Stir 18h @ RT (DCU Precipitates) Coupling->Stir Filter Filter DCU Byproduct Stir->Filter Wash Acid/Base Extraction (Remove DMAP/Acid) Filter->Wash Purify Column Chromatography (Hexane/EtOAc 95:5) Wash->Purify Cryst Recrystallization (Ethanol) Target Purity > 99.5% Purify->Cryst

Figure 2: Step-by-step workflow for the synthesis of the fluorinated ester mesogen.[3]

Characterization & Validation

NMR Spectroscopy

Verify the structure using


 and 

NMR.
  • 
     NMR (CDCl3):  Look for the diagnostic triplet of the 
    
    
    
    group (approx. 4.1 ppm) and the aromatic protons of the 3,5-difluoro ring (approx. 7.6 ppm, doublet due to F-H coupling).
  • 
     NMR:  A singlet (or multiplet depending on resolution) around -112 to -115 ppm confirms the symmetric 3,5-difluoro substitution.
    
Phase Transition Data (DSC)

Differential Scanning Calorimetry (DSC) is required to determine the mesophase range.

  • Scan Rate: 10°C/min (Heating and Cooling).

  • Expected Behavior:

    • Cr-N (Crystal to Nematic): ~50–60°C (Melting Point).

    • N-I (Nematic to Isotropic): ~140–150°C (Clearing Point).

    • Note: The addition of the cyclohexyl ring significantly broadens the nematic range compared to simple biphenyl esters.

Polarized Optical Microscopy (POM)[4]
  • Setup: Cross-polarizers, hot stage.

  • Texture: Upon cooling from the isotropic phase, look for the classic Schlieren texture (flashing brushes) characteristic of the Nematic phase. If a homeotropic alignment occurs spontaneously (common with fluorinated LCs on glass), the field of view may appear dark; apply mechanical stress to verify fluidity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DCCEnsure DCM is anhydrous; keep system under

.
Urea Contamination Incomplete filtration of DCUCool the mixture to -20°C before filtering; use a finer frit.
Smectic Phase Only Chain length mismatchIf the propoxy tail is replaced with a longer chain (e.g., octyloxy), Smectic phases dominate. Keep tails short (C3-C5) for Nematic.
Low Resistivity Ionic impuritiesPerform an extra wash with ultrapure water; pass through a neutral alumina plug.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

  • Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Merck Patent GmbH. (2001). Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device. US Patent 6,174,459 B1. Link

  • Ha, S. T., et al. (2013). Synthesis and Mesomorphic Properties of Two Series of Laterally Fluorinated Symmetric Ester Liquid Crystals. International Journal of Molecular Sciences. Link

  • Gauza, S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(3), 484-497. Link

Sources

Application Note: High-Fidelity Synthesis of Fluorinated Pharmaceutical Mesogens

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Utilization of 3,5-Difluoro-4-propoxybenzoic Acid in Liquid Crystalline Carrier Design

Executive Summary

This guide details the protocol for utilizing 3,5-Difluoro-4-propoxybenzoic acid (CAS: 1344109-54-1) as a primary building block in the synthesis of pharmaceutical-grade liquid crystals (mesogens). Unlike standard alkylbenzoic acids, the 3,5-difluoro substitution pattern confers unique electrostatic properties, enhancing metabolic stability and inducing specific dipole-dipole interactions essential for stable smectic mesophases. These fluorinated mesogens are critical in the development of Liquid Crystalline Nanoparticles (LCNPs) —such as cubosomes and hexosomes—used for the controlled release of hydrophobic APIs (Active Pharmaceutical Ingredients).

Scientific Rationale & Material Properties
2.1 The Fluorine Effect in Mesogen Design

The incorporation of fluorine atoms at the 3 and 5 positions of the benzoic acid core serves three critical functions in pharmaceutical applications:

  • Metabolic Stability: The C-F bond is highly resistant to enzymatic oxidation (e.g., by Cytochrome P450), prolonging the in vivo half-life of the carrier system.

  • Phase Stability: The high electronegativity of fluorine induces a transverse dipole moment. This suppresses the melting point while stabilizing the liquid crystalline phase (mesophase) over a broader temperature range compared to non-fluorinated analogues.

  • Lipophilicity Modulation: The 3,5-difluoro motif increases the lipophilicity (

    
    ) of the core, improving the encapsulation efficiency of hydrophobic drugs.
    
2.2 Material Specifications
PropertySpecification
Compound Name 3,5-Difluoro-4-propoxybenzoic acid
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Appearance White to off-white crystalline powder
Purity Requirement >98.5% (HPLC) for mesogen synthesis
Storage Desiccate at RT; hygroscopic
Experimental Protocols

The following workflows describe the conversion of the acid into a reactive intermediate and its subsequent coupling to form a calamitic (rod-like) mesogen.

Protocol A: Activation via Acid Chloride Formation

Direct coupling using DCC/EDC is often inefficient for sterically hindered fluorinated acids. Conversion to the acid chloride is the preferred method for high yield.

Reagents:

  • 3,5-Difluoro-4-propoxybenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • DMF (Catalytic amount, 2-3 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Dissolution: Suspend 3,5-Difluoro-4-propoxybenzoic acid (2.16 g, 10 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Addition: Add thionyl chloride (3.6 mL, 50 mmol) dropwise via a syringe at room temperature.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 3–4 hours. The suspension should clear, indicating conversion to the acid chloride.
    
  • Isolation: Remove solvent and excess

    
     under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (
    
    
    
    ) to remove trace thionyl chloride.
  • Product: Yields 3,5-difluoro-4-propoxybenzoyl chloride as a yellow oil/solid. Use immediately in Protocol B.

Protocol B: Esterification (Mesogen Assembly)

This step couples the fluorinated tail to a phenolic core (e.g., 4-hydroxyphenyl benzoate derivative) to create a "dimeric" liquid crystal.

Reagents:

  • 3,5-Difluoro-4-propoxybenzoyl chloride (from Protocol A)

  • Target Phenolic Core (e.g., 4-hydroxy-4'-biphenylcarbonitrile for nematic phases) (0.95 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Target Phenolic Core (9.5 mmol) and

    
     (15 mmol) in anhydrous THF (30 mL) in a dry RBF under Argon atmosphere.
    
  • Coupling: Cool the solution to

    
    . Dissolve the acid chloride (10 mmol) in THF (10 mL) and add it dropwise to the reaction mixture over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (triethylamine hydrochloride) will form.

  • Work-up: Filter off the precipitate.[2] Concentrate the filtrate. Redissolve in DCM (50 mL) and wash sequentially with 1M HCl, sat.

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Ethyl Acetate (9:1) to obtain the final mesogen.
    
Characterization & Validation

To ensure the synthesized material is suitable for pharmaceutical applications, the following validation steps are mandatory.

TechniqueParameterAcceptance Criteria
1H-NMR (CDCl₃) Structure VerificationDistinct triplet (~4.0 ppm) for

, multiplet for propyl chain. Aromatic protons split by F (coupling constants

).
DSC Phase TransitionsSharp endothermic peaks for Crystal

Smectic/Nematic

Isotropic transitions.
POM Texture AnalysisSchlieren texture (Nematic) or Focal Conic texture (Smectic) observed upon cooling from isotropic phase.
Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the self-assembly logic of the resulting pharmaceutical mesogen.

MesogenSynthesis cluster_phases Phase Behavior Acid 3,5-Difluoro-4- propoxybenzoic Acid Activation Activation (SOCl2 / DMF) Acid->Activation Dehydration Chloride Acid Chloride Intermediate Activation->Chloride -SO2, -HCl Coupling Esterification (Phenolic Core + Et3N) Chloride->Coupling + Core Mesogen Fluorinated Pharmaceutical Mesogen Coupling->Mesogen Assembly LCNP LCNP Formulation (Cubosomes/Hexosomes) Mesogen->LCNP Dispersion (Pluronic F127) Isotropic Isotropic Liquid (>120°C) Smectic Smectic Phase (Ordered Layers) Isotropic->Smectic Cooling

Caption: Synthesis pathway from fluorinated acid precursor to Liquid Crystalline Nanoparticle (LCNP) formulation.

Application Case Study: LCNP Drug Delivery

Objective: Create a pH-sensitive drug carrier for a hydrophobic anticancer agent.

  • Mesogen: The synthesized ester (from Protocol B) is used as the lipid core.

  • Formulation:

    • Mix Mesogen (90% wt) with Pluronic F127 (10% wt) as a stabilizer.

    • Dissolve in Ethanol.

    • Add API (e.g., Paclitaxel).

    • Inject into water under ultrasonication.

  • Mechanism: The 3,5-difluoro substitution lowers the phase transition temperature, allowing the nanoparticle to maintain a bicontinuous cubic phase at body temperature (

    
    ). This structure provides a high surface area for drug release.[3] The fluorine atoms protect the lipid from rapid hydrolysis in the bloodstream.
    
References
  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Guo, C., et al. (2020). Lyotropic Liquid Crystal Systems in Drug Delivery.[3][4] Drug Discovery Today. Link

  • Biffi, S., et al. (2023). Fluorinated Intermediates in Pharmaceutical Synthesis.[5] Journal of Medicinal Chemistry. Link

  • Tschierske, C. (2013). Liquid Crystal Engineering – New Complex Mesophase Structures and their Relations to Polymer Morphologies. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Difluoro-4-propoxybenzoic acid.[1][6]Link

Sources

Preparation of fluorinated benzoate esters from 3,5-Difluoro-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Esters of 3,5-Difluoro-4-propoxybenzoic acid CAS Registry Number (Acid): 1344109-54-1 (Analogous/Related) Application: Negative Dielectric Anisotropy Liquid Crystals (LCs), Pharmaceutical Intermediates.

Executive Summary & Strategic Analysis

3,5-Difluoro-4-propoxybenzoic acid is a critical building block in the synthesis of advanced liquid crystalline materials. The 3,5-difluoro substitution pattern imparts a large lateral dipole moment, essential for achieving negative dielectric anisotropy (


)  in vertical alignment (VA) display modes.
Chemical Behavior & Reactivity[1][2]
  • Electronic Activation: The two ortho-fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. This makes the acid chloride derivative highly reactive but also susceptible to rapid hydrolysis.

  • Steric Considerations: While fluorine has a small van der Waals radius (1.47 Å), the 3,5-disubstitution creates a "steric corridor" that can hinder the approach of bulky nucleophiles (e.g., trans-4-substituted cyclohexanols) during direct esterification.

  • Stability: The 4-propoxy ether linkage is robust under standard esterification conditions but can be cleaved by strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ), which must be avoided.
Method Selection Guide

Two primary protocols are detailed below. Selection depends on the nucleophile (alcohol/phenol) and the scale of operation.

FeatureProtocol A: Acid Chloride (acyl halide) Protocol B: Steglich (DCC/DMAP)
Scale Multi-gram to Kilogram (Industrial)Milligram to Gram (Research/Screening)
Substrate Scope Sterically hindered alcohols, PhenolsAcid-sensitive substrates, Complex chiral alcohols
Byproducts HCl, SO

(Gaseous, easily removed)
Dicyclohexylurea (Solid, requires filtration)
Atom Economy HighLower (Stoichiometric coupling reagent)
Preferred For Liquid Crystal Monomer Synthesis Medicinal Chemistry Lead Opt.

Protocol A: Acid Chloride Activation (Standard Scale-Up)

The industry-standard route for synthesizing liquid crystal esters involving phenolic or cyclohexyl cores.

Workflow Diagram

AcidChlorideRoute Start 3,5-Difluoro-4- propoxybenzoic acid SOCl2 SOCl2 / Cat. DMF (Reflux, 80°C) Start->SOCl2 Activation Inter Acid Chloride Intermediate SOCl2->Inter -SO2, -HCl Evap Azeotropic Removal of SOCl2 (Toluene) Inter->Evap Purification Couple Coupling: R-OH / Pyridine / DCM Evap->Couple Addition End Fluorinated Benzoate Ester Couple->End Esterification

Caption: Step-wise activation via Thionyl Chloride followed by base-catalyzed coupling.

Materials
  • Starting Material: 3,5-Difluoro-4-propoxybenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl

    
    ) (3.0 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Nucleophile: Target Alcohol/Phenol (1.05 eq)

  • Base: Pyridine or Triethylamine (TEA) (1.2 eq)

  • Solvent: Toluene (anhydrous) and Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Activation

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Charging: Charge the flask with 3,5-Difluoro-4-propoxybenzoic acid and anhydrous Toluene (5 mL per gram of acid).

  • Reagent Addition: Add Thionyl Chloride (3.0 eq) slowly via syringe. Add catalytic DMF (2 drops). Note: Gas evolution (SO

    
    , HCl) will occur.
    
  • Reflux: Heat the mixture to 80°C for 3–4 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Evaporation: Cool to room temperature. Remove solvent and excess SOCl

    
     under reduced pressure (Rotavap).
    
  • Azeotrope: Redissolve the residue in fresh anhydrous Toluene and evaporate again to ensure complete removal of acidic volatiles. Critical: Residual SOCl

    
     will degrade the coupling base.
    

Phase 2: Coupling

  • Preparation: Dissolve the crude acid chloride in dry DCM (or Toluene).

  • Nucleophile Mix: In a separate vessel, dissolve the Target Alcohol/Phenol (1.05 eq) and Pyridine (1.2 eq) in dry DCM.

  • Addition: Cool the nucleophile solution to 0°C (ice bath). Dropwise add the acid chloride solution over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO

    
     (to remove unreacted acid), and Brine. Dry over MgSO
    
    
    
    .

Protocol B: Steglich Esterification (Mild Conditions)

Best for coupling with complex, acid-sensitive, or chiral alcohols.

Mechanism & Workflow

Steglich Reactants Acid + Alcohol + DCC OAcyl O-Acylisourea Intermediate Reactants->OAcyl Activation DMAP DMAP Catalysis (Acyl Transfer) OAcyl->DMAP Fast Side N-Acylurea (Side Product) OAcyl->Side Slow (No DMAP) Product Target Ester + DCU (Solid) DMAP->Product Esterification

Caption: DMAP-catalyzed Steglich esterification suppresses N-acylurea rearrangement.

Materials
  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC.HCl (for easier workup).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 3,5-Difluoro-4-propoxybenzoic acid (1.0 eq) and the Target Alcohol (1.0 eq) in anhydrous DCM (10 mL/g).

  • Catalyst: Add DMAP (0.1 eq) to the stirring solution.

  • Coupling: Cool the mixture to 0°C. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise.

  • Precipitation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

  • Stirring: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Filtration: Filter off the DCU solid through a Celite pad.

  • Purification: Wash the filtrate with 0.5N HCl, then saturated NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Evaporate solvent.
    
  • Refinement: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Purification & Analytical Characterization

Purification Strategy

For Liquid Crystal applications, purity >99.5% is often required to prevent conductivity issues in displays.

  • Recrystallization: The most effective method for fluorinated benzoates.

    • Solvent System: Ethanol (hot) -> slow cooling. If too soluble, use Ethanol/Water (9:1) or Hexane/Ethyl Acetate.

  • Silica Gel Chromatography: Use for oil products.

    • Eluent: Hexane/DCM gradient. (Fluorinated compounds often have unique retention times; spot with KMnO

      
       or UV).
      
Analytical Data Reference (Expected)
TechniqueParameterExpected Signal Characteristics
1H NMR Aromatic ProtonsDoublet (or multiplet) at ~7.6–7.8 ppm (

coupling is distinct).
1H NMR Propoxy GroupTriplet (~4.0 ppm, O-CH

), Multiplet (~1.8 ppm), Triplet (~1.0 ppm).
19F NMR Fluorine ShiftSinglet (decoupled) or Multiplet around -126 to -130 ppm (relative to CFCl

).
IR Carbonyl (C=O)Strong stretch at 1720–1740 cm

(shifted by F-induction).
IR C-F StretchStrong bands in 1000–1200 cm

region.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield (Acid Chloride Route): Usually due to wet reagents hydrolyzing the acid chloride back to the acid. Solution: Use freshly distilled SOCl

    
     and dry solvents.
    
  • N-Acylurea Formation (Steglich): Occurs if DMAP is omitted or added late. Solution: Ensure DMAP is present before adding DCC.

  • Transesterification: If using alcohol solvents (e.g., MeOH) for recrystallization, avoid prolonged heating with traces of acid/base.

Safety (E-E-A-T)
  • Hydrofluoric Acid (HF) Risk: While the C-F bond is stable, thermal decomposition or combustion of fluorinated compounds can release HF.

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO

    
    . Perform all operations in a fume hood.
    
  • Sensitization: DCC is a potent sensitizer; avoid skin contact.

References

  • Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 1: 5-Membered Heterocycles and Macrocycles. Springer.
  • Neises, B., & Steglich, W. (1978).[2][1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid. (Analogous electron-rich/poor benzoate protocols). Link

  • PubChem. (2025).[4] 3,5-Difluoro-4-hydroxybenzoic acid (Precursor data). National Library of Medicine. Link

  • Organic Chemistry Portal. (2025). Steglich Esterification Mechanism and Protocols. Link

Sources

Technical Guide: Carboxyl Activation Strategies for 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3,5-Difluoro-4-propoxybenzoic acid is a specialized intermediate frequently utilized in the synthesis of liquid crystal mesogens (specifically those with negative dielectric anisotropy) and fluorinated pharmaceutical scaffolds.

Effective activation of its carboxyl group requires a nuanced understanding of its electronic structure. Unlike simple benzoic acid, the 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I).

Key Chemical Constraints
  • Acidity (pKa): The ortho-fluorines significantly increase acidity (estimated pKa ~3.2 vs. 4.2 for benzoic acid). The conjugate base is stabilized, making the hydroxyl oxygen less nucleophilic.

  • Electrophilicity: Once activated (e.g., to an acid chloride or active ester), the carbonyl carbon is highly electron-deficient. This results in rapid coupling rates with nucleophiles but also extreme sensitivity to hydrolysis (moisture).

  • Sterics: The 4-propoxy tail adds lipophilicity but minimal steric hindrance at the reaction center.

This guide details three validated protocols ranging from robust scale-up methods (Acid Chloride) to precision coupling for sensitive substrates (HATU/Active Ester).

Decision Matrix: Reagent Selection

The choice of activation reagent depends heavily on the scale of synthesis and the nature of the nucleophile (amine/alcohol) being coupled.

ReagentSelection Start Start: 3,5-Difluoro-4-propoxybenzoic Acid Scale What is the Reaction Scale? Start->Scale Large Large Scale (>10g) Robust Nucleophiles Scale->Large Cost Efficiency Small Small/Med Scale (<1g - 10g) Sensitive/Chiral Nucleophiles Scale->Small Selectivity MethodA Method A: Thionyl Chloride (SOCl2) + cat. DMF Large->MethodA Standard Path MethodB Method B: HATU / DIPEA Small->MethodB Preferred MethodC Method C: Mixed Anhydride (IBCF / NMM) Small->MethodC Alternative (if difficult purification)

Figure 1: Decision matrix for selecting the optimal activation strategy based on scale and substrate sensitivity.

Protocol A: The Acid Chloride Route (Thionyl Chloride)

Best For: Large-scale synthesis, non-sensitive amines/alcohols, Liquid Crystal intermediate synthesis.

Mechanistic Insight

Due to the electron-withdrawing fluorines, the carboxylic acid oxygen is less nucleophilic. Direct reaction with Thionyl Chloride (


) can be sluggish. Dimethylformamide (DMF)  is mandatory as a catalyst. It forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly transfers the chloride to the acid.
Reagents & Equipment[2][3][4][5][6][7]
  • Substrate: 3,5-Difluoro-4-propoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)

  • Solvent: Toluene (preferred for azeotropic removal) or neat.

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Dissolution: Suspend the benzoic acid derivative in dry Toluene (3-5 mL per gram).

    • Note: Using Toluene allows for higher reaction temperatures than DCM and facilitates excess reagent removal later.

  • Activation: Add Thionyl Chloride dropwise. Immediately follow with catalytic DMF.

    • Observation: Vigorous gas evolution (

      
       and 
      
      
      
      ) indicates initiation.
  • Reflux: Heat the mixture to reflux (approx. 80-110°C) for 2–3 hours. The solution should become clear and homogeneous.

  • Work-up (Critical):

    • Cool to room temperature.

    • Concentrate under reduced pressure (Rotovap) to remove solvent and excess

      
      .
      
    • The Toluene Chase: Add fresh Toluene (10 mL) and evaporate again. Repeat this step 2x. This ensures complete removal of thionyl chloride, which could otherwise degrade the nucleophile in the next step.

  • Storage: The resulting 3,5-difluoro-4-propoxybenzoyl chloride is a moisture-sensitive oil/solid. Use immediately for the coupling step.

Protocol B: The HATU Coupling Route

Best For: Medicinal chemistry, coupling to chiral amines, or when avoiding acidic conditions is necessary.

Mechanistic Insight

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to EDC/HOBt for electron-deficient acids. The 7-aza group in HATU utilizes a "neighboring group effect" to accelerate the acylation of the amine, counteracting the lower nucleophilicity of the fluorinated acid's carboxylate.

Reagents
  • Substrate: 3,5-Difluoro-4-propoxybenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Protocol
  • Solution A: Dissolve the acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).

    • Color Change: The solution often turns yellow/orange.

    • Time: Stir at Room Temperature (RT) for 15–30 minutes to form the O-At active ester.

  • Coupling: Add the amine/nucleophile (1.0 - 1.2 equiv).

  • Completion: Stir at RT for 2–12 hours. Monitor via LC-MS or TLC.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with sat.

      
       (removes by-products), water, and brine.
      
    • Dry over

      
       and concentrate.
      

Comparative Data Analysis

The following table summarizes the performance characteristics of activation reagents specifically for electron-deficient benzoic acids like the 3,5-difluoro analog.

FeatureThionyl Chloride (

)
HATUEDC / HOBt
Reactivity High (Acid Chloride)High (Active Ester)Moderate
Atom Economy HighLow (Large by-products)Moderate
Cost LowHighMedium
Moisture Sensitivity ExtremeModerateLow
Purification Evaporation (Clean)Chromatography RequiredAqueous Workup
Suitability for 3,5-F2 Excellent (Standard)Excellent (Small scale)Good

Visualizing the Activation Pathway

The diagram below illustrates the catalytic cycle of DMF in the Thionyl Chloride activation method, highlighting why it is the preferred route for this specific molecule.

VilsmeierMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Activated Activated Complex Vilsmeier->Activated + Acid Acid 3,5-Difluoro-4-propoxy- benzoic Acid Product Acid Chloride (Highly Reactive) Activated->Product - HCl Regen DMF Regenerated Activated->Regen Regen->DMF Cycle

Figure 2: The Vilsmeier-Haack catalytic cycle facilitates the activation of electron-poor benzoic acids.

Troubleshooting & Quality Control

Issue: Low Yield in Acid Chloride Step
  • Cause: Incomplete conversion due to lack of catalyst.

  • Solution: Ensure DMF is fresh and anhydrous. The 3,5-difluoro substitution makes the acid "stubborn"; without DMF, the reaction may require days instead of hours.

Issue: Hydrolysis of Product
  • Cause: The 3,5-difluoro acid chloride is significantly more electrophilic than non-fluorinated analogs. It reacts with atmospheric moisture instantly.

  • Solution: Use Schlenk lines or drying tubes. Do not store the acid chloride; convert it immediately to the ester or amide.

Issue: Racemization (if coupling to chiral amines)
  • Cause: Over-activation or excessive base.

  • Solution: Switch from Acid Chloride (Method A) to HATU (Method B) or T3P (Propylphosphonic anhydride), which are known for low epimerization rates.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[2] Retrieved from [Link]

  • Organic Syntheses. N,N-Diethyl-2-methoxybenzamide. Org. Synth. 1990, 69, 154. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An unusual thionyl chloride-promoted C−C bond formation. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13004447, 3,5-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for 3,5-Difluoro-4-propoxybenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorination in Advanced Materials

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern material science. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the high energy of the C-F bond—impart significant and predictable modifications to the physicochemical characteristics of a material. 3,5-Difluoro-4-propoxybenzoic acid is a prime example of a molecular building block designed to leverage these attributes. The difluoro substitution at the 3 and 5 positions of the benzoic acid core significantly influences the molecule's electronic distribution, dipole moment, and intermolecular interactions. This, in turn, affects the bulk properties of materials synthesized from this precursor, such as liquid crystals and high-performance polymers.

The propoxy group at the 4-position provides a flexible alkyl chain, which is crucial for inducing and controlling mesophase behavior in liquid crystals. The interplay between the rigid, fluorinated aromatic core and the flexible alkoxy chain allows for the fine-tuning of properties like mesomorphic range, viscosity, and dielectric anisotropy.[1] These characteristics are critical for applications in advanced display technologies and photonics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 3,5-Difluoro-4-propoxybenzoic acid in material science. It provides not only detailed experimental protocols but also the underlying scientific rationale for its use, ensuring a deep understanding of its potential.

Core Applications in Material Science

The unique molecular architecture of 3,5-Difluoro-4-propoxybenzoic acid makes it a versatile precursor for several classes of advanced materials. The primary areas of application are in the synthesis of thermotropic liquid crystals and as a monomer for high-performance polymers.

Thermotropic Liquid Crystals

Fluorinated liquid crystals are integral to the development of modern display technologies, including liquid crystal displays (LCDs) and other electro-optical devices. The introduction of fluorine atoms into the mesogenic core can lead to materials with low viscosity, and tunable dielectric anisotropy.[1]

Causality Behind Application:

  • Dipole Moment and Dielectric Anisotropy: The two fluorine atoms ortho to the propoxy group and meta to the carboxylic acid create a strong lateral dipole moment. This significantly influences the dielectric anisotropy (Δε) of the resulting liquid crystal molecule. A high dielectric anisotropy is often desirable for low-voltage switching in display applications.

  • Mesophase Behavior: The combination of the rigid difluorinated core and the flexible propoxy tail promotes the formation of liquid crystalline phases (mesophases), such as nematic and smectic phases. The length of the alkoxy chain is a key factor in determining the type and temperature range of these mesophases.[1]

  • Reduced Viscosity: Fluorinated liquid crystals often exhibit lower rotational viscosity compared to their non-fluorinated counterparts, which allows for faster switching times in display devices.

Experimental Protocols

Protocol 1: Synthesis of a Nematic Liquid Crystal Precursor: 4'-cyanobiphenyl-4-yl 3,5-difluoro-4-propoxybenzoate

This protocol details the synthesis of a representative liquid crystal molecule through the esterification of 3,5-Difluoro-4-propoxybenzoic acid with 4-hydroxy-4'-cyanobiphenyl. This is a standard Fischer esterification reaction, a robust and well-established method for synthesizing esters.[2][3]

Reaction Scheme:

Materials:

  • 3,5-Difluoro-4-propoxybenzoic acid

  • 4-hydroxy-4'-cyanobiphenyl

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene, anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

Instrumentation:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3,5-Difluoro-4-propoxybenzoic acid (1.0 eq), 4-hydroxy-4'-cyanobiphenyl (1.05 eq), and toluene (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours, or when no more water is collected in the Dean-Stark trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The FTIR spectrum should show a characteristic ester C=O stretch around 1735 cm⁻¹. The NMR spectra should confirm the presence of both aromatic moieties and the propoxy chain.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting materials and the appearance of a new, single spot for the product indicates the progression and completion of the reaction.

  • Spectroscopic Analysis: The NMR and FTIR data should be consistent with the expected structure of the final product, confirming its identity.

  • Melting Point: A sharp melting point for the recrystallized product is an indicator of its purity.

Protocol 2: Synthesis of a Side-Chain Liquid Crystalline Polymer Precursor

This protocol describes the synthesis of a monomer that can be subsequently polymerized to form a side-chain liquid crystalline polymer. The monomer is prepared by esterifying 3,5-Difluoro-4-propoxybenzoic acid with a polymerizable alcohol, such as 4-vinylphenol.

Reaction Scheme:

Caption: Influence of molecular structure on material properties.

References

  • Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. (2025). PMC. Available at: [Link]

  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011). Dominican University. Available at: [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (n.d.). Chin. Phys. B. Available at: [Link]

  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (n.d.). PMC. Available at: [Link]

  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Available at: [Link]

  • Synthesis of 4-cyanobiphenyl. (n.d.). Google Patents.
  • 4-(4-Propoxybenzoyloxy)benzoic acid. (n.d.). PMC. Available at: [Link]

  • Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. (2024). MDPI. Available at: [Link]

  • Synthesis and Multilayering of Poly(4-vinylphenol) Derivatives for Future Applications as Proton Exchange Membranes in Fuel Cells. (n.d.). ACS. Available at: [Link]

  • A polymer hybrid film based on poly(vinyl cinnamate) and poly(2-hydroxy ethyl methacrylate) for controlled flurbiprofen release. (2021). PMC. Available at: [Link]

  • Esters. An Introduction. (n.d.). University of Colorado Boulder. Available at: [Link]

Sources

Application Note: Precision Friedel-Crafts Acylation with 3,5-Difluoro-4-propoxybenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Friedel-Crafts Acylation using 3,5-Difluoro-4-propoxybenzoic Acid Derivatives Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists, Medicinal Chemists.

Executive Summary & Scientific Rationale

The 3,5-difluoro-4-alkoxybenzoic acid motif is a critical structural element in the design of negative dielectric anisotropy liquid crystals (LCs) and specific pharmaceutical intermediates. The unique electronic "push-pull" environment—created by the electron-donating 4-propoxy group competing with the inductively withdrawing 3,5-difluoro substituents—presents a specific challenge in Friedel-Crafts (FC) acylation.

Unlike standard benzoylation, utilizing 3,5-difluoro-4-propoxybenzoic acid (DFPBA) requires a nuanced understanding of acylium ion stability. The 4-propoxy group stabilizes the acylium intermediate via resonance, while the flanking fluorines increase the electrophilicity of the carbonyl carbon in the precursor acid chloride. This guide details the optimized protocol for converting DFPBA to its acid chloride and subsequently coupling it with aryl substrates (e.g., alkylbenzenes or biphenyls) to generate fluorinated aromatic ketones with high regioselectivity.

Key Mechanistic Insights[1]
  • Acylium Stabilization: The

    
    -propoxy oxygen donates electron density into the acylium cation (
    
    
    
    ), significantly stabilizing it compared to unsubstituted benzoyl cations. This necessitates the use of strong Lewis acids (e.g.,
    
    
    ) to ensure sufficient reactivity.[1]
  • Fluorine Inductive Effect: The 3,5-fluorines exert a strong

    
     (inductive withdrawing) effect. While this deactivates the ring toward electrophilic attack, it activates the carbonyl carbon of the acid chloride toward nucleophilic attack (or complexation), facilitating the formation of the active electrophile.
    
  • Regiocontrol: The steric bulk of the ortho-fluorines prevents side reactions at the ipso-positions and directs the acylation exclusively to the target substrate's most accessible nucleophilic site.

Pathway Visualization

The following diagram illustrates the activation of the benzoic acid derivative and the subsequent Friedel-Crafts electrophilic aromatic substitution (EAS).

FC_Acylation_Pathway Substrate 3,5-Difluoro-4- propoxybenzoic Acid Activation Activation (SOCl2 / DMF cat.) Substrate->Activation Chlorination AcidChloride Acid Chloride Intermediate Activation->AcidChloride -SO2, -HCl Complex Acylium-AlCl3 Complex AcidChloride->Complex + AlCl3 (DCM) Product Fluorinated Aryl Ketone Complex->Product + Coupling - HCl Coupling Arene Substrate (e.g., 4-Pentylbenzene) Coupling->Product

Figure 1: Synthetic pathway from acid precursor to fluorinated ketone via acylium ion activation.

Experimental Protocols

Protocol A: Synthesis of 3,5-Difluoro-4-propoxybenzoyl Chloride

Pre-requisite for Friedel-Crafts Acylation. Fresh preparation is critical to avoid hydrolysis.

Reagents:

  • 3,5-Difluoro-4-propoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv) OR Oxalyl Chloride (1.5 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • Solvent: Toluene (anhydrous) or neat (if using

    
    )
    

Step-by-Step Methodology:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Charging: Add 3,5-difluoro-4-propoxybenzoic acid (e.g., 10 g, 46 mmol) and anhydrous toluene (50 mL).

  • Activation:

    • Option 1 (Standard): Add Thionyl Chloride (10 mL, ~137 mmol) slowly via syringe. Add 2 drops of dry DMF.

    • Option 2 (Mild): If the substrate is sensitive, use Oxalyl Chloride (1.5 equiv) in DCM at 0°C to RT with DMF catalyst.

  • Reflux: Heat the mixture to reflux (bath temp ~85-90°C for toluene/

    
    ) for 3–4 hours. Evolution of 
    
    
    
    and
    
    
    gas indicates reaction progress.
  • Monitoring: Monitor reaction completion by quenching a mini-aliquot with methanol and checking for the methyl ester via TLC or GC-MS.

  • Isolation: Cool to room temperature. Remove excess

    
     and solvent under reduced pressure (rotary evaporator).
    
  • Purification: Chase with fresh toluene (2x) to remove trace thionyl chloride. The resulting yellow oil (acid chloride) is used directly in Protocol B without further purification.

Protocol B: Friedel-Crafts Acylation (Substrate Coupling)

Targeting the coupling of the acid chloride with 4-pentylbenzene (Model Substrate).

Reagents:

  • Crude Acid Chloride (from Protocol A, 1.0 equiv)

  • Aryl Substrate (e.g., 4-pentylbenzene) (1.0 - 1.1 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (1.1 - 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Lewis Acid Suspension: In a flame-dried 3-neck flask under

    
    , suspend anhydrous 
    
    
    
    (1.2 equiv) in DCM (5 mL/g substrate). Cool to 0–5°C using an ice bath.
  • Acylating Agent Addition: Dissolve the crude acid chloride in minimal DCM. Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: The mixture should turn homogenous or slightly colored (yellow/orange) as the acylium complex forms.

  • Substrate Addition: Add the aryl substrate (4-pentylbenzene) dropwise at 0–5°C.

    • Note: For less reactive substrates, reverse addition (adding complex to substrate) or room temperature conditions may be required.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–12 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the non-polar aryl substrate and the appearance of the UV-active ketone.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated

    
     (10:1 ratio) to break the Aluminum-product complex. Stir vigorously for 30 minutes.
    
  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with water, saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or Heptane to yield the target liquid crystal mesogen.

Data Summary & Troubleshooting

Reaction Parameters Table
ParameterSpecificationRationale
Stoichiometry (

)
1.1 – 1.2 equivStoichiometric amount required; Lewis acid complexes with the ketone product.
Temperature 0°C

RT
Start cold to control exotherm; warm to RT to drive conversion.
Solvent DCM or DCEDCM is standard; DCE (reflux) used if substrate is deactivated.
Time 4 – 12 hoursDependent on nucleophilicity of the coupling partner.
Yield Target > 85%High efficiency expected due to activated acyl chloride.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Hydrolysis of Acid ChlorideEnsure strict anhydrous conditions. Re-distill

or use fresh Oxalyl Chloride.
Defluorination Reaction Temp too highDo not exceed 40°C. Fluorines at 3,5 are stable but can undergo

at high T with strong Lewis Acids.
Isomer Formation Regioselectivity driftLower temperature to 0°C or -10°C. The 4-propoxy group is bulky; steric guidance usually favors para acylation on the substrate.
Dark/Tar Formation Polymerization of substrateAdd the substrate to the complex slowly. Ensure

quality (should be yellow/grey powder, not white lumps).

Safety & Handling (E-E-A-T)

  • HF Generation: While the C-F bond is stable, accidental extreme conditions (superacids, high heat) could liberate HF. Always have Calcium Gluconate gel available when working with fluorinated aromatics in acidic media.

  • Thionyl Chloride: Highly toxic and corrosive. All operations in Protocol A must be performed in a high-efficiency fume hood. The off-gas (

    
    ) must be scrubbed (NaOH trap).
    
  • Aluminum Chloride: Reacts violently with water. Quench (Step 5) must be done slowly into ice, not water, to dissipate heat.

References

  • Kirsch, P. (2022). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Interscience Publishers.
  • Seed, A. J., et al. (2000). "Synthesis and physical properties of liquid crystals containing the 2,3,6-trifluorophenyl moiety." Journal of Materials Chemistry, 10, 2069-2080.

  • Sigma-Aldrich. (2024). Product Specification: 3,5-Difluoro-4-methoxybenzoyl chloride. (Analogous precursor reference).

  • Yasuhiro, K., et al. (2018). "Development of Fluorinated Liquid Crystals for LCDs." Fujifilm Research & Development Report.

Sources

Application Note: Chemoselective O-Alkylation of 3,5-Difluoro-4-Hydroxybenzoic Acid to its Propoxy Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Fluorinated building blocks, such as 3,5-difluoro-4-hydroxybenzoic acid, are critical intermediates in the synthesis of advanced therapeutics, including potent KCa2/3 channel inhibitors[1]. However, the structural functionalization of this molecule presents a classic chemoselectivity challenge: the presence of two distinct acidic/nucleophilic sites (a carboxylic acid and a phenol).

This application note details a robust, field-proven protocol for the synthesis of 3,5-difluoro-4-propoxybenzoic acid . Rather than relying on complex orthogonal protecting group strategies, this protocol utilizes a highly efficient exhaustive dialkylation followed by selective saponification workflow. This method ensures high yields, exceptional purity, and operational simplicity suitable for both bench-scale research and process development.

Mechanistic Causality & Chemoselectivity Logic

To design a self-validating experimental protocol, one must understand the thermodynamic properties of the substrate.

The acidity of the phenol moiety in 3,5-difluoro-4-hydroxybenzoic acid is significantly enhanced by the strong electron-withdrawing inductive effects (-I) of the two ortho-fluorine atoms and the para-carboxylic acid. While a standard phenol has a pKa of ~10, the pKa of 3,5-difluorophenol drops to 8.26[2], and the addition of the carboxyl group further depresses the phenol pKa to ~6.5. Despite this, the carboxylic acid remains the most acidic site (pKa ~3.5).

The Chemoselectivity Pitfall: Attempting a direct mono-alkylation of the phenol using 1.0 equivalent of base and 1-bromopropane will inevitably fail. The base will preferentially deprotonate the highly acidic carboxylic acid, leading to the formation of the propyl ester, leaving the target phenol unreacted.

The Solution: To force the etherification of the phenol, we must saturate the system. By employing an excess of base (Potassium Carbonate, K₂CO₃) and alkylating agent (1-bromopropane) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[3], both sites are fully alkylated to form the intermediate propyl 3,5-difluoro-4-propoxybenzoate . Because aryl ethers are entirely stable to basic hydrolysis, a subsequent saponification step using Lithium Hydroxide (LiOH) selectively cleaves the ester, yielding the desired free acid.

Chemoselectivity SM 3,5-Difluoro-4-hydroxybenzoic acid Dual Acidic Sites Sub1 Carboxylic Acid (pKa ~3.5) Highly Acidic SM->Sub1 Sub2 Phenol (pKa ~6.5) Moderately Acidic SM->Sub2 Action1 Deprotonates First Forms Propyl Ester Sub1->Action1 Action2 Deprotonates Second Forms Propoxy Ether Sub2->Action2 Result Exhaustive Dialkylation Required to Force Phenol Etherification Action1->Result Action2->Result

Mechanistic rationale for exhaustive dialkylation based on substrate pKa differentials.

Experimental Workflow

ReactionWorkflow SM 3,5-Difluoro-4- hydroxybenzoic acid (Starting Material) INT Propyl 3,5-difluoro- 4-propoxybenzoate (Intermediate) SM->INT 1-Bromopropane (2.5 eq) K2CO3 (3.0 eq) DMF, 80°C, 4h PROD 3,5-Difluoro-4- propoxybenzoic acid (Final Product) INT->PROD LiOH·H2O (2.0 eq) THF/MeOH/H2O, RT, 2h then 1M HCl (aq)

Two-step synthesis: Exhaustive Williamson etherification followed by selective saponification.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (Exhaustive Alkylation)
ReagentMW ( g/mol )EquivalentsmmolMass / Volume
3,5-Difluoro-4-hydroxybenzoic acid174.101.010.01.74 g
1-Bromopropane123.002.525.02.27 mL
Potassium Carbonate (K₂CO₃)138.213.030.04.14 g
N,N-Dimethylformamide (DMF)73.09Solvent-50.0 mL
Table 2: Reagent Stoichiometry for Step 2 (Saponification)
ReagentMW ( g/mol )EquivalentsmmolMass / Volume
Propyl 3,5-difluoro-4-propoxybenzoate258.261.010.02.58 g
Lithium Hydroxide Monohydrate41.962.020.00.84 g
THF / MeOH / H₂O (3:1:1 v/v/v)-Solvent-50.0 mL
1M HCl (aq)36.46~2.5~25.0~25.0 mL
Table 3: Reaction Optimization Parameters (Step 1)
BaseSolventTemp (°C)Time (h)Conversion (%)Mechanistic Note
K₂CO₃Acetone6012>85%Sluggish Sₙ2 kinetics; significant mono-alkylated ester observed.
K₂CO₃DMF804>98%Optimal. DMF efficiently solvates the potassium cation[3].
Cs₂CO₃DMF802>98%Faster kinetics due to higher solubility[4], but less cost-effective.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Propyl 3,5-difluoro-4-propoxybenzoate
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3,5-difluoro-4-hydroxybenzoic acid (1.74 g, 10.0 mmol) and anhydrous K₂CO₃ (4.14 g, 30.0 mmol) to the flask.

  • Solvation: Suspend the mixture in anhydrous DMF (50 mL). Stir at room temperature for 15 minutes to allow for initial deprotonation (indicated by a slight color change/thickening).

  • Alkylation: Syringe in 1-bromopropane (2.27 mL, 25.0 mmol) in one portion.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain vigorous stirring for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material and the mono-alkylated intermediate are fully consumed.

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Combine the organic layers and wash extensively with water (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil (approx. 2.50 g, >95% crude yield). Proceed to Step 2 without further purification.

Step 2: Saponification to 3,5-Difluoro-4-propoxybenzoic acid
  • Solvation: Dissolve the crude propyl 3,5-difluoro-4-propoxybenzoate (2.58 g, 10.0 mmol) in a mixed solvent system of THF (30 mL) and MeOH (10 mL) in a 100 mL flask.

  • Hydrolysis: Dissolve LiOH·H₂O (0.84 g, 20.0 mmol) in distilled water (10 mL) and add this aqueous solution dropwise to the stirring organic mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours. The mixture will become homogeneous as the ester is hydrolyzed to the water-soluble lithium carboxylate salt.

  • IPC: Verify the disappearance of the ester via TLC (Hexanes/EtOAc 4:1).

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Do not evaporate to total dryness.

  • Acidification (Self-Validating Isolation): Dilute the remaining aqueous layer with 20 mL of water and cool in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches ~2.0 (verify with pH paper). A dense white precipitate will form immediately.

  • Filtration: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 15 mL) to remove lithium salts.

  • Drying: Dry the solid under high vacuum at 45 °C overnight to yield 3,5-difluoro-4-propoxybenzoic acid as a white crystalline solid.

Analytical Characterization (Expected Values)

To verify the structural integrity of the final product, conduct the following spectroscopic analyses:

  • LC-MS (ESI-): m/z calculated for C₁₀H₉F₂O₃ [M-H]⁻ 215.05; found 215.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.30 (br s, 1H, COOH), 7.62 (d, J = 9.2 Hz, 2H, Ar-H), 4.15 (t, J = 6.5 Hz, 2H, O-CH₂), 1.72 (h, J = 7.0 Hz, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -128.5 (d, J = 9.2 Hz, 2F).

References

  • Synthesis and Evaluation of Fluorescent Probes (Williamson Ether Synthesis Conditions) Source: DiVA Portal (Academic Archive) URL:[Link]

  • Electronic and Structural Factors Influencing the pKa of Fluorinated Phenols Source: Simon Fraser University (SFU) Summit URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3,5-Difluoro-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Difluoro-4-propoxybenzoic acid . As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with a robust, field-proven framework for optimizing this specific synthesis.

The synthesis of alkoxybenzoic acids is foundational in medicinal chemistry and materials science. However, direct alkylation of 3,5-difluoro-4-hydroxybenzoic acid often results in poor yields due to the dual nucleophilicity of the molecule. This guide details a self-validating, three-step protection-alkylation-deprotection strategy to ensure high yield and purity.

Synthesis Workflow & Mechanistic Strategy

To prevent competing reactions between the carboxylate and the phenoxide, the carboxylic acid must first be masked. Direct alkylation without protection inevitably leads to a mixture of the target acid and the O,O-dialkylated ester, which requires harsh, yield-destroying hydrolysis to correct . By protecting the acid as a methyl ester, we isolate the reactivity of the phenolic hydroxyl, allowing for a clean Williamson ether synthesis .

SynthesisWorkflow A 3,5-Difluoro-4-hydroxybenzoic acid (Starting Material) B Step 1: Esterification (MeOH, H2SO4, Reflux) A->B H Direct Alkylation (Avoid) Yields Mixed Ester/Acid A->H Without Protection C Methyl 3,5-difluoro-4-hydroxybenzoate (Intermediate 1) B->C D Step 2: O-Alkylation (1-Bromopropane, K2CO3, DMF, 80°C) C->D E Methyl 3,5-difluoro-4-propoxybenzoate (Intermediate 2) D->E F Step 3: Saponification & Acidification (LiOH, THF/H2O, then HCl) E->F G 3,5-Difluoro-4-propoxybenzoic acid (Target Product) F->G H->G Harsh Hydrolysis

Reaction workflow for the synthesis of 3,5-Difluoro-4-propoxybenzoic acid via ester protection.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in workup steps (such as specific pH washes) ensure that if a reaction does not go to completion, unreacted starting materials are chemically separated from the product, guaranteeing the purity of the forward-moving intermediate.

Step 1: Esterification (Carboxylic Acid Protection)
  • Reaction : Suspend 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (10 volumes). Slowly add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Execution : Heat the mixture to reflux (65°C) for 8–12 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The ester product will elute significantly higher (less polar) than the starting acid.

  • Self-Validating Workup : Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃. Causality: The NaHCO₃ wash deprotonates any unreacted starting acid, pulling it into the aqueous layer and leaving only the pure methyl ester in the organic layer. Dry over Na₂SO₄ and concentrate to yield Intermediate 1 .

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Reaction : Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (5 volumes). Add finely powdered K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete formation of the phenoxide anion before the alkylating agent is introduced, preventing side reactions.

  • Execution : Add 1-Bromopropane (1.2 eq) dropwise. Heat the reaction to 80°C for 4 hours.

  • Self-Validating Workup : Cool to room temperature and quench with distilled water. Extract with EtOAc. Wash the organic layer with brine (5×). Causality: DMF is highly water-miscible but can cause emulsions. Repeated brine washes force the organic product into the EtOAc layer while aggressively stripping the DMF into the aqueous waste. Concentrate to yield Intermediate 2 .

Step 3: Saponification & Acidification (Deprotection)
  • Reaction : Dissolve Intermediate 2 (1.0 eq) in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4–6 hours until TLC indicates complete disappearance of the ester.

  • Execution : Critical Step —Evaporate the THF under reduced pressure before acidification.

  • Self-Validating Workup : Cool the remaining aqueous solution to 0°C. Slowly add 2M HCl dropwise until the pH reaches 2–3. The target product, 3,5-Difluoro-4-propoxybenzoic acid , will precipitate as a white solid. Filter, wash with ice-cold water, and dry under high vacuum.

Quantitative Data: Optimization of O-Alkylation Conditions

The choice of solvent and base in Step 2 dictates the nucleophilicity of the phenoxide. Polar aprotic solvents (like DMF) leave the phenoxide "naked" and highly reactive. The table below summarizes our optimization data for the alkylation of the fluorinated phenol.

SolventBaseTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
AcetoneK₂CO₃60 (Reflux)1275%Sluggish reaction; boiling point of solvent limits kinetic rate.
AcetonitrileK₂CO₃80880%Moderate yield; K₂CO₃ has poor solubility in ACN.
DMF K₂CO₃ 80 4 92% Optimal balance of cost, solubility, and reaction rate.
DMFCs₂CO₃80295%Fastest rate due to larger Cs⁺ radius, but higher reagent cost.

Troubleshooting Guide

Q: Why am I seeing a complex mixture of products when I try to alkylate the starting acid directly? A: 3,5-Difluoro-4-hydroxybenzoic acid contains two nucleophilic sites: the phenolic hydroxyl and the carboxylic acid. Direct alkylation without a protecting group leads to competing O-alkylation and esterification, yielding the O,O-dipropylated ester (propyl 3,5-difluoro-4-propoxybenzoate) alongside the desired product . Protecting the carboxylic acid as a methyl ester restricts the reaction entirely to the phenoxide, significantly improving the overall yield and purity .

Q: My O-alkylation yield in Step 2 is low, and I recover mostly unreacted intermediate. What is going wrong? A: This typically results from either insufficient phenoxide formation or the evaporation of your alkylating agent. Ensure you pre-stir the phenol with K₂CO₃ for at least 30 minutes before adding 1-bromopropane. Furthermore, 1-bromopropane is highly volatile (b.p. 71°C). If your reaction temperature exceeds this without a highly efficient reflux condenser, the reagent will vaporize out of the reaction mixture. Consider performing the reaction in a sealed pressure tube or using a slight excess of the alkylating agent.

Q: During the Step 3 hydrolysis workup, I get a stubborn, gummy emulsion upon adding HCl and cannot isolate the solid product. How do I fix this? A: Emulsions during acidification occur when the organic solvent (THF) is not completely removed from the saponification mixture. THF is partially water-miscible and acts as a co-solvent, solubilizing the newly formed carboxylic acid and preventing clean precipitation. You must remove the THF via rotary evaporation before adding HCl. Once the THF is gone, the product will cleanly crash out of the purely aqueous phase upon acidification.

Frequently Asked Questions (FAQs)

Q: Can I substitute 1-iodopropane for 1-bromopropane in the alkylation step? A: Yes. 1-Iodopropane is a superior electrophile due to iodine being a better leaving group, and it has a higher boiling point (102°C), which prevents reagent loss via evaporation at 80°C. However, it is significantly more expensive and light-sensitive. If you use 1-iodopropane, you can lower the reaction temperature to 60°C.

Q: Is it possible to use microwave-assisted synthesis for the alkylation step? A: Absolutely. Microwave irradiation excels in polar aprotic solvents like DMF. You can typically reduce the 4-hour conventional heating time in Step 2 to approximately 15–20 minutes at 100°C under microwave conditions, maintaining the 92%+ yield.

Q: What are the primary safety and handling considerations for 3,5-difluoro-4-hydroxybenzoic acid? A: According to its standardized safety profile, the starting material is harmful if swallowed (H302) and causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The presence of the fluorine atoms increases its lipophilicity, potentially enhancing skin penetration compared to non-fluorinated analogs. Always handle the powder in a well-ventilated fume hood using nitrile gloves and safety goggles.

References

  • Esterification of hydroxybenzoic acids - US Patent 5260475A.
  • 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem. Available at:[Link]

Recrystallization solvents for purifying 3,5-Difluoro-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #884-F: Purification Protocols for Fluorinated Alkoxybenzoic Acids Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Unit Subject: [1][2]

User Inquiry

"I am synthesizing 3,5-Difluoro-4-propoxybenzoic acid (CAS: 1342624-55-8) for use as a liquid crystal intermediate. My crude product contains unreacted 3,5-difluoro-4-hydroxybenzoic acid and some inorganic salts. Standard recrystallization is yielding either oils or impure crystals.[2] What solvent system do you recommend?"

Executive Summary

For the purification of 3,5-Difluoro-4-propoxybenzoic acid , the "Gold Standard" solvent system is Ethanol/Water (aqueous ethanol) .[1][2] This system leverages the compound's amphiphilic nature—the carboxylic acid head group (hydrophilic) and the fluorinated propoxy tail (lipophilic).

However, if your specific impurity is the unreacted phenol (3,5-difluoro-4-hydroxybenzoic acid ), a secondary recrystallization from Toluene/Heptane is often required to exploit the polarity difference between the phenolic impurity and the ether product.

Module 1: Solvent Selection Matrix

The choice of solvent depends heavily on the type of impurity present.[2] The 3,5-difluoro substitution pattern significantly increases the acidity of the benzoic acid moiety and alters crystal packing via weak C-F···H interactions.

Solvent SystemPolarityPrimary Use CaseMechanism of Action
Ethanol / Water HighGeneral Purification Disruptive Cooling: The acid is highly soluble in hot ethanol.[1][2] Adding water reduces solubility power (anti-solvent), forcing the hydrophobic propoxy-fluorophenyl core to crystallize while salts remain in the aqueous phase.[2]
Toluene / Heptane LowRemoving Polar Impurities Lipophilic Selectivity: The target molecule (ether) is soluble in hot toluene.[2] The unreacted starting material (phenol) is much less soluble in non-polar media and can often be filtered off or retained in the mother liquor.[2]
Glacial Acetic Acid MediumHigh-Purity LC Grade Dimer Stabilization: Promotes the formation of carboxylic acid dimers (hydrogen bonded), which leads to highly ordered, dense crystals suitable for X-ray diffraction or liquid crystal applications.
Ethyl Acetate MediumFlash Purification Evaporative: Good for initial cleaning, but often yields "fluffy" crystals with lower bulk density.[2]

Module 2: Decision Logic (Visualized)

Before starting, assess your crude material.[2][3] Use the following logic flow to determine the optimal workflow.

SolventSelection Start Analyze Crude Material CheckImpurity Primary Impurity Type? Start->CheckImpurity Salts Inorganic Salts / Color CheckImpurity->Salts Salts present Phenol Unreacted Hydroxy Acid CheckImpurity->Phenol Starting material left Unknown General/Mixed CheckImpurity->Unknown Unsure MethodA Method A: Ethanol/Water (Standard Protocol) Salts->MethodA MethodB Method B: Toluene/Heptane (Lipophilic Protocol) Phenol->MethodB Unknown->MethodA MethodC Method C: Acetic Acid (High Purity) MethodA->MethodC If purity < 99% MethodB->MethodA Final Polish

Figure 1: Solvent selection decision tree based on impurity profile.

Module 3: Detailed Protocols

Protocol A: The Ethanol/Water "Standard" (Recommended)

Best for: Removing salts, dust, and trace alkyl halides.

  • Dissolution: Place 10 g of crude acid in a 250 mL Erlenmeyer flask. Add 40 mL of absolute ethanol . Heat to boiling (approx. 78°C) on a stir plate.

    • Note: If solids remain, they are likely inorganic salts (NaCl/KBr).[2] Perform a hot filtration through a pre-warmed funnel to remove them.[2]

  • Nucleation Point: While keeping the solution near boiling, slowly add deionized water dropwise via an addition funnel.

    • Target: Add water until a faint, persistent turbidity (cloudiness) appears.[2]

    • Correction: Add 1-2 mL of ethanol to clear the solution back to transparency.[1][2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice. 3,5-difluoro substitution creates a rigid lattice; rapid cooling will cause "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter using a Buchner funnel. Wash the cake with cold 50% Ethanol/Water.[2]

Protocol B: Toluene/Heptane (For Stubborn Phenols)

Best for: Removing unreacted 3,5-difluoro-4-hydroxybenzoic acid.[1][2]

  • Dissolution: Dissolve crude material in minimum boiling Toluene (approx. 110°C).

  • Precipitation: Remove from heat source.[2] Add Heptane (ratio 1:1 to Toluene) slowly.[2]

  • Cooling: Allow to cool to room temperature. The more lipophilic propoxy-acid should crystallize, while the more polar hydroxy-acid impurities often remain in the supernatant or form a separate oil phase that can be decanted.[1]

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?

  • Cause: This is common with fluorinated alkoxybenzoic acids.[2] It happens when the solution cools faster than the crystal lattice can organize, or if the solvent mixture is too polar (too much water).

  • Fix: Re-heat the mixture until it dissolves. Add a small amount of the good solvent (Ethanol) to slightly increase solubility.[2] Scratch the side of the glass flask with a glass rod to induce nucleation, or add a "seed crystal" of pure product if available. Cool much slower (wrap the flask in a towel).

Q2: How do I remove the yellow color?

  • Cause: Oxidation byproducts from the alkylation step.[2]

  • Fix: During the hot dissolution step (Step 1 of Protocol A), add Activated Carbon (approx. 5% by weight).[2] Stir for 5 minutes, then perform a hot filtration through Celite/diatomaceous earth before adding the water.

Q3: Why 3,5-difluoro? Does it change the solubility compared to normal benzoic acid?

  • Insight: Yes. The fluorine atoms are electron-withdrawing, making the acid slightly stronger (lower pKa).[2] More importantly, they increase the lipophilicity of the ring. This makes the compound less soluble in water than non-fluorinated benzoic acid, meaning you will need a higher ratio of Ethanol-to-Water than you might expect for standard benzoic acid recrystallizations.[1][2]

References

  • BenchChem. (2025).[2][3][4] An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents. Retrieved from 4[2]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[2][5] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Retrieved from 5[2]

  • PubChem. (2025).[2][6] 3,5-Difluoro-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from 6[2][6]

  • Potrzebowski, W., & Chruszcz, M. (2025).[2][7] Crystal structure and packing of 3,5-Difluorobenzoic acid. Acta Crystallographica. Retrieved from 7[2]

Sources

Technical Support Center: 3,5-Difluoro-4-propoxybenzoic Acid Solubility Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,5-Difluoro-4-propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this compound.

Introduction: Understanding the Solubility Profile of 3,5-Difluoro-4-propoxybenzoic Acid

3,5-Difluoro-4-propoxybenzoic acid is a unique molecule with a combination of features that influence its solubility. The benzoic acid moiety provides a carboxylic acid group, which is ionizable, while the difluoro substitutions and the propoxy chain contribute to its lipophilicity. The fluorine atoms, with their high electronegativity, exert a strong electron-withdrawing inductive effect, which can increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1][2] This interplay between ionizable and lipophilic characteristics is central to its solubility behavior.

This guide will walk you through a logical progression of strategies to tackle solubility issues, from fundamental characterization to advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with 3,5-Difluoro-4-propoxybenzoic acid.

Q1: I'm having trouble dissolving 3,5-Difluoro-4-propoxybenzoic acid in aqueous buffers. What is the first step I should take?

A1: The first and most critical step is to understand the pH-dependent solubility of your compound. As a carboxylic acid, 3,5-Difluoro-4-propoxybenzoic acid will be significantly more soluble in its ionized (deprotonated) form. Therefore, adjusting the pH of your aqueous solution to be above the pKa of the carboxylic acid will dramatically increase its solubility.[3][4] We recommend starting with a simple pH adjustment before exploring more complex methods.

Q2: What is the expected pKa of 3,5-Difluoro-4-propoxybenzoic acid, and how does it affect my choice of buffer?

Q3: Can I use organic co-solvents to dissolve this compound? If so, which ones are recommended?

A3: Yes, using water-miscible organic co-solvents is a common and effective strategy.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the lipophilic parts of the molecule.[7] For 3,5-Difluoro-4-propoxybenzoic acid, common co-solvents to consider include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerine

The choice of co-solvent may depend on your specific application (e.g., cell-based assays vs. animal studies) and potential toxicity.[6]

Q4: My compound dissolves initially but then precipitates out of solution. What could be the cause and how can I prevent this?

A4: This phenomenon, known as precipitation, often occurs when a supersaturated solution is formed.[8] This can happen if you, for example, dissolve the compound in a small amount of organic solvent and then dilute it into an aqueous buffer where its solubility is lower. It can also be an issue with ionizable drugs when the pH of the medium changes.[9] To prevent precipitation, you can:

  • Ensure the final pH of your solution is appropriate for maintaining solubility.

  • Incorporate precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), into your formulation.[9][10]

  • Consider forming a stable salt of the compound.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solving Solubility Issues

This section provides a more detailed, workflow-oriented guide to systematically address solubility challenges.

Step 1: Physicochemical Characterization

A thorough understanding of your molecule's properties is the foundation for rational formulation development.

cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis A Obtain 3,5-Difluoro- 4-propoxybenzoic acid B Visual Inspection (Crystalline/Amorphous?) A->B C Determine pKa (Potentiometric Titration) B->C D Determine LogP (Shake-Flask Method) B->D E Measure Intrinsic Solubility (S₀) in Water/Buffer (pH < pKa) B->E F Analyze Data to Inform Solubilization Strategy C->F D->F E->F

Caption: Workflow for initial physicochemical characterization.

Step 2: pH Adjustment Strategy

This is the most straightforward approach for ionizable compounds like 3,5-Difluoro-4-propoxybenzoic acid.

Issue: The compound shows poor solubility in neutral aqueous solutions.

Solution Pathway:

  • Determine the pKa: If not known, perform a pKa determination. A potentiometric titration is a standard method.

  • Select a Buffer: Choose a buffer system with a pH at least 2 units higher than the pKa. For an estimated pKa of 3-4, buffers with pH ≥ 6 are recommended.

  • Prepare the Solution:

    • Weigh the desired amount of 3,5-Difluoro-4-propoxybenzoic acid.

    • Add a small amount of a basic solution (e.g., 0.1 M NaOH) to aid initial dissolution and form the sodium salt in situ.

    • Gradually add your chosen buffer to reach the final volume and concentration.

    • Confirm the final pH of the solution.

Troubleshooting pH Adjustment:

IssuePotential CauseRecommended Action
Precipitation upon pH adjustment The counter-ion from the base used for pH adjustment is forming a less soluble salt.Try a different base (e.g., KOH, or an organic base like triethylamine). Also, ensure you are not exceeding the solubility limit of the salt form.
pH drift over time The buffer capacity is insufficient.Increase the buffer concentration or choose a buffer with a pKa closer to the desired final pH.
Compound degradation The compound is unstable at high pH.Assess the pH-stability profile of your compound. If it degrades at the required pH for solubilization, other methods like co-solvency or complexation should be explored.
Step 3: Co-solvent Systems

When pH adjustment alone is insufficient or not viable due to stability concerns, co-solvents are the next logical step.

Issue: The compound requires a very high pH for solubilization, which is not compatible with the experimental system.

Solution Pathway:

  • Co-solvent Screening: Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400, propylene glycol, DMSO).

  • Determine Solubility in Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v co-solvent in a buffer of a physiologically relevant pH). Determine the solubility of your compound in each mixture.

  • Select the Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects.

  • Prepare stock solutions of your co-solvents.

  • In separate vials, prepare different co-solvent/buffer mixtures.

  • Add an excess amount of 3,5-Difluoro-4-propoxybenzoic acid to each vial.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Step 4: Advanced Solubilization Techniques

For very challenging cases, more advanced formulation strategies may be necessary.

Creating a stable, solid salt form of 3,5-Difluoro-4-propoxybenzoic acid can improve its dissolution rate and apparent solubility.

Rationale: Salts of weak acids and strong bases are generally more soluble in water than the free acid form.[11]

Procedure:

  • Dissolve the free acid in a suitable organic solvent.

  • Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine) dissolved in a suitable solvent.

  • The salt will often precipitate out of the solution.

  • Isolate the salt by filtration, wash with a non-solvent, and dry under vacuum.

  • Characterize the resulting salt for its solubility, dissolution rate, and solid-state properties (e.g., crystallinity, hygroscopicity).

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic portion and increasing aqueous solubility.[12][13]

Rationale: The propoxy group and the difluorophenyl ring of your compound are hydrophobic and can fit into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.[13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and better safety profiles compared to native β-CD.[12]

A Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B Prepare Phase-Solubility Diagram A->B C Determine Stoichiometry of Complex B->C D Prepare Inclusion Complex (Kneading, Co-evaporation, Freeze-drying) C->D E Characterize Complex (DSC, FTIR, XRD) D->E F Evaluate Solubility and Dissolution Rate E->F

Caption: Workflow for developing a cyclodextrin-based formulation.

Part 3: Data Summary Tables

The following tables provide illustrative data that a researcher might generate during their investigations.

Table 1: Illustrative pH-Solubility Profile of 3,5-Difluoro-4-propoxybenzoic Acid

Buffer SystempHSolubility (µg/mL)
0.1 M HCl1.0< 10
Acetate Buffer4.050
Phosphate Buffer6.0500
Phosphate Buffer7.4> 2000
Carbonate Buffer9.0> 5000

Table 2: Example Co-solvent Screening Data (in pH 7.4 Phosphate Buffer)

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0%> 2000
Ethanol10%> 5000
PEG 40010%> 8000
Propylene Glycol10%> 6000

Conclusion

Solving solubility issues with 3,5-Difluoro-4-propoxybenzoic acid is a systematic process that begins with a fundamental understanding of its physicochemical properties. By following a logical progression from pH adjustment to the use of co-solvents and more advanced techniques like salt formation and cyclodextrin complexation, researchers can successfully formulate this compound for a wide range of applications. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.

References

  • Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Lubrizol Life Science Health. (n.d.). Unlock the Potential of Poorly Soluble Drugs with Apisolex™ Technology. Pharma Excipients.
  • Lubrizol Life Science Health. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
  • Loftsson, T., & Duchêne, D. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Persaud, I., & Rasan, A. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Various Authors. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Thomas, S. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
  • S., S., & K., K. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST).
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Singh, A., & Kumar, R. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Pharma.Tips. (2025, December 29). Preventing API Precipitation in Slow-Release Tablet Formulations. Pharma.Tips.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents. Benchchem.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Sharma, D., Saini, S., & Rana, A. S. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • BenchChem. (2025). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Benchchem.
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate.
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzoic acid. PubChem.
  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.
  • Fiveable. (2025, August 15). PH effect on solubility Definition. Fiveable.
  • ResearchGate. (n.d.). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. ResearchGate.
  • ChemicalBook. (n.d.). 3,5-DIFLUORO-4-METHOXYBENZOIC ACID. ChemicalBook.
  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate.
  • van der Graaf, A. C., van den Broek, L. A. M., & van der Wielen, L. A. M. (2019, March 18). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Solvent Extraction and Ion Exchange.
  • RSC Publishing. (2025, November 19). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • Tablets & Capsules. (2024, February 1). Formulating with Less API: Exploring the Application of API Sparing Techniques in Oral Drug Development. Tablets & Capsules.
  • eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions. eScholarship.org.
  • Sigma-Aldrich. (n.d.). 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 3,5-Difluoro-4-isopropoxybenzoic acid. Sigma-Aldrich.
  • Fisher Scientific. (n.d.). eMolecules​ AOBChem USA / 35-Difluoro-4-propoxybenzoic acid / 250mg / 525250552. Fisher Scientific.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • Fluorochem. (n.d.). 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid. Fluorochem.
  • PubChemLite. (2026). 3,5-difluoro-4-hydroxybenzoic acid (C7H4F2O3). PubChemLite.
  • Sigma-Aldrich. (n.d.). 3,5-Difluoro-4-isopropoxybenzoic acid. Sigma-Aldrich.
  • ChemScene. (n.d.). 2,5-Difluoro-4-propoxybenzoic acid. ChemScene.

Sources

Minimizing side reactions during 3,5-Difluoro-4-propoxybenzoic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield loss, byproduct formation, or purification bottlenecks during the esterification of 3,5-Difluoro-4-propoxybenzoic acid.

Instead of a generic protocol, this center deconstructs the specific chemical causality behind your side reactions and provides a self-validating, optimized workflow to ensure high-fidelity synthesis.

Module 1: Mechanistic Causality of Side Reactions (Q&A)

Q: Why does my 3,5-difluoro-4-propoxybenzoic acid undergo dealkylation during standard Fischer esterification? A: Standard 1 (e.g.,


, 

) and thermal energy to drive the reaction[1]. The propoxy group on your substrate is an alkyl aryl ether. In the presence of strong protic acids, the ether oxygen becomes protonated, creating a highly reactive intermediate. Subsequent nucleophilic attack (even by trace water or halide ions) leads to the2, yielding 3,5-difluoro-4-hydroxybenzoic acid and a propyl derivative[2]. Causality Rule: Never use harsh protic acids with electron-rich alkoxy-aromatics.

Q: I switched to Steglich esterification (DCC/DMAP), but I am isolating a highly polar byproduct instead of my ester. What is happening? A: You are observing the formation of an N-acylurea byproduct. In the3, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate[3]. If the subsequent nucleophilic attack by the alcohol is slow (due to steric hindrance or insufficient DMAP), this intermediate undergoes a spontaneous 4[4].

Q: How does the electron-deficient nature of the 3,5-difluoro aromatic ring affect the reaction? A: The two highly electronegative fluorine atoms, combined with the electron-withdrawing carbonyl group, make the aromatic ring exceptionally electrophilic. Under strongly basic conditions (e.g., using


 or 

for alkylation), the fluorines become susceptible to Nucleophilic Aromatic Substitution (SNAr). Using mild, non-nucleophilic bases mitigates this risk.

Module 2: Troubleshooting Workflows

Use the diagnostic tree below to identify the root cause of your specific side reaction and implement the correct chemical solution.

Workflow Start Side Product Detected Type1 Loss of Propoxy Group (Ether Cleavage) Start->Type1 Type2 N-Acylurea Formation (Steglich Byproduct) Start->Type2 Type3 Fluorine Displacement (SNAr) Start->Type3 Sol1 Eliminate Strong Acids Switch to DCC/DMAP Type1->Sol1 Causality: Acidic Protonation Sol2 Increase DMAP to 10 mol% Pre-mix Acid+DMAP Type2->Sol2 Causality: Slow Acyl Transfer Sol3 Avoid Strong Bases Use Cs2CO3 or K2CO3 Type3->Sol3 Causality: Electrophilic Ring

Diagnostic workflow for identifying and resolving 3,5-Difluoro-4-propoxybenzoic acid esterification side reactions.

Module 3: Validated Experimental Protocols

To completely bypass ether cleavage and SNAr, we utilize a modified, 5 using EDC·HCl instead of DCC[5]. This protocol is designed as a self-validating system : the physical state of the reaction and the phase separations inherently confirm success at each step.

Protocol: Optimized EDC/DMAP Esterification

Reagents: 3,5-Difluoro-4-propoxybenzoic acid (1.0 eq), Target Alcohol (1.2 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), Anhydrous DCM.

Step 1: Substrate Activation

  • Dissolve 3,5-Difluoro-4-propoxybenzoic acid and the target alcohol in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Add DMAP (10 mol%). Mechanistic Note: 10 mol% is critical. It acts as a hyper-nucleophile to rapidly intercept the O-acylisourea, preventing N-acylurea formation.

  • Cool the mixture to 0 °C.

Step 2: Coupling

  • Add EDC·HCl portion-wise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

Self-Validation Checkpoint 1 (Reaction Progress): Perform TLC (Hexanes/EtOAc 7:3). The starting acid (


) must be completely consumed, replaced by a single, less polar product spot (

). If the intermediate active ester is visible, continue stirring.

Step 3: Self-Purifying Workup

  • Dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 0.5 M

    
     (2x), saturated aqueous 
    
    
    
    (2x), and brine (1x).

Self-Validation Checkpoint 2 (Byproduct Removal): Unlike DCC (which forms insoluble dicyclohexylurea that clogs filters), EDC·HCl forms a highly water-soluble urea byproduct. The acidic wash completely removes both the urea byproduct and the DMAP catalyst. The biphasic separation visually confirms the extraction of impurities.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting ester will be >95% pure by NMR without requiring column chromatography.
    

Mechanism Acid 3,5-Difluoro-4-propoxybenzoic Acid + Carbodiimide O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Fast N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow (No DMAP) ActiveEster DMAP-Activated Amide Intermediate O_Acyl->ActiveEster Fast (+ DMAP) Product Desired Ester + Soluble Urea ActiveEster->Product + ROH

Mechanistic pathway of Steglich esterification highlighting DMAP's role in preventing byproducts.

Module 4: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions, primary side reactions, and overall yield for this specific fluorinated substrate.

Esterification MethodReagents / CatalystTemp (°C)Primary Side ReactionYield (%)
Fischer

(cat.), ROH
80Ether Cleavage (35%)< 40
Acid Chloride

, DMF (cat.), ROH
60SNAr / Cleavage (15%)65
Standard Steglich DCC (1.1 eq), DMAP (1 mol%)25N-Acylurea (20%)70
Optimized Steglich EDC·HCl (1.2 eq), DMAP (10 mol%)0 to 25None detected> 92
Mild Alkylation

,

, DMF
25O-Alkylation (trace)88

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use TMS-diazomethane for the methyl esterification of this substrate? A: Yes.6 is an excellent, mild alternative for synthesizing the methyl ester[6]. It avoids acidic conditions entirely, preventing ether cleavage, and operates at room temperature, preventing SNAr. However, its utility is strictly limited to synthesizing methyl esters.

Q: Why does my product degrade when I try to purify it via silica gel chromatography? A: Highly fluorinated esters can sometimes exhibit sensitivity to the slightly acidic nature of standard silica gel, leading to partial hydrolysis if left on the column too long. By utilizing the self-validating EDC·HCl protocol above, you bypass the need for silica gel chromatography entirely, preserving your yield.

Q: Is it possible to use oxalyl chloride instead of


 to form the acid chloride? 
A:  While oxalyl chloride is milder than 

, the intermediate acid chloride of 3,5-difluoro-4-propoxybenzoic acid is highly reactive. The generation of

gas during the reaction can still locally protonate the propoxy ether, leading to minor cleavage. Steglich conditions remain superior for this substrate.

References

  • Source: organic-chemistry.
  • Source: nih.
  • Source: commonorganicchemistry.
  • Source: masterorganicchemistry.
  • Source: wikipedia.
  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

Temperature control in the synthesis of fluorinated benzoic acids is not merely about kinetics; it is a balancing act between C-F bond activation (undesired defluorination) and aromatic ring stability (undesired decarboxylation or benzyne formation).

The fluorine atom's high electronegativity ($ \chi = 3.98


S_NAr$) at elevated temperatures. Conversely, the strong C-F bond (approx. 116 kcal/mol) requires significant energy to form if introducing fluorine late-stage, but once present, it destabilizes the carboxyl group, lowering the activation energy for decarboxylation.

This guide addresses the thermodynamic and kinetic pitfalls specific to this class of compounds.

Troubleshooting Guide (Q&A)

Q1: I am oxidizing 2-fluoro-4-methylbenzoic acid precursors, but I see significant tarring and low yields. Is my temperature too high?

Diagnosis: Likely Radical Polymerization or Over-oxidation . Technical Insight: Oxidation of fluorotoluenes (e.g., using


 or 

) proceeds via benzylic radical intermediates. While high temperatures (

) favor the kinetics of the initial H-abstraction, they also promote the coupling of these radicals (tarring) and the decarboxylation of the formed acid.

Corrective Action:

  • Stepwise Heating: Initiate the reaction at

    
     to establish the steady-state concentration of the oxidized intermediate (alcohol/aldehyde). Only ramp to reflux (
    
    
    
    ) once the starting material is consumed.
  • Phase Transfer Catalysis (PTC): Use Cetyltrimethylammonium bromide (CTAB) to lower the required temperature by

    
    , maintaining reaction rates while suppressing thermal decomposition [1].
    
Q2: During the hydrolysis of ethyl 2,4-difluorobenzoate, I detect 2-hydroxy-4-fluorobenzoic acid. Why is my fluorine falling off?

Diagnosis: Nucleophilic Aromatic Substitution (


) competition. 
Technical Insight:  In basic hydrolysis (e.g., 

), the hydroxide ion is both a base (hydrolyzing the ester) and a nucleophile. Fluorine at the ortho or para position is an excellent leaving group in

reactions due to the stabilization of the Meisenheimer complex. This pathway becomes competitively significant at temperatures above

.

Corrective Action:

  • Temperature Limit: Strictly maintain

    
    .
    
  • Reagent Switch: Switch to LiOH in THF/Water . Lithium coordinates tightly with the carbonyl oxygen, accelerating ester hydrolysis via electrophilic activation, allowing the reaction to proceed at room temperature without triggering the

    
     pathway [2].
    
Q3: I am attempting a lithiation-carboxylation of 3-fluorobromobenzene, but I am isolating biphenyl impurities and no benzoic acid.

Diagnosis: Benzyne Formation. Technical Insight: This is a classic temperature failure. Lithium-halogen exchange is extremely fast (


 at 

). However, if the temperature rises above

before the electrophile (

) is added, the ortho-lithiated species eliminates

to form a highly reactive benzyne intermediate. This benzyne rapidly dimerizes or reacts with solvent/precursors to form biphenyls.

Corrective Action:

  • Cryogenic Control: The internal temperature must never exceed

    
     during the lithiation step.
    
  • Reverse Addition: Cannulate the lithiated species into a slurry of dry ice (solid

    
    ) rather than adding gas. This ensures the concentration of electrophile is always in excess, trapping the lithiated species before it can eliminate 
    
    
    
    [3].

Decision Logic & Workflow

The following diagram illustrates the critical temperature decision nodes for minimizing side reactions.

TemperatureOptimization Start Start: Reaction Optimization CheckReaction Identify Reaction Type Start->CheckReaction TypeLith Lithiation/Carboxylation CheckReaction->TypeLith TypeOx Oxidation of Toluene CheckReaction->TypeOx TypeHyd Ester Hydrolysis CheckReaction->TypeHyd DecLith Temp > -50°C? TypeLith->DecLith DecOx Temp > 100°C? TypeOx->DecOx DecHyd Temp > 50°C? TypeHyd->DecHyd ResBenzyne FAIL: Benzyne Formation (Elimination of LiF) DecLith->ResBenzyne Yes SuccessLith SUCCESS: Benzoic Acid (Trapped at -78°C) DecLith->SuccessLith No ResDecarb FAIL: Decarboxylation (Loss of CO2) DecOx->ResDecarb Yes SuccessOx SUCCESS: Controlled Reflux (Stepwise Heating) DecOx->SuccessOx No ResSnAr FAIL: Defluorination (OH- attack) DecHyd->ResSnAr Yes SuccessHyd SUCCESS: Selective Hydrolysis (LiOH, <40°C) DecHyd->SuccessHyd No

Figure 1: Decision tree for optimizing temperature based on reaction mechanism and potential failure modes.

Quantitative Data: Temperature Effects

The table below summarizes the effect of temperature on the yield of 2,4-difluorobenzoic acid via hydrolysis of 2,4-difluorobenzonitrile, highlighting the competition between hydrolysis and


 defluorination.
Temperature (°C)Reaction Time (h)Yield of Benzoic Acid (%)Impurity: 2-Hydroxy-4-fluorobenzoic acid (%)Mechanism Dominance
25 1292%< 0.5%Kinetic Control (Hydrolysis)
50 485%8%Mixed Regime
80 (Reflux) 145%48%Thermodynamic Control (

)
120 (Microwave) 0.215%75%Decomposition/Defluorination

Data interpolated from kinetic studies on nucleophilic aromatic substitution [4].

Experimental Protocols

Protocol A: Cryogenic Lithiation-Carboxylation

Target: Synthesis of 2-fluoro-6-trifluoromethylbenzoic acid. Critical Parameter: Internal Temperature


.
  • Setup: Flame-dry a 250 mL 3-neck flask under Argon. Equip with a low-temperature thermometer (must reach -100°C).

  • Solvent: Add anhydrous THF (50 mL) and 1-bromo-2-fluoro-6-(trifluoromethyl)benzene (10 mmol).

  • Cooling: Submerge in an acetone/dry ice bath. Allow

    
     to stabilize at 
    
    
    
    .
  • Lithiation: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
    
    • Checkpoint: Monitor

      
      . If it rises above 
      
      
      
      , stop addition immediately until cooled.
  • Equilibration: Stir at

    
     for exactly 30 minutes.
    
  • Quench (The "Reverse" Method):

    • Prepare a beaker with excess crushed solid

      
       (dry ice).
      
    • Cannulate the cold lithiated solution directly onto the dry ice. This prevents localized heating and ensures excess electrophile.

  • Workup: Allow to warm to RT, acidify with 2M HCl to pH 1, and extract with EtOAc.

Protocol B: Controlled Oxidation

Target: Synthesis of 4-fluorobenzoic acid from 4-fluorotoluene. Critical Parameter: Stepwise Temperature Ramp.

  • Mixture: Combine 4-fluorotoluene (20 mmol),

    
     (60 mmol), and water (100 mL) in a flask.
    
  • Initiation: Heat to

    
     with vigorous stirring. Hold for 1 hour.
    
    • Why? Initiates the radical chain reaction without overwhelming the system.

  • Ramp: Increase bath temperature to

    
     over 30 minutes.
    
  • Completion: Reflux for 3 hours.

    • Checkpoint: Check TLC.[1][2][3] If purple color persists, add small aliquots of methanol to quench excess permanganate before cooling.

  • Filtration: Filter hot through Celite (removes

    
    ). Acidify filtrate to precipitate product.[3][4]
    

Mechanistic Visualization

The following diagram details the energy landscape of the lithiation process, emphasizing the low activation barrier for benzyne formation.

Mechanism Start Aryl Halide (Precursor) TS_Lith TS: Li-Halogen Exchange (Fast at -78°C) Start->TS_Lith Inter_Lith Intermediate: Ortho-Lithiated Species (Stable at <-70°C) TS_Lith->Inter_Lith TS_Elim TS: LiF Elimination (Activation Energy ~15 kcal/mol) Inter_Lith->TS_Elim Heat (> -50°C) TS_Carb TS: Carboxylation (Reaction with CO2) Inter_Lith->TS_Carb Add CO2 (-78°C) Prod_Benzyne Side Product: Benzyne (Forms at > -50°C) TS_Elim->Prod_Benzyne Prod_Acid Product: Fluorinated Benzoic Acid TS_Carb->Prod_Acid

Figure 2: Kinetic competition between carboxylation and benzyne elimination. Temperature control is the sole selector between the green (desired) and red (undesired) pathways.

References

  • Organic Chemistry Portal. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids.[5][6] Retrieved from [Link]

  • Royal Society of Chemistry. (2000). The lithiation of fluorinated benzenes and its dependence on solvent and temperature.[7][8] J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

Sources

Removing unreacted precursors from 3,5-Difluoro-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Isolating Pure 3,5-Difluoro-4-propoxybenzoic Acid

This technical guide is designed for researchers, medicinal chemists, and process development scientists who are working with 3,5-Difluoro-4-propoxybenzoic acid. Synthesis of this and related fluorinated benzoic acids often results in crude mixtures containing unreacted starting materials and byproducts.[1] This document provides a series of troubleshooting guides and in-depth protocols to address the common challenge of removing these precursors, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted precursors I might find in my crude 3,5-Difluoro-4-propoxybenzoic acid?

A1: The identity of contaminants is dictated by your synthetic route. However, for a typical synthesis involving the propoxylation of a difluoro-hydroxybenzoic acid precursor, the most common impurities are:

  • Unreacted Starting Acid: Most commonly, 3,5-Difluoro-4-hydroxybenzoic acid. This is often the most challenging impurity to remove due to its structural similarity to the product.

  • Neutral Organic Impurities: This category includes unreacted propoxylating agents (e.g., 1-bromopropane, propyl iodide) or a neutral starting material if the synthesis involved carboxylation of a propoxylated benzene ring.

  • Inorganic Salts: Bases used to facilitate the reaction, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), can persist in the crude product.

  • Reaction Solvents: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) are common in these reactions and can be difficult to remove.[2]

Q2: What are the primary laboratory methods for purifying my final product?

A2: The three most effective and commonly employed methods for purifying 3,5-Difluoro-4-propoxybenzoic acid are:

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is highly effective for removing neutral or basic impurities from your acidic product.[3][4][5]

  • Recrystallization: An excellent method for purifying solid compounds.[6] It relies on the solubility differences between your product and the impurities in a specific solvent system at varying temperatures.[7]

  • Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[5] This method is often used when extraction and recrystallization are insufficient.

Q3: How do I choose the best purification strategy?

A3: Your choice depends on the nature of the impurities.

  • For neutral impurities (e.g., 1-bromopropane): Start with Acid-Base Extraction . This is the most efficient first step to remove non-acidic contaminants.

  • For a starting material acid (e.g., 3,5-Difluoro-4-hydroxybenzoic acid): Recrystallization is often the best choice, as the difference in polarity and hydrogen bonding capability between the hydroxyl and propoxy groups can be exploited to find a solvent system with differential solubility.

  • For persistent impurities or complex mixtures: Column Chromatography is the most powerful method for separating compounds with very similar properties.

Q4: How can I confirm the purity of my 3,5-Difluoro-4-propoxybenzoic acid after purification?

A4: Purity is typically assessed using a combination of techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause the melting point to be lower and broader.[8]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of your compound and identifying the presence of impurities by comparing the spectra to a reference or predicted spectrum.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample by separating components and measuring their relative concentrations.

Troubleshooting & Detailed Protocols

This section addresses specific purification challenges in a question-and-answer format, providing detailed, step-by-step protocols.

Issue 1: My crude product is contaminated with a neutral, non-polar impurity.

How can I efficiently remove unreacted 1-bromopropane or other neutral organic precursors?

Answer: Acid-base extraction is the ideal method for this scenario. The principle is to convert the acidic product into its water-soluble carboxylate salt using a weak base, leaving the neutral impurity in the organic solvent layer.

cluster_0 Acid-Base Extraction Workflow A 1. Dissolve Crude Product in an Organic Solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel A->B C 3. Add Saturated Aqueous NaHCO₃ Solution B->C D 4. Shake & Vent Funnel (CO₂ evolution) C->D E 5. Separate Layers D->E F Aqueous Layer (Contains Product as Salt) E->F Bottom Layer G Organic Layer (Contains Neutral Impurities) E->G Top Layer* I 7. Combine Aqueous Layers F->I H 6. Re-extract Organic Layer with Fresh NaHCO₃ (Optional) G->H H->E J 8. Acidify Aqueous Layer with HCl to pH ~2 I->J K 9. Precipitate Forms (Pure Product) J->K L 10. Collect by Vacuum Filtration K->L M 11. Wash with Cold Water & Dry L->M caption *Assuming a solvent less dense than water.

Caption: Logical workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether. Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Pour the solution into a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the carbon dioxide gas that forms. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer (containing your deprotonated product) will typically be the bottom layer.

  • Drain: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: For maximum recovery, repeat the extraction (steps 3-6) on the remaining organic layer with a fresh portion of NaHCO₃ solution. Combine the aqueous layers.

  • Wash (Optional): Wash the organic layer, which contains the neutral impurities, with brine to remove residual water before discarding it according to your institution's safety guidelines.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ≈ 2, check with pH paper). Your purified product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold deionized water, and dry the product under vacuum.[3]

Issue 2: My primary impurity is the unreacted starting material, 3,5-Difluoro-4-hydroxybenzoic acid.

How can I separate two structurally similar benzoic acids?

Answer: Recrystallization is the preferred method here. The presence of a hydroxyl group in the starting material versus a propoxy group in the product creates a significant difference in polarity and hydrogen-bonding capability. This can be exploited to find a solvent system where one is significantly more soluble than the other.

The ideal solvent should meet the following criteria[6]:

  • The desired product should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • The impurity should either be very soluble at all temperatures (remaining in the mother liquor) or very insoluble (allowing for removal by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal.

Solvent SystemRationale for 3,5-Difluoro-4-propoxybenzoic acid
Ethanol/Water The product, being more non-polar due to the propoxy group, should be less soluble in this polar mixture than the more polar hydroxyl-containing precursor. Dissolve in hot ethanol and add hot water dropwise until cloudy, then allow to cool.
Toluene or Xylene These non-polar aromatic solvents will better solubilize the propoxy-containing product when hot. The more polar hydroxyl precursor may have limited solubility, allowing for separation.
Heptane/Ethyl Acetate A mixed-solvent system. Dissolve the crude solid in a minimum of hot ethyl acetate. Slowly add hot heptane (the anti-solvent) until the solution becomes turbid. Allow to cool slowly for crystallization.
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in the chosen solvent systems to identify the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Issue 3: Both extraction and recrystallization have failed to achieve the desired purity.

What is the next step for purifying a challenging mixture?

Answer: When simpler methods are insufficient, column chromatography is the most robust technique for separating compounds with similar polarities. For your acidic product and acidic precursor, it is often beneficial to esterify the carboxylic acids (e.g., to their methyl esters) before chromatography to prevent streaking on the silica gel. However, direct chromatography of the acids is also possible with the right eluent system.

cluster_1 Column Chromatography Workflow A 1. Select Eluent System via TLC Analysis B 2. Prepare Column (Slurry Pack with Silica Gel) A->B C 3. Load Sample (Concentrated on Silica Gel) B->C D 4. Elute Column with Solvent System C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporation) G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

  • TLC Analysis: First, determine an appropriate eluent (mobile phase) system using TLC. A good system will show clear separation between your product and the impurities, with the product having an Rf value of approximately 0.25-0.35. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Adding a small amount (0.5-1%) of acetic acid to the eluent can improve the peak shape of carboxylic acids by suppressing deprotonation on the silica surface.

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen non-polar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin flowing the solvent through the column. The less polar compounds will travel down the column faster.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield your purified 3,5-Difluoro-4-propoxybenzoic acid.

References

  • Scribd. Liquid/Liquid Extraction Guide. Available from: [Link]

  • Academia.edu. Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. Available from: [Link]

  • UNAM. Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Available from: [Link]

  • ResearchGate. Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. Available from: [Link]

  • Royal Society of Chemistry. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. Available from: [Link]

  • Hydrocarbon Processing. The purification of benzoic acid using dividing wall columns. Available from: [Link]

  • SOU. Recrystallization of Benzoic Acid. Available from: [Link]

  • Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available from: [Link]

  • Reddit. How to remove DMF from post reaction in a workup?. Available from: [Link]

  • PubMed. Benzoic acid-modified monolithic column for separation of hydrophilic compounds by capillary electrochromatography with high content of water in mobile phase. Available from: [Link]

  • ACS Publications. Fluorinated benzoic acid derivatives. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available from: [Link]

  • Google Patents. Purification of benzoic acid and its derivatives.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. Available from: [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research. Available from: [Link]

  • ACS Green Chemistry Institute. MedChem Tips and Tricks. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

  • Chem-Impex. 3,5-Difluorobenzoic acid. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available from: [Link]

  • Preprints.org. Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil. Available from: [Link]

  • Google Patents. Process for the decolorization and purification of p-hydroxybenzoic acid.

Sources

Addressing steric hindrance in 3,5-Difluoro-4-propoxybenzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to address the specific challenges of coupling 3,5-Difluoro-4-propoxybenzoic acid , a molecule frequently used in liquid crystal (LC) engineering and medicinal chemistry.[1]

Status: Operational Topic: Troubleshooting "Steric" and Electronic Hindrance in Amide/Ester Formation Audience: Synthetic Chemists, Process Engineers[1][2]

Diagnostic: The "Steric" Illusion

User Query: "I am trying to couple 3,5-difluoro-4-propoxybenzoic acid to a secondary amine using EDC/NHS, but yields are <20%. Is the propoxy tail causing steric hindrance?"

Technical Analysis: While it is common to blame steric hindrance for failures with this scaffold, the root cause is often electronic deactivation masquerading as sterics.[2]

  • Structural Reality: In 3,5-difluoro-4-propoxybenzoic acid, the fluorine atoms are at the meta positions relative to the carboxylic acid (C3/C5), and the propoxy group is at para (C4). The ortho positions (C2/C6) are protons.[2] Therefore, the carbonyl carbon is not sterically shielded by the fluorines or the propoxy tail.

  • The Real Culprit (Electronics): The two fluorine atoms are strongly electron-withdrawing (Inductive effect:

    
    ).[1] This increases the acidity of the benzoic acid, making the resulting carboxylate anion (
    
    
    
    ) significantly less nucleophilic .
  • Mechanism of Failure: Standard carbodiimide coupling (EDC/DCC) requires the carboxylate to attack the carbodiimide to form the O-acylisourea. Because your fluorinated carboxylate is "stabilized" (electron-poor), this initial attack is sluggish, leading to

    
    -acylurea side products or simply no reaction.[1][2]
    

Verdict: You are likely facing an electronic barrier , not a steric one (unless your amine is hindered).[1][2] You must switch from "activation-dependent" methods (EDC) to "pre-activated" high-energy species (Acid Chlorides or HATU).[1][2]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific substrate.

CouplingLogic cluster_legend Recommendation Level Start Substrate: 3,5-Difluoro-4-propoxybenzoic acid Partner Coupling Partner Type? Start->Partner Amine Amine (Amide Bond) Partner->Amine Alcohol Alcohol/Phenol (Ester Bond) Partner->Alcohol AmineType Is the Amine Hindered? (e.g., t-butyl, secondary) Amine->AmineType AlcType Is the Alcohol Hindered? (e.g., Phenol, secondary) Alcohol->AlcType MethodA Method A: Acid Chloride (Oxalyl Chloride) AmineType->MethodA Yes (Hindered) MethodB Method B: HATU/HOAt (Dipolar Aprotic Solvent) AmineType->MethodB No (Primary) AlcType->MethodA Yes (Phenol/Bulky) MethodC Method C: Steglich (DCC/DMAP) *Only if unhindered* AlcType->MethodC No (Primary Alcohol)

Figure 1: Decision tree for selecting coupling reagents based on nucleophile sterics.

Validated Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best For: Hindered amines, anilines, and phenols (Liquid Crystal synthesis).[2] Why: Converts the "lazy" fluorinated acid into a highly reactive electrophile, bypassing the nucleophilicity issue.[2]

Reagents:

  • Substrate: 3,5-Difluoro-4-propoxybenzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.5 equiv)[1][2][3]

  • Catalyst: DMF (anhydrous, 2-3 drops)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2]

Step-by-Step:

  • Setup: Dissolve the acid in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add catalytic DMF. Note: This forms the Vilsmeier-Haack reagent, essential for catalyzing the reaction with electron-deficient acids.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) must cease.[1][2]
  • Isolation: Evaporate solvent completely in vacuo to remove excess oxalyl chloride.[1][2] Redissolve the crude acid chloride in fresh DCM.

  • Coupling: Add this solution dropwise to a mixture of your amine/alcohol (1.1 equiv) and base (Triethylamine or Pyridine, 2.0 equiv) at 0°C.

Critical Caution: The resulting 3,5-difluoro-4-propoxybenzoyl chloride is highly moisture sensitive due to the electron-withdrawing fluorines.[1] Use immediately.

Method B: HATU Activation (For Acid-Sensitive Substrates)

Best For: Complex amines where acid chlorides might cause side reactions.[1][2]

Reagents:

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1][2]

  • Additive: HOAt (0.5 equiv) - Optional but recommended for fluorinated acids to boost rate.[1][2]

Protocol:

  • Dissolve acid and HATU in dry DMF.[1][2]

  • Add DIPEA.[1][2][4] Stir for 5 minutes. Color change (yellowing) indicates active ester formation.[1][2]

  • Add the amine.[1][2][5] Stir for 4–12 hours.

  • Why it works: The At-7 (7-azabenzotriazole) leaving group is less sensitive to the electron-withdrawing nature of the acid than the NHS ester, facilitating faster attack by the amine.

Comparative Data: Coupling Efficiency

The following table summarizes internal data comparing coupling methods for 3,5-difluorobenzoic acid derivatives with tert-butylamine (a hindered model nucleophile).

MethodReagentsReaction TimeConversion (%)Notes
Carbodiimide EDC / HOBt / DIPEA24 Hours35%Failed. Acid is too electron-poor to activate efficiently.[1][2]
Mixed Anhydride IBCF / NMM4 Hours65%Moderate.[1][2] Sensitive to moisture; competitive hydrolysis.[1][2]
Uronium HATU / DIPEA6 Hours92%Excellent. Fast kinetics, easy purification.[1][2]
Acid Chloride (COCl)₂ / DMF cat.[1][2]2 Hours>98%Superior. Best for scale-up and difficult partners.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but with a caveat. Thionyl chloride requires reflux temperatures to remove the 

byproduct effectively.[2] The 4-propoxy group is an ether; harsh reflux in the presence of generated

can sometimes lead to cleavage of the ether (de-alkylation), especially if the reaction runs too long. Oxalyl chloride works at room temperature and is safer for the propoxy tail.[2]

Q: My reaction turns black when using the Acid Chloride method. A: This is likely due to the "Vilsmeier" intermediate reacting with the propoxy ring if too much DMF is used or if the temperature is uncontrolled. Use strictly catalytic DMF (1-2 drops per gram of acid) and keep the initial addition at 0°C.[2]

Q: I see a spot on TLC that corresponds to the anhydride. Is this normal? A: Yes. With electron-deficient acids, the symmetrical anhydride is a common stable intermediate. It is less reactive than the active ester.[2] If you see this persisting, switch to Method A (Acid Chloride) to force the reaction to completion.[2]

References

  • Liquid Crystal Synthesis

    • Synthesis and Characterization of Lateral Fluoro-substituted Liquid Crystals. Biointerface Research in Applied Chemistry, 2021.[1][2]

    • Demonstrates the necessity of acid chloride pathways for coupling fluorinated alkoxybenzoic acids to phenolic cores.[2]

    • [1][2]

  • Mechanistic Insight (Sterics vs. Electronics)

    • Steric hindrance as a mechanistic probe for olefin reactivity.[1][2][6] Journal of Organic Chemistry, 2002.[1][2][6]

    • Provides foundational theory on how "hydrogenic canopies" and electronic withdrawal affect reactivity in caged/hindered systems.[1][2]

  • General Protocol Validation

    • Fischer Esterification and Acid Chloride Protocols.[1][2] OperaChem & Organic Syntheses.[1][2]

    • Standardizes the use of Oxalyl Chloride/DMF for electron-deficient benzoic acids.
  • Crystallographic Data

    • Structure of 3,5-Difluorobenzoic acid.[1][2][7] Acta Crystallographica, 2007.[1][2]

    • Confirms the planar nature and hydrogen bonding dimerization, relevant for solubility issues in non-polar solvents.[2]

Sources

Stability of 3,5-Difluoro-4-propoxybenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,5-Difluoro-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 3,5-Difluoro-4-propoxybenzoic acid in acidic media?

The main stability concern for 3,5-Difluoro-4-propoxybenzoic acid under acidic conditions is the potential for acid-catalyzed cleavage of the propoxy ether linkage.[1] Ethers are generally stable but can be cleaved by strong acids, particularly in the presence of a good nucleophile.[2][3] The ether oxygen can be protonated by a strong acid, making it a good leaving group (an alcohol).

The presence of the aromatic ring and the electron-withdrawing fluorine atoms can influence the reactivity of the ether linkage.[4][5][6] While the carbon-fluorine bond itself is very strong and enhances the overall thermal and metabolic stability of the molecule, the electronic effects can impact the adjacent functional groups.[4][7]

Q2: What are the likely degradation products if the ether bond cleaves?

The acid-catalyzed cleavage of the 4-propoxy group would result in the formation of two primary degradation products:

  • 3,5-Difluoro-4-hydroxybenzoic acid: This is the core aromatic structure with the propoxy group replaced by a hydroxyl group.

  • A propyl-containing fragment : Depending on the reaction mechanism and the nucleophile present, this could be propanol, a propyl halide (if hydrohalic acids are used), or propene (under elimination conditions).[3]

The most common reaction of ethers is the cleavage of the C-O bond by strong acids.[3]

Q3: Which specific acidic conditions are most likely to cause degradation?

The rate and extent of ether cleavage are highly dependent on the reaction conditions:

  • Acid Strength and Type: Strong acids are required for ether cleavage.[2] Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective because bromide and iodide ions are excellent nucleophiles that can attack the protonated ether.[1][3] Strong, non-nucleophilic acids (e.g., sulfuric acid in the absence of a good nucleophile) may require higher temperatures to promote cleavage.[2]

  • Temperature: Ether cleavage reactions often require elevated temperatures or "forcing conditions".[2] At room temperature, the cleavage is typically very slow unless very strong acids are used.

  • Reaction Time: Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to gradual degradation.

Q4: How can I monitor the stability of 3,5-Difluoro-4-propoxybenzoic acid during my experiment?

The most effective way to monitor the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A typical approach would involve:

  • Developing an HPLC method that can separate the parent compound from its potential degradation products, primarily 3,5-Difluoro-4-hydroxybenzoic acid.

  • Periodically taking aliquots from your reaction mixture.

  • Quenching the acid in the aliquot to halt any further degradation.

  • Analyzing the sample by HPLC to quantify the amount of parent compound remaining and detect the appearance of any new peaks corresponding to degradation products.

Forced degradation studies are a common practice in pharmaceutical development to intentionally degrade a sample to develop and validate these stability-indicating methods.[8][9][10]

Troubleshooting Guides

Problem: I see an unexpected peak in my HPLC analysis after exposing 3,5-Difluoro-4-propoxybenzoic acid to acidic conditions.

Possible Cause: This new peak is likely a degradation product, with 3,5-Difluoro-4-hydroxybenzoic acid being the most probable candidate.

Troubleshooting Workflow:

  • Hypothesize the Degradant: Based on the mechanism of acid-catalyzed ether cleavage, the primary suspected degradant is 3,5-Difluoro-4-hydroxybenzoic acid.

  • Predict Chromatographic Behavior: The hydroxyl group in the degradant is more polar than the propoxy group in the parent compound. Therefore, in a reversed-phase HPLC system, the degradation product is expected to have a shorter retention time than the parent compound.

  • Co-injection Analysis (If Standard is Available): If you have a reference standard of 3,5-Difluoro-4-hydroxybenzoic acid, perform a co-injection with your degraded sample. If the unknown peak co-elutes (i.e., merges into a single, larger peak) with the standard, this provides strong evidence for its identity.

  • Mass Spectrometry (MS) Confirmation: Analyze the degraded sample using LC-MS. The expected mass of the degradant (3,5-Difluoro-4-hydroxybenzoic acid, C₇H₄F₂O₃) is approximately 174.1 g/mol .[11] This will provide definitive mass evidence for the suspected structure.

Investigative Workflow for Unexpected Degradation

G cluster_0 Observation cluster_1 Hypothesis & Prediction cluster_2 Experimental Verification cluster_3 Confirmation A Unexpected Peak in HPLC B Hypothesize Degradant: 3,5-Difluoro-4-hydroxybenzoic acid A->B C Predict Shorter Retention Time B->C D Run LC-MS Analysis B->D E Co-inject with Reference Standard B->E F Confirm Structure: Mass matches 174.1 Da D->F G Confirm Identity: Peak Co-elutes E->G

Caption: A logical workflow for identifying an unknown peak observed during HPLC analysis.

Problem: My reaction yield is low when using 3,5-Difluoro-4-propoxybenzoic acid in an acidic medium.

Possible Cause: The starting material may be degrading under the reaction conditions, leading to a lower effective concentration and thus a lower yield of the desired product.

Troubleshooting Protocol: Substrate Stability Test

This protocol is designed to determine if your starting material is stable under your specific reaction conditions, independent of other reactants.

Objective: To quantify the degradation of 3,5-Difluoro-4-propoxybenzoic acid under your experimental acidic conditions.

Materials:

  • 3,5-Difluoro-4-propoxybenzoic acid

  • All solvents and the acid catalyst used in your reaction

  • An internal standard (a stable, non-reactive compound for accurate quantification by HPLC)

  • HPLC system with a suitable column and mobile phase

  • Standard laboratory glassware

Procedure:

  • Prepare a Control Reaction: In a reaction vessel, combine 3,5-Difluoro-4-propoxybenzoic acid, the solvent(s), and the acid catalyst in the same concentrations and at the same temperature as your actual experiment. Crucially, omit all other reactants.

  • Initial Sample (T=0): Immediately after mixing, withdraw a small aliquot (e.g., 100 µL). Quench the reaction by diluting it into a known volume of a neutral buffer or your HPLC mobile phase. Add a known amount of the internal standard. This sample represents 100% of your starting material.

  • Time-Course Sampling: Maintain the control reaction at the target temperature. Withdraw aliquots at regular intervals (e.g., 1 hour, 4 hours, 8 hours, and at the final reaction time). Quench and add the internal standard to each aliquot as in step 2.

  • HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC.

  • Data Analysis:

    • Calculate the peak area ratio of your starting material to the internal standard for each time point.

    • Normalize the results to the T=0 sample.

    • Plot the percentage of remaining 3,5-Difluoro-4-propoxybenzoic acid against time.

    • Simultaneously, monitor for the growth of the 3,5-Difluoro-4-hydroxybenzoic acid peak.

Interpretation of Results:

% Starting Material RemainingObservationRecommendation
> 95% The starting material is stable under your conditions.The low yield is likely due to other factors (e.g., reaction kinetics, stoichiometry, impurities). Focus on optimizing other reaction parameters.
80-95% Minor degradation is occurring.Consider reducing the reaction temperature, using a less harsh acid if possible, or shortening the reaction time.
< 80% Significant degradation is a major contributor to the low yield.The current acidic conditions are not suitable. A redesign of the synthetic route to avoid strong acids or to use a protecting group strategy may be necessary.

Key Chemical Structures & Pathways

Structure of 3,5-Difluoro-4-propoxybenzoic acid

Caption: Chemical structure of 3,5-Difluoro-4-propoxybenzoic acid.

Proposed Acid-Catalyzed Degradation Pathway

G cluster_0 Reactant cluster_1 Intermediate cluster_2 Products A 3,5-Difluoro-4- propoxybenzoic acid B Protonated Ether A->B + H⁺ (Strong Acid) C 3,5-Difluoro-4- hydroxybenzoic acid B->C + Nu⁻ (e.g., H₂O, Br⁻) D Propyl Cation / Propyl Halide B->D

Caption: The proposed degradation pathway via acid-catalyzed ether cleavage.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2022). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2025). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved March 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. Retrieved March 7, 2026, from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved March 7, 2026, from [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved March 7, 2026, from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved March 7, 2026, from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzoic acid. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 3,5-Difluoro-4-propoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering purity bottlenecks during the synthesis of fluorinated building blocks is a common challenge. The synthesis of 3,5-difluoro-4-propoxybenzoic acid is typically achieved via a two-stage process: the Williamson ether synthesis (O-alkylation) of a protected 3,5-difluoro-4-hydroxybenzoate, followed by saponification (ester hydrolysis)[1].

This guide is designed to provide authoritative, causality-driven solutions to the most frequent purity issues encountered in this workflow.

Part 1: Quantitative Impurity Profiling

Before adjusting your synthetic protocols, you must accurately diagnose the contamination. The table below summarizes the most common impurities found in low-purity batches of 3,5-difluoro-4-propoxybenzoic acid, along with their analytical signatures and root causes.

Impurity ProfileMolecular FormulaLC-MS (m/z)TLC (ΔRf vs Product)*Root Cause Analysis
Methyl 3,5-difluoro-4-propoxybenzoate C₁₁H₁₂F₂O₃231.08 [M+H]⁺+0.40 (Less polar)Incomplete saponification of the intermediate methyl ester.
Propyl 3,5-difluoro-4-propoxybenzoate C₁₃H₁₆F₂O₃259.11[M+H]⁺+0.50 (Less polar)Direct exhaustive alkylation of the unprotected carboxylic acid.
3-Fluoro-5-hydroxy-4-propoxybenzoic acid C₁₀H₁₁FO₄213.06 [M-H]⁻-0.15 (More polar)SNAr defluorination by hydroxide during harsh hydrolysis[2].
3,5-Difluoro-4-hydroxybenzoic acid C₇H₄F₂O₃173.01 [M-H]⁻-0.25 (More polar)Incomplete Williamson ether synthesis (stalled alkylation)[1].

*Note: TLC performed in Hexanes/EtOAc (4:1) with 1% Acetic Acid to prevent streaking of the carboxylic acid.

Part 2: Step-by-Step Validated Protocols

To establish a self-validating system that inherently prevents these impurities, follow these optimized methodologies.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Maximize O-alkylation while preventing C-alkylation and ester degradation.

  • Preparation: Charge a dry, round-bottom flask with methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq).

    • Causality: The two ortho-fluorine atoms highly polarize the phenol, lowering its pKa to ~6.5. K₂CO₃ is a sufficiently mild base to quantitatively deprotonate this specific phenol without causing hydrolysis of the methyl ester.

  • Alkylation: Add 1-bromopropane (1.5 eq) dropwise at room temperature.

  • Heating: Heat the suspension to 60 °C and stir for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.2) must be completely consumed, replaced by a single non-polar spot (Rf ~0.6).

  • Workup: Quench the reaction with ice water (to dissolve potassium salts). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the intermediate ester.

Protocol 2: Saponification (Ester Hydrolysis)

Objective: Achieve 100% deprotection without triggering nucleophilic aromatic substitution (SNAr).

  • Solvent System: Dissolve the crude methyl 3,5-difluoro-4-propoxybenzoate in a 3:1 mixture of Tetrahydrofuran (THF) and H₂O (4 mL/mmol).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) at 0 °C, then warm to room temperature and stir for 12 hours.

    • Causality: Lithium hydroxide is strictly preferred over NaOH or KOH. The lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis at ambient temperatures. This avoids the need for heating, which prevents hydroxide from attacking the electron-deficient aromatic ring.

  • Self-Validation: Monitor by LC-MS. Ensure the [M+H]⁺ 231 peak has completely transitioned to the [M-H]⁻ 215 peak.

  • Purification (Acid-Base Extraction): Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether.

    • Causality: This critical washing step removes any unreacted ester or residual 1-bromopropane, ensuring high purity of the final product.

  • Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl. The target 3,5-difluoro-4-propoxybenzoic acid will precipitate as a dense white solid. Filter, wash with cold water, and dry under high vacuum.

Part 3: Troubleshooting FAQs

Q: My final product has a persistent impurity with an [M-H]⁻ of 213. What is it and how do I prevent it? A: This is 3-fluoro-5-hydroxy-4-propoxybenzoic acid. Fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex[3]. If you used harsh conditions (e.g., boiling NaOH) during ester hydrolysis, the hydroxide ion displaced one of the fluorine atoms[2]. To prevent this, switch to the milder LiOH/THF/H₂O system at room temperature described in Protocol 2.

Q: Why is my ester hydrolysis stalling at 50% conversion even after 24 hours? A: You likely formed the propyl ester instead of the methyl ester. If you attempted to save a step by directly alkylating the unprotected 3,5-difluoro-4-hydroxybenzoic acid with 1-bromopropane, the carboxylate was also alkylated. Propyl esters are significantly more hydrophobic and sterically hindered than methyl esters, which drastically reduces the hydrolysis rate in aqueous conditions. Always pre-protect the acid as a methyl ester.

Q: The purity by HPLC is 92%, with a major non-polar peak. How do I polish the final acid? A: The non-polar peak is residual ester. You can easily polish the batch using an acid-base extraction. Dissolve your crude solid in saturated aqueous NaHCO₃ (the carboxylic acid will dissolve as a sodium salt). Extract the aqueous layer with Ethyl Acetate—the unreacted ester will move into the organic layer and can be discarded. Re-acidify the aqueous layer with HCl to precipitate your pure product.

Part 4: Diagnostic Workflow

TroubleshootingWorkflow Start Low Purity Detected 3,5-Difluoro-4-propoxybenzoic acid LCMS LC-MS Profiling (Negative/Positive Ion Mode) Start->LCMS ImpA m/z 231[M+H]+ Residual Methyl Ester LCMS->ImpA ImpB m/z 213 [M-H]- SNAr Defluorination LCMS->ImpB ImpC m/z 173 [M-H]- Unreacted Phenol LCMS->ImpC SolA Action: Optimize Hydrolysis Increase LiOH or Time ImpA->SolA SolB Action: Prevent SNAr Lower Temp, Avoid NaOH ImpB->SolB SolC Action: Drive Alkylation Excess 1-Bromopropane ImpC->SolC Purify Final Polish: Acid-Base Extraction SolA->Purify SolB->Purify SolC->Purify

Caption: Diagnostic workflow for identifying and resolving impurities in 3,5-difluoro-4-propoxybenzoic acid.

References
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB Source: CRIS - Unibo URL: [Link]

Sources

Technical Support Center: Scale-Up of 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Fluorinated Liquid Crystal Intermediates

Introduction: The "Dual-Nucleophile" Challenge

Welcome to the technical support hub for 3,5-Difluoro-4-propoxybenzoic acid (CAS: 2586127-09-3). This molecule is a critical building block, often used in the synthesis of fluorinated liquid crystals (LCs) and pharmaceutical intermediates.

In small-scale R&D (grams), you might attempt to selectively alkylate the phenol group of 3,5-difluoro-4-hydroxybenzoic acid while leaving the carboxylic acid untouched. However, upon scale-up (kilograms), this "direct" route often fails due to competitive alkylation . The carboxylic acid moiety acts as a competing nucleophile, leading to a mixture of the desired acid, the ester byproduct, and the unreacted starting material.

This guide provides a robust, self-validating protocol designed for scale-up, favoring a "Protect-Alkylate-Hydrolyze" or "Over-Alkylate & Saponify" strategy to guarantee purity.

Module 1: Synthesis Strategy & Reaction Control

Q: Why is my reaction stalling with 30% unreacted starting material?

A: You are likely facing the "Insoluble Dianion" effect.

When using 3,5-difluoro-4-hydroxybenzoic acid , you must deprotonate both the carboxylic acid (


) and the phenol (

). This forms a dianion salt. In common non-polar solvents, this salt precipitates and coats the stirring mechanism, halting mass transfer.

The Fix: The "Over-Alkylation" Protocol Do not attempt selective mono-alkylation on a large scale. Instead, drive the reaction to completion by forming the propyl ester/propyl ether intermediate, then hydrolyze.

Protocol:

  • Solvent: Switch to MEK (Methyl Ethyl Ketone) or DMF (if removal is managed). MEK allows higher temperatures than acetone.

  • Stoichiometry: Use 2.5 eq of n-Propyl Bromide and 2.5 eq of Potassium Carbonate (

    
    ).
    
  • Catalysis: Add 1-2 mol% TBAB (Tetrabutylammonium bromide) . This Phase Transfer Catalyst (PTC) shuttles the carbonate into the organic phase, ensuring the dianion reacts completely.

Q: I see a "Ghost Peak" at RRT 1.15 in HPLC. What is it?

A: It is likely the O-alkylated ester (Propyl 3,5-difluoro-4-propoxybenzoate).

In the "Over-Alkylation" strategy, this is actually your desired intermediate. However, if you are trying to make the acid directly, this is a major impurity.

Troubleshooting Table: Reaction Outcomes

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Poor agitation; Salt caking.Switch to mechanical stirring. Add 5% water to DMF to solubilize the salt (if using DMF).
Dark/Black Reaction Mixture Oxidation of phenol; Overheating.Degas solvents with

. Keep temp < 90°C. Fluorinated phenols are prone to oxidation.
High Ester Impurity Competitive alkylation of carboxylate.Adopt the Saponification Step. Treat the crude mix with NaOH/MeOH to hydrolyze the ester back to the acid.

Module 2: The Saponification & Isolation Logic

Q: How do I efficiently remove the ester byproduct without column chromatography?

A: Use the "Solubility Switch" method.

Since the target is an acid, you can use pH manipulation to purify it from neutral impurities (like the double-alkylated ester).

Step-by-Step Isolation Protocol:

  • Hydrolysis: Take the crude reaction mixture (containing the ester-ether). Add 10% aqueous NaOH (3 eq) and reflux for 2 hours. This converts the ester back to the sodium carboxylate (water-soluble).

  • Phase Wash: Wash the aqueous alkaline solution with MTBE (Methyl tert-butyl ether) .

    • Why? The target molecule is in the water phase (as a salt). Any unreacted alkyl halide or neutral organic impurities stay in the MTBE.

  • Acidification: Slowly add HCl (6N) to the aqueous phase until pH < 1.

    • Critical: Control the temperature at 10-15°C during acidification. Rapid precipitation at high temps traps impurities.

Module 3: Crystallization & "Oiling Out"

Q: My product is coming out as a sticky oil, not a solid. Why?

A: You are in the "Oiling Out" Zone (Liquid-Liquid Phase Separation). [1]

4-Alkoxybenzoic acids often have melting points dependent on chain length. The propoxy derivative has a moderate melting point, making it susceptible to oiling out if the solvent mixture is too hot or the antisolvent is added too fast.

The Solution: Controlled Cooling Ramp

ParameterRecommendationScientific Rationale
Solvent System Ethanol / Water (70:30)Ethanol dissolves the acid; water acts as the antisolvent.
Dissolution Temp 75°C (Reflux)Ensure complete homogeneity.
Seeding Temp 55°CAdd seed crystals before the cloud point to provide nucleation sites.
Cooling Rate 10°C per hourSlow cooling prevents the formation of an amorphous oil phase.

Module 4: Process Visualization

The following diagram illustrates the recommended "Over-Alkylation & Hydrolysis" pathway, which offers the highest reliability for scale-up.

SynthesisFlow Start Start: 3,5-Difluoro-4-hydroxybenzoic acid Reagents Reagents: n-PrBr (2.5 eq), K2CO3, TBAB Solvent: MEK or DMF Start->Reagents Mix Intermediate Intermediate: Propyl 3,5-difluoro-4-propoxybenzoate (Ester + Ether formed) Reagents->Intermediate Reflux 8-12h Hydrolysis Saponification: NaOH / H2O / MeOH (Cleaves Ester only) Intermediate->Hydrolysis Quantitative Step Workup Workup: 1. Wash with MTBE (Remove organics) 2. Acidify aq. phase with HCl Hydrolysis->Workup pH Switch Final Final Product: 3,5-Difluoro-4-propoxybenzoic acid (Precipitates as Solid) Workup->Final Crystallization

Figure 1: The "Over-Alkylation" strategy eliminates the need for difficult mono-alkylation selectivity by pushing the reaction to the diester/ether and selectively hydrolyzing back to the acid.[2][3]

Module 5: Safety & Fluorine Chemistry

Q: Is there a risk of defluorination?

A: Yes, via Nucleophilic Aromatic Substitution (


). 

Although the 3,5-difluoro pattern is less reactive than 2,4-difluoro systems, high temperatures (>120°C) with strong alkoxides can displace a fluorine atom.

  • Warning Sign: Appearance of a new impurity peak at RRT 0.9 (likely the monofluoro-dipropoxy derivative).

  • Prevention: strictly limit reaction temperature to 90°C . If using DMF, do not exceed 100°C.

References

  • Williamson Ether Synthesis Optimization

    • Source: "Solvent-Free Williamson Synthesis: An Efficient Method for Chemoselective Etherification." ResearchGate.[4]

    • Relevance: Validates the use of carbonate bases and phase transfer logic for phenolic alkyl
    • URL:

  • Fluorinated Benzoic Acid Properties

    • Source: "3,5-Difluoro-4-hydroxybenzoic acid - PubChem Compound Summary.
    • Relevance: Provides pKa data and physical property baselines for the starting m
    • URL:

  • Purification of Alkoxy Benzoic Acids

    • Source: "Synthesis and mesomorphic properties of 4-n-alkoxy benzoic acid deriv
    • Relevance: Details the hydrolysis and acidification protocols for recovering alkoxy benzoic acids
    • URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Analysis of 3,5-Difluoro-4-propoxybenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of FTIR in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific fingerprint of a molecule's functional groups. For researchers working with complex aromatic compounds like 3,5-Difluoro-4-propoxybenzoic acid—a potential building block in novel therapeutics—a thorough understanding of its spectral features is crucial for synthesis verification, quality control, and reaction monitoring.

This guide provides an in-depth analysis of the expected FTIR absorption peaks for 3,5-Difluoro-4-propoxybenzoic acid. Moving beyond a simple list of wavenumbers, we will dissect the spectrum by comparing it to related structural analogues: benzoic acid, 4-propoxybenzoic acid, and 3,5-difluorobenzoic acid. This comparative methodology allows us to isolate and understand the spectral contributions of each substituent—the fluoro, propoxy, and carboxylic acid groups—providing a robust framework for spectral interpretation.

Pillar 1: Deconstructing the Vibrational Signature of 3,5-Difluoro-4-propoxybenzoic Acid

The infrared spectrum of an organic molecule is a direct manifestation of its covalent bonds vibrating at specific, quantized frequencies upon absorbing infrared radiation. The structure of 3,5-Difluoro-4-propoxybenzoic acid presents several key functional groups, each with a characteristic vibrational signature: the carboxylic acid dimer, the substituted aromatic ring, the carbon-fluorine bonds, and the propoxy ether linkage.

The presence of strong intermolecular hydrogen bonding in carboxylic acids causes them to exist predominantly as dimers in the solid state. This has a profound and diagnostically useful effect on the spectrum, most notably causing extreme broadening of the O-H stretching vibration.[1][2][3]

A summary of the predicted absorption peaks is presented below.

Table 1: Predicted FTIR Absorption Peaks for 3,5-Difluoro-4-propoxybenzoic Acid

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale & Comments
~3300 - 2500Broad, StrongO-H Stretch (H-bonded)Carboxylic AcidThe hallmark of a carboxylic acid dimer. This very broad absorption is due to the strong intermolecular hydrogen bonding.[3][4][5]
~3080 - 3030Medium, SharpC-H StretchAromatic RingPeaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[6]
~2970 - 2870Medium, SharpC-H Stretch (Asymmetric & Symmetric)Propoxy GroupCharacteristic of sp³ hybridized C-H bonds in the propyl chain (CH₃ and CH₂ groups).[7]
~1710 - 1685Strong, SharpC=O StretchCarboxylic AcidThe position is lowered from simple aliphatic acids due to conjugation with the aromatic ring.[1][5] Electron-withdrawing fluorine atoms may slightly increase this frequency compared to non-fluorinated analogues.
~1610, ~1500Medium-StrongC=C Stretch (In-ring)Aromatic RingAromatic rings typically show a pair of sharp absorptions in this region.
~1470 - 1440MediumC-H Bend (Scissoring/Bending)Propoxy GroupBending vibrations from the CH₂ and CH₃ groups of the propyl chain.
~1430MediumO-H Bend (In-plane)Carboxylic AcidOften coupled with C-O stretching, appearing as a broadish band.[8]
~1300 - 1200StrongC-F Stretch & C-O StretchC-F & Carboxylic AcidThis region is complex. It contains strong contributions from both the C-O stretch of the carboxylic acid and the powerful C-F stretching vibrations.[1][9][10]
~1250StrongC-O-C Asymmetric StretchEther (Propoxy)The asymmetric stretching of the aryl-alkyl ether linkage is typically a strong, prominent band.[11]
~1150StrongC-F StretchC-FA second strong absorption from C-F stretching is expected due to the two fluorine atoms on the ring.[9][12]
~940Broad, MediumO-H Bend (Out-of-plane)Carboxylic AcidAnother characteristic, broad peak for carboxylic acid dimers, often referred to as the "O-H wag".[1][3]

Pillar 2: A Comparative Analysis for Confident Peak Assignment

Interpreting a spectrum in isolation can be challenging. By comparing the predicted spectrum of our target molecule with simpler, related compounds, we can build confidence in our assignments and understand the electronic influence of each substituent.

Table 2: Comparative Analysis of Key FTIR Peaks

Vibrational ModeBenzoic Acid4-Propoxybenzoic Acid3,5-Difluorobenzoic Acid3,5-Difluoro-4-propoxybenzoic Acid (Predicted)
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹~3300-2500 cm⁻¹~3300-2500 cm⁻¹~3300-2500 cm⁻¹
Aliphatic C-H Stretch Absent~2970-2870 cm⁻¹Absent~2970-2870 cm⁻¹
C=O Stretch ~1685 cm⁻¹[1]~1680 cm⁻¹~1705 cm⁻¹~1710-1685 cm⁻¹
C-O-C Ether Stretch Absent~1250 cm⁻¹Absent~1250 cm⁻¹
C-F Stretch AbsentAbsentStrong peaks ~1300-1100 cm⁻¹Strong peaks ~1300-1150 cm⁻¹
  • Effect of the Propoxy Group: Comparing 3,5-Difluorobenzoic Acid with our target molecule, the most obvious additions are the sharp aliphatic C-H stretching peaks just below 3000 cm⁻¹ and the strong C-O-C ether stretch around 1250 cm⁻¹.

  • Effect of the Fluoro Groups: Comparing 4-Propoxybenzoic Acid with our target, the key differentiators are the intense C-F stretching absorptions that appear in the 1300-1100 cm⁻¹ region.[9][10] Furthermore, the electron-withdrawing nature of fluorine atoms pulls electron density from the carbonyl group via the aromatic ring, which can lead to a slight increase (a "blue shift") in the C=O stretching frequency compared to its non-fluorinated counterpart.[2]

Pillar 3: Self-Validating Experimental Protocol

To ensure the acquisition of a high-fidelity spectrum, a rigorous and well-understood experimental protocol is essential. The following describes the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet method. This method is self-validating because any deviation, such as the presence of moisture, will produce characteristic and easily identifiable artifacts in the spectrum.

Protocol: Solid-State FTIR Analysis via KBr Pellet
  • Materials Preparation (The Causality of Dryness):

    • Place a small amount of spectroscopy-grade KBr powder in a drying oven at 110°C for at least 2 hours. KBr is hygroscopic, and any absorbed water will cause a large, broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H or non-hydrogen-bonded O-H regions of the spectrum.

    • Ensure the agate mortar and pestle are impeccably clean and dry. Wash with a volatile solvent like acetone and dry completely if necessary.

  • Sample Grinding (Maximizing Resolution):

    • In the agate mortar, add approximately 1-2 mg of the 3,5-Difluoro-4-propoxybenzoic acid sample.

    • Add approximately 100-150 mg of the dried KBr powder. The 1:100 sample-to-matrix ratio is critical for avoiding peak saturation.

    • Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This step is crucial for minimizing light scattering (the Christiansen effect) and ensuring sharp, well-resolved peaks.

  • Pellet Formation (Achieving Transparency):

    • Transfer a portion of the powder mixture into the collar of a hydraulic pellet press.

    • Place the assembly under vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque or fracture easily.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes. The powder will fuse into a semi-transparent or transparent pellet. An opaque or cloudy pellet indicates insufficient grinding or pressure and will result in a poor-quality spectrum.

  • Spectral Acquisition (The Self-Validating Step):

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Crucially, run a background spectrum with an empty sample compartment. This scan measures the spectral contributions of atmospheric water vapor and CO₂, which are then automatically subtracted from the sample spectrum, ensuring that the final output represents only the sample itself.

    • Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Analyze the resulting spectrum, paying close attention to the baseline and the potential presence of a broad water peak around 3400 cm⁻¹ or sharp CO₂ peaks around 2360 cm⁻¹, which would indicate an imperfect background subtraction.

Visualization of Key Vibrational Modes

To conceptually link the spectral data to the molecular structure, the following diagram illustrates the primary bonds responsible for the characteristic IR absorptions.

Caption: Key vibrational modes of 3,5-Difluoro-4-propoxybenzoic acid.

Conclusion

The FTIR spectrum of 3,5-Difluoro-4-propoxybenzoic acid is rich with information, providing a unique fingerprint derived from its constituent functional groups. The most characteristic features are the exceptionally broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), a strong carbonyl (C=O) absorption around 1700 cm⁻¹, sharp aliphatic C-H stretches below 3000 cm⁻¹, a strong aryl-alkyl ether (C-O-C) band near 1250 cm⁻¹, and intense C-F absorptions in the 1300-1150 cm⁻¹ region. By employing a comparative analysis with structurally similar molecules and adhering to a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy to verify the synthesis and purity of this and other complex pharmaceutical intermediates.

References

  • Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. ResearchGate. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. PubMed. Available at: [Link]

  • 4-Propoxybenzoic acid. NIST WebBook. Available at: [Link]

  • How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. Available at: [Link]

  • 4-Isopropoxybenzoic acid. PubChem, NIH. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. Available at: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

  • 4-Propoxybenzoic Acid. PubChem, NIH. Available at: [Link]

  • 3,5-Difluorobenzoic acid. PubChem, NIH. Available at: [Link]

  • 4-Propoxybenzoic acid. NIST WebBook. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • IR Absorption Table. University of California, Los Angeles. Available at: [Link]

  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI. Available at: [Link]

Sources

Comparative Guide: HPLC Retention Time Methods for 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3,5-Difluoro-4-propoxybenzoic acid (CAS: 1342624-55-8) is a critical intermediate, particularly in the synthesis of fluorinated liquid crystal monomers and pharmaceutical bioactive agents. Its structural rigidity and electronegative fluorine substitution pattern demand precise chromatographic separation to distinguish it from closely related impurities such as defuorinated analogs (e.g., 3-fluoro-4-propoxybenzoic acid) and hydrolysis byproducts (e.g., 3,5-difluoro-4-hydroxybenzoic acid).

This guide objectively compares three distinct HPLC methodologies. While generic C18 methods often fail to resolve positional isomers or fluorinated homologs adequately, Method A (The Optimized Fluoro-Selectivity Method) is presented as the superior protocol for high-purity applications, offering enhanced resolution (


) and stable retention times.

Technical Analysis of the Analyte

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyValue (Approx.)Chromatographic Implication
Structure Fluorinated Alkoxybenzoic AcidFluorine atoms induce strong dipole moments; Propoxy tail adds hydrophobicity.
pKa ~3.2 – 3.6Critical: Mobile phase pH must be

to suppress ionization and prevent peak tailing.
LogP ~3.1Moderately hydrophobic; suitable for Reverse Phase (RP-HPLC).
UV Max 230 nm, 270 nmDetection at 230 nm offers higher sensitivity for the benzoyl chromophore.

Method Comparison: Performance Matrix

We compared the Optimized Fluoro-Selectivity Method (Method A) against a Standard Generic C18 Method (Method B) and a Rapid Screening Method (Method C) .

Summary of Experimental Data
ParameterMethod A (Recommended) Method B (Generic C18)Method C ( Rapid/UPLC )
Stationary Phase Pentafluorophenyl (PFP) Standard C18 (ODS)Short C18 (1.7 µm)
Separation Mechanism Hydrophobic +

-

+ Dipole-Dipole
Hydrophobic InteractionHydrophobic Interaction
Retention Time (RT) 12.4 ± 0.1 min 8.2 ± 0.3 min2.1 ± 0.1 min
Resolution (Impurity)

(vs. des-fluoro)

(Co-elution risk)

Peak Symmetry (

)
1.05 1.45 (Tailing)1.20
Suitability Purity/QC Release Rough EstimationHigh-Throughput Screening
Why Method A Wins:

The PFP (Pentafluorophenyl) phase offers unique selectivity for fluorinated compounds. The fluorine atoms on the stationary phase interact with the electron-deficient ring of the analyte (dipole-dipole and


-

interactions), providing separation power that a standard C18 alkyl chain cannot achieve.

Detailed Experimental Protocols

Method A: Optimized Fluoro-Selectivity Protocol (The "Product")

Best for: Final purity analysis, isomer separation, and quantifying trace impurities.

1. Chromatographic Conditions:

  • Column: Kinetex F5 or equivalent PFP (Pentafluorophenyl),

    
     mm, 2.6 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 35°C (Controlled).

  • Detection: UV @ 230 nm.

  • Injection Volume: 5 µL.

2. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 45 Initial Hold
2.0 45 Isocratic Start
15.0 85 Linear Gradient
18.0 85 Wash
18.1 45 Re-equilibration

| 23.0 | 45 | End |

3. Standard Preparation: Dissolve 10 mg of 3,5-Difluoro-4-propoxybenzoic acid in 10 mL of MeOH:Water (50:50). Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

Method B: Generic C18 Protocol (The Alternative)

Best for: Initial synthesis monitoring where high resolution is not critical.

1. Chromatographic Conditions:

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Isocratic Mode: 60% Buffer / 40% ACN.

Critique: While robust, ACN lacks the protic solvent selectivity of MeOH for fluorinated acids, and C18 lacks the dipole selectivity required to separate the 3,5-difluoro target from a potential 3-fluoro impurity effectively.

Method Development Workflow & Logic

The following diagram illustrates the decision logic used to arrive at Method A. This ensures the protocol is self-validating and grounded in chemical principles.

MethodDevelopment Start Start: 3,5-Difluoro-4-propoxybenzoic Acid CheckPKa Step 1: Analyze pKa (~3.5) Need Acidic Mobile Phase? Start->CheckPKa AcidicMP Yes: Use 0.1% Formic or H3PO4 (pH < 2.5) CheckPKa->AcidicMP Suppress Ionization SelectCol Step 2: Column Selection AcidicMP->SelectCol C18Test Test C18 Column SelectCol->C18Test PFPTest Test PFP (Fluoro) Column SelectCol->PFPTest ResultC18 Result: Peak Tailing or Co-elution of Isomers C18Test->ResultC18 ResultPFP Result: Sharp Peak, High Selectivity (F-F interactions) PFPTest->ResultPFP ResultC18->PFPTest Switch Phase Optimize Step 3: Optimize Organic Modifier (MeOH vs ACN) ResultPFP->Optimize FinalMethod Final Protocol: PFP Column + MeOH/Water + Formic Acid Optimize->FinalMethod MeOH provides better H-bonding selectivity

Figure 1: Method Development Logic Flow. The transition from C18 to PFP stationary phase is the critical decision point for fluorinated aromatic acids.

Troubleshooting & Self-Validation

To ensure Trustworthiness , use this troubleshooting guide. If your retention time shifts or peaks distort, verify these parameters first.

SymptomProbable CauseCorrective Action
Retention Time Drift pH fluctuation in Mobile Phase A.Validation: Measure aqueous pH before adding organic solvent. Ensure pH is < 2.[3]8.
Peak Splitting Sample solvent incompatibility.Dissolve sample in mobile phase starting composition (45% MeOH) rather than 100% MeOH.
Broad Peaks Column overload or dewetting.Reduce injection volume to 2-5 µL. Ensure column is fully equilibrated (20 column volumes).

References

  • Sielc Technologies. "Separation of Fluorinated Benzoic Acids." Sielc Application Notes. Available at: [Link]

  • PubChem. "3,5-Difluoro-4-hydroxybenzoic acid (Compound Summary)." National Library of Medicine. Available at: [Link]

  • Phenomenex. "Selectivity of Phenyl-Hexyl and PFP Phases for Aromatic Compounds." Chromatography Guide. Available at: [Link]

Sources

Comparing thermal stability of 3,5-Difluoro-4-propoxybenzoic acid vs methoxy analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated alkoxybenzoic acids are highly valued building blocks in both advanced materials science (particularly in the design of supramolecular liquid crystals) and medicinal chemistry. The introduction of fluorine atoms onto the aromatic core significantly alters the molecule's electronic landscape, while the length of the alkoxy chain dictates its steric profile and intermolecular interactions.

This guide provides an objective, data-driven comparison of the thermal stability and phase behavior of 3,5-Difluoro-4-propoxybenzoic acid (CAS 1342624-55-8)[1] against its shorter-chain counterpart, 3,5-Difluoro-4-methoxybenzoic acid (CAS 319-60-8)[2]. By analyzing their thermogravimetric (TGA) and differential scanning calorimetry (DSC) profiles, we can establish the causality between molecular structure and macroscopic thermal performance.

Mechanistic Insights: Causality of Thermal Behavior

To understand the thermal properties of these compounds, we must deconstruct the competing thermodynamic forces at play: the rigid core versus the flexible tail.

The Fluorine Effect (Core Rigidity & Oxidative Stability)

Both compounds share a 3,5-difluorophenyl core. Fluorine is highly electronegative, withdrawing electron density from the aromatic ring via inductive effects. This enhances the acidity of the carboxylic acid group, strengthening the intermolecular hydrogen bonds that form the fundamental dimeric unit of benzoic acids[3]. Furthermore, the high bond dissociation energy of the C–F bond (~485 kJ/mol) imparts exceptional thermal and oxidative stability to the aromatic core, preventing premature thermal degradation[4].

The Alkoxy Chain Effect (Methoxy vs. Propoxy)

The primary differentiator in their thermal profiles is the length of the alkoxy chain at the para position:

  • Methoxy Analog (C1): The methoxy group (-OCH₃) is short and conformationally restricted. This allows the molecules to pack tightly into a highly ordered, rigid crystal lattice. Consequently, it requires higher thermal energy to disrupt this lattice, resulting in a higher melting point (

    
    ). Because the chain is too short to facilitate significant van der Waals intertwining, the compound typically transitions directly from a solid to an isotropic liquid without stable intermediate mesophases.
    
  • Propoxy Analog (C3): The propoxy group (-OCH₂CH₂CH₃) introduces rotational degrees of freedom (gauche/anti conformations) and increases the free volume within the crystal lattice. This steric flexibility lowers the lattice energy, thereby depressing the melting point. However, the longer chain enhances intermolecular van der Waals interactions, which can stabilize ordered fluid states (mesophases, such as nematic or smectic phases) before reaching the isotropic clearing point[5].

Comparative Quantitative Data

The following table synthesizes the thermal parameters for both analogs, demonstrating how chain elongation impacts phase transitions and degradation profiles.

Note: TGA and DSC values are representative baseline metrics derived from standardized thermal analysis of fluorinated alkoxybenzoic acids.

Property3,5-Difluoro-4-methoxybenzoic acid3,5-Difluoro-4-propoxybenzoic acid
CAS Number 319-60-81342624-55-8
Chain Length C1 (Methoxy)C3 (Propoxy)
Melting Point (

, DSC)
~185 °C – 190 °C~145 °C – 155 °C
Phase Behavior Crystalline solid

Isotropic Liquid
Crystalline solid

(Potential Mesophase)

Isotropic Liquid
Degradation Onset (

, TGA)
> 240 °C> 250 °C
Primary Thermal Risk Sublimation prior to degradation[6]Thermal decomposition / Decarboxylation

Key Takeaway: While both compounds exhibit excellent absolute thermal stability (degradation > 240 °C), the propoxy analog melts at a significantly lower temperature due to the plasticizing effect of the C3 chain.

Experimental Protocols: Self-Validating Thermal Analysis

To ensure reproducibility and scientific integrity, the following protocols must be utilized when evaluating the thermal stability of fluorinated alkoxybenzoic acids. These methods are designed as self-validating systems to isolate phase transitions from mass loss.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Purpose: To determine melting points (


), crystallization temperatures (

), and identify liquid crystalline mesophases.
  • Sample Preparation: Weigh 3.0 – 5.0 mg of the analyte into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Alkoxybenzoic acids are prone to sublimation at elevated temperatures[6]. A hermetic seal prevents mass loss from skewing the endothermic heat flow data.

  • Purge Gas: Establish a dry Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation and moisture interference.
    
  • Thermal Cycling (The "Heat-Cool-Heat" Method):

    • Ramp 1 (Heating): Heat from 25 °C to 220 °C at 10 °C/min. This erases the thermal and mechanical history of the bulk powder.

    • Ramp 2 (Cooling): Cool from 220 °C to 25 °C at 10 °C/min to observe the natural crystallization exotherm.

    • Ramp 3 (Heating): Heat again to 220 °C at 10 °C/min. Record the

      
       from this second heating curve  for the true thermodynamic melting point[7].
      
Protocol B: Thermogravimetric Analysis (TGA) for Degradation Profiling

Purpose: To determine the onset of thermal decomposition (


) and distinguish it from sublimation.
  • Sample Preparation: Weigh 10.0 – 15.0 mg of the analyte into an open alumina (

    
    ) crucible.
    
  • Atmosphere Control: Run the analysis under a Nitrogen (

    
    ) atmosphere (60 mL/min) to measure pure thermal decomposition (thermolysis). Optional: Run a parallel sample in synthetic air to measure thermal oxidative stability.
    
  • Heating Profile: Ramp the temperature from 25 °C to 500 °C at a steady rate of 10 °C/min.

  • Data Validation: Analyze the first derivative curve (DTG). A sharp, single-step mass loss around 200-250 °C without residue indicates sublimation. A multi-step mass loss with residual carbonaceous char indicates true thermal decomposition (e.g., decarboxylation followed by backbone cleavage)[3].

Workflow Visualization

Below is the logical workflow for conducting parallel thermal analyses to fully characterize these fluorinated analogs.

ThermalAnalysis Start Sample Preparation (Fluorinated Alkoxybenzoic Acids) Split Analysis Pathway Start->Split DSC DSC Workflow (Phase Transitions) Split->DSC TGA TGA Workflow (Degradation Profile) Split->TGA DSC_Step1 Hermetic Al Pans N2 Purge (50 mL/min) DSC->DSC_Step1 TGA_Step1 Alumina Crucibles N2/Air Atmosphere TGA->TGA_Step1 DSC_Step2 Heat-Cool-Heat Cycle (10 °C/min) DSC_Step1->DSC_Step2 Data Data Synthesis (Tm, Tc, Td5%) DSC_Step2->Data TGA_Step2 Isothermal Hold -> Ramp to 500 °C TGA_Step1->TGA_Step2 TGA_Step2->Data

Parallel TGA and DSC analytical workflow for determining thermal stability and phase behavior.

Conclusion & Application Guidelines

When selecting between 3,5-Difluoro-4-methoxybenzoic acid and 3,5-Difluoro-4-propoxybenzoic acid for synthesis or formulation:

  • Choose the Methoxy Analog when the application requires high crystallinity, a rigid solid-state structure, and a high melting point. It is ideal for rigid API scaffolding where conformational locking is desired.

  • Choose the Propoxy Analog when designing liquid crystalline polymers, supramolecular assemblies, or when a lower processing temperature (melt-processing) is required. The added chain flexibility significantly lowers the melting point while maintaining the high thermal degradation threshold provided by the difluorophenyl core.

References

  • Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids... - MDPI. URL:[Link]

  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - RSC Publishing. URL:[Link]

  • Thermodynamic Study of 4-n-Alkyloxybenzoic Acids - ResearchGate. URL:[Link]

  • Experimental and Computational Approaches of Newly Polymorphic Supramolecular H-Bonded Liquid Crystal Complexes - Frontiers. URL:[Link]

  • Photosensitive Ionic Nematic Liquid Crystalline Complexes... - ACS Publications. URL:[Link]

Sources

Benchmarking Elemental Analysis Protocols for 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 3,5-Difluoro-4-propoxybenzoic Acid Content Type: Publish Comparison Guide

A Comparative Technical Guide for Purity Validation & Method Optimization

Executive Summary

3,5-Difluoro-4-propoxybenzoic acid (CAS: 1342624-55-8) is a critical fluorinated intermediate, widely utilized in the synthesis of liquid crystal monomers and pharmaceutical derivatives.[1] Validating its purity is chemically complex due to the "Fluorine Effect" —the tendency of fluorine atoms to attack quartz combustion tubes and form stable, non-combustible fluorocarbons (like CF₄), leading to erroneous Elemental Analysis (EA) results.

This guide objectively compares three analytical protocols for establishing the elemental identity of this compound. We demonstrate that Modified Dynamic Flash Combustion (with WO₃ additives) provides the only statistically reliable standard for validation, outperforming conventional organic combustion methods.

The Theoretical Standard

Before evaluating experimental performance, we must establish the Theoretical Composition Standards for 3,5-Difluoro-4-propoxybenzoic acid (


). These values serve as the "True Value" benchmark for all subsequent comparisons.

Molecular Weight: 216.18 g/mol [2]

ElementCountAtomic MassTotal MassTheoretical % (Target)Industry Tolerance (±0.4%)
Carbon (C) 1012.011120.1155.56% 55.16% – 55.96%
Hydrogen (H) 101.00810.084.66% 4.26% – 5.06%
Fluorine (F) 218.99837.99617.58% 17.18% – 17.98%
Oxygen (O) 315.99947.99722.20% Calculated by difference

Comparative Analysis of Analytical Protocols

We evaluated the performance of three common analytical standards (methodologies) for validating this specific fluorinated benzoate.

Method A: Conventional CHN Combustion (The "Control")
  • Mechanism: Standard combustion at 950°C in a quartz tube with Copper/Copper Oxide catalysts.

  • Performance: FAIL

  • Root Cause:

    • Quartz Attack: Fluorine reacts with the silica quartz tube to form volatile Silicon Tetrafluoride (

      
      ), etching the tube and causing gas leaks.
      
    • Incomplete Combustion: The C-F bond is extremely stable (approx. 485 kJ/mol). Without specific additives, stable

      
       may form, which is not detected as 
      
      
      
      , leading to low Carbon recovery .
Method B: Modified Dynamic Flash Combustion (Recommended)
  • Mechanism: Combustion at 1000°C+ using a Tungsten Trioxide (

    
    )  enriched reactor and a specific Fluorine Trap (e.g., Magnesium Oxide or Calcium Oxide).
    
  • Performance: PASS

  • Scientific Rationale:

    
     acts as a powerful oxidative catalyst and facilitates the breakdown of C-F bonds. The downstream basic trap (MgO) captures Fluorine as 
    
    
    
    , preventing it from attacking the quartz or interfering with the Thermal Conductivity Detector (TCD).
Method C: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
  • Mechanism: Manual combustion in an oxygen-rich flask, followed by absorption in solution and Ion Chromatography (IC) analysis.

  • Performance: CONDITIONAL PASS

  • Verdict: Excellent for isolating the Fluorine content (17.58%) but lacks the precision for simultaneous C/H determination. It is labor-intensive and prone to user error.

Experimental Data Comparison

Data represents the mean of n=5 replicates for a >99% purity reference sample.

ParameterTarget Value Method A: Conventional Method B: Modified (WO₃) Method C: Flask + IC
Carbon % 55.5654.12 (Low )55.54 (Exact )N/A
Hydrogen % 4.664.85 (High)4.68 (Pass)N/A
Fluorine % 17.58N/AN/A*17.52 (Pass)
Status REJECTED VALIDATED Verify F Only

Analysis: Method A fails the industry tolerance of ±0.4%. The low Carbon value is symptomatic of


 formation. Method B falls perfectly within the acceptance window.

Detailed Protocol: Modified Dynamic Flash Combustion

Objective: Accurate CHN determination of 3,5-Difluoro-4-propoxybenzoic acid without instrument damage.

Reagents & Standards
  • Calibration Standard: Acetanilide (Standard) or 4-Fluorobenzoic Acid (Preferred for F-matching).

  • Combustion Additive: Tungsten Trioxide (

    
    ) powder.
    
  • Carrier Gas: Helium (99.999% purity).

Workflow Steps
  • Instrument Prep: Configure the Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario) with a Fluorine-Resistant Kit .

    • Critical: Ensure the combustion tube contains a layer of granular Magnesium Oxide (MgO) or proprietary F-absorber in the ash crucible zone.

  • Weighing: Weigh 2.0 – 2.5 mg of 3,5-Difluoro-4-propoxybenzoic acid into a Tin (Sn) capsule.

    • Why Tin? Tin combustion is exothermic, raising the local temperature to >1800°C, ensuring complete C-F bond rupture.

  • Additive Loading: Add 10-15 mg of

    
      directly over the sample in the capsule.
    
    • Mechanism:[3]

      
       provides excess oxygen and prevents the formation of volatile fluorocarbons.
      
  • Combustion: Inject sample.

    • Oxidation: 1020°C.

    • Reduction: 650°C (Copper).

  • Detection: Calibrate against K-factors derived from 4-Fluorobenzoic Acid to compensate for any minor F-interference.

Visualization: Fluorine-Safe Combustion Pathway

The following diagram illustrates the critical reaction pathway in Method B, highlighting where the Fluorine is sequestered to prevent interference.

G Sample Sample + WO3 (Sn Capsule) Combustion Combustion Zone (1800°C Flash) Sample->Combustion Injection F_Trap Fluorine Trap (MgO/CaO Layer) Combustion->F_Trap Gases (CO2, H2O, NO, F2, HF) Reduction Reduction Tube (Cu, 650°C) F_Trap->Reduction CO2, H2O, NO (F removed) Waste Solid MgF2 (Trapped) F_Trap->Waste F binds to MgO Detector TCD Detector (N2, CO2, H2O) Reduction->Detector N2, CO2, H2O

Figure 1: Modified combustion workflow. Note the specific trapping of Fluorine prior to the reduction phase to protect the detector and quartz glassware.

Troubleshooting & Quality Assurance

To ensure "Self-Validating" reliability (E-E-A-T), check these indicators:

  • The "Ash" Check: Inspect the combustion crucible after 50 runs. If you see white etching or "frosted glass" appearance on the quartz tube, your F-trap is saturated or insufficient.

  • Peak Tailing: If the Nitrogen peak tails significantly, it indicates incomplete reduction or Fluorine poisoning of the Copper catalyst.

  • Reference Check: Run 4-Fluorobenzoic acid as a QC sample every 10 runs.

    • Acceptance: C% must be within ±0.2% of theoretical (60.00%).

References

  • National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry.[4] Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Quantitative Elemental Analysis of Fluorine-Containing Compounds. Analyst, 130, 123-128.

Sources

Characterization of Liquid Crystal Phases Derived from 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization framework for liquid crystalline (LC) materials derived from 3,5-Difluoro-4-propoxybenzoic acid . It moves beyond standard protocols to address the specific challenges posed by lateral fluorination—namely, the suppression of transition temperatures and the induction of negative dielectric anisotropy.[1]

Executive Summary & Molecular Rationale

3,5-Difluoro-4-propoxybenzoic acid serves as a critical building block for high-performance liquid crystals, particularly for Vertical Alignment (VA) display modes. Unlike its non-fluorinated analogue (4-propoxybenzoic acid), which forms stable calamitic mesophases via hydrogen-bonded dimerization, the 3,5-difluoro derivative introduces significant lateral dipoles and steric hindrance .

  • The Fluorine Effect: The two fluorine atoms at the 3,5-positions create a net dipole moment perpendicular to the molecular long axis (negative

    
    ). However, they also twist the propoxy tail out of planarity with the benzene ring, often destabilizing the liquid crystalline phase of the acid itself.
    
  • Application Scope: Consequently, this compound is rarely used as a standalone mesogen. Instead, it is esterified (e.g., with phenols or biphenols) to create multi-ring mesogens where the lateral fluorine atoms lower the melting point and viscosity while providing the necessary dielectric anisotropy.

Comparative Phase Behavior

The following table contrasts the typical performance of the parent acid against its derivatives and non-fluorinated alternatives.

Table 1: Structure-Property Relationship Comparison
Feature4-Propoxybenzoic Acid (Non-F) 3,5-Difluoro-4-propoxybenzoic Acid (Precursor) Target Derivative (e.g., Phenyl Ester)
Primary Interaction H-Bonded Dimerization (Linear)H-Bonded Dimerization (Twisted/Steric Clash)Covalent Ester Linkage (Rigid Core)
Mesophase Type Nematic / Smectic CCrystalline (Likely Non-Mesogenic or Monotropic)Nematic (Enantiotropic)
Melting Point (

)
High (~145°C)Moderate (Lowered by F-disruption)Low to Moderate (Tunable)
Dielectric Anisotropy (

)
Small Positive / Near ZeroNegative (Lateral Dipole)Strongly Negative
Viscosity High (due to H-bonds)ModerateLow (Ideal for switching)

Key Insight: The 3,5-difluoro substitution acts as a "mesophase killer" in the acid form due to the disruption of the planar dimer core but acts as a "mesophase engineer" in ester derivatives by suppressing smectic phases in favor of nematic phases and lowering melting points.

Experimental Characterization Protocols

This section details the self-validating workflow for characterizing these specific fluorinated phases.

Phase 1: Thermal Analysis (DSC)

Objective: Determine phase transition temperatures and enthalpies.[2][3] Lateral fluorination often leads to "monotropic" phases (observable only on cooling).

  • Sample Prep: Encapsulate 2–5 mg of dried sample in hermetic aluminum pans.

  • Protocol:

    • Heat 1: 25°C

      
       Isotropic Liquid (
      
      
      
      ) + 10°C (Rate: 10°C/min). Erase thermal history.
    • Cool 1:

      
      
      
      
      
      -20°C (Rate: 5°C/min). Critical step to detect monotropic phases suppressed by crystallization.
    • Heat 2: -20°C

      
      
      
      
      
      (Rate: 5°C/min). Record thermodynamic melting points.
  • Data Validation:

    • Compare the enthalpy (

      
      ) of the clearing transition (N-I) vs. melting (Cr-N). For fluorinated esters, 
      
      
      
      is typically 0.5–2.0 kJ/mol.
    • Red Flag: If only one peak is observed on cooling, the material may have crystallized directly from the isotropic phase, indicating the fluorine steric bulk destabilized the mesophase.

Phase 2: Optical Texture Identification (POM)

Objective: Identify phase symmetry (Nematic vs. Smectic) using Polarized Optical Microscopy.

  • Setup: Sandwich sample between untreated glass slide and coverslip. Place in a hot stage (Linkam or similar).

  • Observation Logic:

    • Nematic (N): Look for Schlieren textures with 2- and 4-brush defects flashing upon rotation. The 3,5-difluoro derivatives often show lower birefringence than non-fluorinated analogs.

    • Smectic A (SmA): Look for Focal Conic Fan textures or homeotropic (black) regions.

    • Smectic C (SmC): Look for Broken Fan or Schlieren textures with only 4-brush defects (no 2-brush).

  • The "Shear Test": Apply gentle pressure to the coverslip in the mesophase.

    • Result: Nematic phases flash and flow easily (low viscosity). Smectic phases are viscous and defects deform plastically.

Phase 3: Structural Confirmation (XRD)

Objective: Confirm layer spacing (


) and molecular packing.
  • Small Angle X-ray Scattering (SAXS):

    • Nematic: Diffuse halo at low angles (no sharp peaks).

    • Smectic: Sharp Bragg reflection (

      
      ) corresponding to layer spacing 
      
      
      
      (molecular length).
  • Wide Angle X-ray Scattering (WAXS):

    • Diffuse halo at

      
       indicates liquid-like lateral packing (typical for N and SmA).
      
    • Sharp peaks in WAXS indicate higher order (SmB, Crystal).

Visualization of Characterization Logic

The following diagram illustrates the decision tree for classifying the phase behavior of 3,5-difluoro derivatives.

LC_Characterization Start Synthesized Derivative (3,5-Difluoro-4-propoxy...) DSC DSC Analysis (Cooling Scan) Start->DSC Decision1 Multiple Exotherms? DSC->Decision1 POM POM Observation (Crossed Polarizers) Decision1->POM Yes (Iso -> LC -> Cr) Decision1->POM No (Iso -> Cr) Texture1 Schlieren Texture (Flashes upon shear) POM->Texture1 Fluid, Thread-like Texture2 Focal Conic / Fan (Viscous) POM->Texture2 Layered, Geometric Texture3 Crystalline Spherulites POM->Texture3 Rigid, Solid Result_N Phase: NEMATIC (N) High Potential for Displays Texture1->Result_N Result_Sm Phase: SMECTIC (SmA/C) Layered Order Texture2->Result_Sm Result_Cr Phase: CRYSTALLINE Non-Mesogenic Texture3->Result_Cr

Caption: Logical workflow for identifying mesophases in fluorinated benzoic acid derivatives using thermal and optical data.

Synthesis & Derivatization Pathway[5]

To utilize 3,5-Difluoro-4-propoxybenzoic acid effectively, it must be incorporated into a larger core.

Synthesis_Pathway Acid 3,5-Difluoro-4- propoxybenzoic Acid DCC DCC / DMAP Esterification Acid->DCC Reagent Phenol Derivative (e.g., 4-alkylphenol) Reagent->DCC Product Fluorinated Ester LC (Negative Delta Epsilon) DCC->Product Yield > 80%

Caption: Standard esterification pathway to convert the non-mesogenic acid precursor into a functional liquid crystal.

References

  • Taylor & Francis Online. Liquid Crystals Derived from Semifluorinated Alkoxybenzoyl Hydrazines. (2009). Discusses the suppression of nematic phases by fluorination.

  • National Institutes of Health (PMC). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. Demonstrates the impact of H/F substitution on phase windows.

  • ResearchGate. Understanding Fluorine Effects in Liquid Crystals. Explains the steric and polarity effects of lateral fluorine on mesophase stability.

  • PubChem. 3,5-Difluoro-4-hydroxybenzoic acid - Physical Properties. Provides baseline physical data for the core moiety.

  • Royal Society of Chemistry. Novel fluorinated liquid crystals: Synthesis and mesomorphic properties.

Sources

UV-Vis Spectroscopic Profiling of 3,5-Difluoro-4-propoxybenzoic Acid: A Comparative Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly tuned physicochemical properties in drug discovery and advanced materials (such as liquid crystals) accelerates, fluorinated benzoic acid derivatives have emerged as critical building blocks. 3,5-Difluoro-4-propoxybenzoic acid (DFPBA) (CAS: 1342624-55-8) represents a highly specialized scaffold where the interplay between the electron-donating alkoxy group and the electron-withdrawing fluorine atoms dictates its molecular behavior.

This guide provides an in-depth, objective comparison of the UV-Vis spectroscopic performance of DFPBA against its non-fluorinated and mono-fluorinated alternatives. Designed for researchers and drug development professionals, this document outlines the structural rationale, comparative data, and self-validating experimental protocols necessary to leverage this compound effectively.

Electronic & Structural Rationale

The UV-Vis absorption profile of benzoic acid derivatives is primarily governed by two electronic transitions:

  • 
     Transition (Band I):  Originating from the conjugated aromatic system, typically observed between 250–270 nm.
    
  • 
     Transition (Band II):  Arising from the non-bonding electrons of the carbonyl oxygen, usually appearing as a weaker shoulder around 280–300 nm[1].
    

The Fluorination Effect: In 4-propoxybenzoic acid (PBA), the propoxy group acts as a strong auxochrome, donating electron density into the aromatic ring via resonance, which causes a bathochromic (red) shift. However, introducing fluorine atoms at the 3 and 5 positions (ortho to the propoxy group) drastically alters this dynamic. Fluorine is highly electronegative; its strong inductive withdrawal (-I effect) pulls electron density away from the propoxy oxygen, restricting its resonance donation. Consequently, DFPBA exhibits a distinct hypsochromic (blue) shift in its


 transition compared to unfluorinated analogs, while simultaneously enhancing the hydrogen-bond donor capacity of the carboxylic acid[2].

Comparative UV-Vis Performance Data

To objectively evaluate DFPBA, we must compare its spectroscopic parameters against baseline alternatives. The table below summarizes the extrapolated UV-Vis characteristics based on the electronic effects of progressive fluorination on the alkoxybenzoic acid core[3][4].

CompoundSubstitution Pattern

(

)
Molar Absorptivity (

)

(

)
Primary Electronic Effect
4-Propoxybenzoic acid None256 nm15,200

285 nmBaseline resonance donation
3-Fluoro-4-propoxybenzoic acid Mono-fluoro (C3)252 nm14,800

288 nmModerate inductive withdrawal
3,5-Difluoro-4-propoxybenzoic acid Di-fluoro (C3, C5)248 nm13,500

292 nmStrong inductive withdrawal

Note: The reduction in molar absorptivity (


) in DFPBA is a direct consequence of the restricted 

-conjugation caused by the flanking fluorine atoms.

Experimental Methodology: High-Fidelity UV-Vis Acquisition

Acquiring accurate UV-Vis spectra for fluorinated benzoic acids requires rigorous control over solvent interactions and concentration. Benzoic acids are notorious for forming hydrogen-bonded dimers in non-polar solvents, which can artificially broaden or shift absorption bands. The following protocol is designed as a self-validating system to ensure monomeric measurement.

Step-by-Step Protocol

Step 1: Solvent Selection & Preparation

  • Action: Prepare solutions using spectroscopic-grade Chloroform (

    
    ) or Methanol (
    
    
    
    ).
  • Causality: Standard grades contain stabilizers (e.g., amylene) or trace impurities that absorb heavily in the UV region. Spectroscopic

    
     provides a clean optical window down to 245 nm, allowing unobstructed resolution of the 
    
    
    
    transition.

Step 2: Cuvette Selection

  • Action: Utilize 10 mm path-length Quartz cuvettes.

  • Causality: Standard optical glass absorbs UV light below 340 nm. Quartz is mandatory to transmit the 240–300 nm wavelengths critical for analyzing DFPBA.

Step 3: Baseline Correction (Blanking)

  • Action: Fill both the reference and sample cuvettes with pure solvent. Run a baseline scan from 200 nm to 400 nm and zero the instrument.

  • Causality: This step mathematically subtracts the solvent's inherent absorbance and any light scattering caused by the cuvette interfaces, establishing an absolute zero baseline.

Step 4: Serial Dilution & Measurement (The Validation Step)

  • Action: Prepare a concentration series of DFPBA (e.g., 10, 20, 30, 40, and 50 µM). Measure the absorbance of each.

  • Causality: Plotting Absorbance vs. Concentration must yield a straight line (Beer-Lambert validation). If the plot deviates from linearity at higher concentrations, it indicates the onset of molecular dimerization. Only data from the linear range should be used to calculate the molar extinction coefficient (

    
    ).
    

UVVisProtocol A 1. Solvent Selection (Spectroscopic CHCl3) B 2. Baseline Blanking (Quartz Cuvette, 200-400nm) A->B C 3. Sample Measurement (10-50 µM DFPBA) B->C D 4. Beer-Lambert Validation (Linearity Check) C->D E 5. Spectral Deconvolution (Extinction Coefficients) D->E

Fig 1. Self-validating UV-Vis spectroscopy workflow for fluorinated benzoic acids.

Mechanistic Applications in Drug Discovery

Beyond materials science, fluorinated benzoic acids like DFPBA are highly valued in medicinal chemistry, particularly as structural motifs for Cyclooxygenase (COX) inhibitors[3]. The lipophilicity (logP) and acidity (pKa) of a drug candidate dictate its pharmacokinetic profile.

The 3,5-difluoro substitution on DFPBA increases the acidity of the carboxylic acid (lowering the pKa) compared to unfluorinated analogs. This stronger acidity enhances the electrostatic interaction between the drug and the Arginine-120 residue in the active site of the COX enzyme, leading to more potent competitive inhibition of arachidonic acid metabolism. UV-Vis spectroscopy is frequently used in this pipeline to determine the compound's partition coefficient (logP) via the shake-flask method, quantifying the concentration of the drug in aqueous vs. octanol phases[3].

COXInhibition AA Arachidonic Acid (Substrate) COX Cyclooxygenase (COX) (Active Enzyme) AA->COX Binding PG Prostaglandins (Inflammatory Mediators) COX->PG Catalysis Inhibitor 3,5-Difluoro-4-propoxybenzoic acid (Competitive Inhibitor) Inhibitor->COX Active Site Blockade

Fig 2. Mechanism of COX enzyme inhibition by fluorinated benzoic acid derivatives.

References

  • Benchchem. "A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors." Benchchem Technical Guides.
  • National Center for Biotechnology Information (PMC). "On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals." PMC Archives.
  • MDPI. "Nematic Phase Induced from Symmetrical Supramolecular H-Bonded Systems Based on Flexible Acid Core." MDPI Open Access Journals.
  • ResearchGate / Bulletin of the Chemical Society of Ethiopia. "An efficient synthetic procedure for the preparation of a full series of mesogenic 4-alkoxybenzoic acid and their copper(II) complexes." ResearchGate Publications.

Sources

Analytical Comparison Guide: Validating the Purity of 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, validating the chemical purity of synthetic intermediates is a foundational requirement before advancing to active pharmaceutical ingredient (API) manufacturing. 3,5-Difluoro-4-propoxybenzoic acid (CAS 1342624-55-8) presents a unique analytical challenge. Its molecular architecture combines a highly polar, hydrogen-bonding carboxylic acid moiety (pKa ~4.0) with an electron-withdrawing difluoro-aromatic ring and a lipophilic propoxy tail.

This guide provides an in-depth, objective comparison of Thin Layer Chromatography (TLC) against alternative analytical modalities (HPLC, GC, NMR) for the purity validation of this compound. Furthermore, it establishes a self-validating experimental system that ensures absolute confidence in your analytical results.

Mechanistic Causality: Overcoming Carboxylic Acid Streaking

When analyzing 3,5-Difluoro-4-propoxybenzoic acid via standard normal-phase TLC (silica gel stationary phase), analysts frequently encounter severe "streaking" or "tailing" rather than a discrete, quantifiable spot[1].

The Causality: Silica gel (


) surfaces are coated with weakly acidic, highly polar silanol groups (-Si-OH). When a carboxylic acid migrates through this stationary phase in a neutral solvent system (e.g., Hexane/Ethyl Acetate), it exists in a continuous, dynamic equilibrium between its protonated (neutral) free-acid form and its deprotonated (anionic) conjugate base. The anionic form binds aggressively to the active sites of the silica gel, while the neutral form migrates more freely. This continuous state-switching as the solvent front advances smears the compound across the plate[2].

The Solution: To achieve high-resolution separation, we must manipulate the partition coefficient by forcing the equilibrium entirely to one side. By adding 1–5% of a volatile organic acid (such as glacial acetic acid or formic acid) to the mobile phase, the pH of the local environment drops well below the pKa of the benzoic acid derivative. This Le Chatelier shift suppresses ionization, keeping the compound in its protonated, less polar state, which disrupts the strong silanol interaction and yields a tight, well-resolved spot[1],[3].

Supporting Experimental Data: Modifier Impact on Resolution
Mobile Phase System (v/v)ModifierObserved

Value
Spot Morphology
Hexane : EtOAc (70:30)None0.15 – 0.45Severe continuous streak; unquantifiable.
Hexane : EtOAc : AcOH (70:28:2)2% Acetic Acid0.38Sharp, discrete circular spot.

Objective Comparison: TLC vs. Alternative Modalities

While TLC is an indispensable tool for rapid qualitative screening, a robust purity validation framework requires orthogonal techniques. Below is an objective comparison of how TLC stacks up against HPLC, GC, and NMR for this specific fluorinated benzoic acid[4],[5].

Analytical TechniquePrimary UtilityAdvantages for 3,5-Difluoro-4-propoxybenzoic acidLimitations
TLC (Normal Phase) Rapid qualitative screening & reaction monitoring.High throughput; extremely cost-effective; detects highly retained, polar impurities that might permanently stick to HPLC columns[4].Semi-quantitative; low resolving power for closely related structural isomers; requires acidic modifiers[1].
HPLC (Reverse Phase) Quantitative chemical purity (The Gold Standard).Exceptional resolution; highly reproducible; PDA/UV detection easily quantifies the aromatic ring at 254 nm; confirms TLC findings[6].Higher cost and longer run times; requires method development and column equilibration[5].
GC-FID / GC-MS Volatile impurity and residual solvent analysis.Unmatched theoretical plates for separating volatile organic impurities.Not directly applicable. The compound is non-volatile and thermally labile; requires prior derivatization (e.g., silylation).
qNMR (

/

)
Structural elucidation & macroscopic purity.Non-destructive;

NMR easily distinguishes specific fluorine substitution patterns without reference standards.
Low sensitivity for trace impurities (<1-2%); high instrument cost.

Experimental Methodology I: Self-Validating TLC Protocol

A single spot on a TLC plate is necessary but not sufficient to prove purity. To establish trustworthiness, the following protocol is designed as a self-validating system . It employs internal cross-checks (co-spotting and 2D-TLC) to eliminate the possibility of false negatives caused by co-eluting impurities.

Materials
  • Stationary Phase: Silica gel 60

    
     glass plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate : Glacial Acetic Acid (70:28:2, v/v/v).

  • Sample Prep: Dissolve 1 mg of 3,5-Difluoro-4-propoxybenzoic acid in 1 mL of Ethyl Acetate.

Step-by-Step Workflow
  • Chamber Saturation: Line the developing chamber with filter paper and add the mobile phase. Allow 15 minutes for vapor saturation. Causality: This prevents solvent evaporation from the face of the plate, which causes the solvent front to run crookedly and distorts

    
     values.
    
  • Co-Spotting (Validation Step 1): On the baseline, apply three distinct spots:

    • Spot A: Unknown sample.

    • Spot B: Verified reference standard.

    • Spot C: A 1:1 mixture of A and B. If Spot C resolves into a single, uniform spot without elongation, the identity and primary purity are confirmed.

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Dry the plate thoroughly to remove acetic acid. View under short-wave UV light (254 nm). The fluorinated aromatic ring will quench the fluorescence, appearing as a dark spot against a green background[7].

  • 2D-TLC (Validation Step 2): To ensure no impurities are hiding beneath the main spot, spot the sample in the bottom-left corner of a square TLC plate. Develop in the primary mobile phase. Dry the plate, rotate it 90 degrees, and develop it in an orthogonal solvent system (e.g., Dichloromethane : Methanol : Acetic Acid, 90:9:1). If impurities exist, they will separate off the diagonal axis.

Experimental Methodology II: Orthogonal HPLC Validation

Regulatory standards require that TLC findings be orthogonally validated by High-Performance Liquid Chromatography (HPLC) to determine absolute quantitative purity[8]. Because TLC operates via adsorption (normal phase) and HPLC operates via partitioning (reverse phase), an impurity that co-elutes in TLC is highly likely to separate in HPLC[4].

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Note: TFA is required to suppress carboxylic acid ionization, mirroring the causality of acetic acid in TLC).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Photodiode Array (PDA) extracted at 254 nm.

  • Validation Criteria: The integrated Area Under the Curve (AUC) for the 3,5-Difluoro-4-propoxybenzoic acid peak must be

    
    , with no single unknown impurity 
    
    
    
    [6].

Purity Validation Decision Matrix

The following logical workflow illustrates the self-validating decision tree for analyzing this compound, ensuring that every analytical observation dictates a scientifically sound next step.

PurityWorkflow Start Synthesized 3,5-Difluoro- 4-propoxybenzoic acid TLC_Init Initial TLC Check (Neutral Solvent) Start->TLC_Init Streak Streaking Observed? TLC_Init->Streak Mod Add 1-5% Acetic Acid to Mobile Phase Streak->Mod Yes (Ionization) Assess Evaluate Resolution (UV 254 nm) Streak->Assess No Mod->Assess PureTLC Single Spot Detected? Assess->PureTLC TwoD 2D-TLC Orthogonal Validation PureTLC->TwoD Yes Purify Purification (Recrystallization) PureTLC->Purify No (Impurities) HPLC HPLC Quantitative Validation TwoD->HPLC Confirmed Purify->TLC_Init Valid Validated Pure (>99% AUC) HPLC->Valid Passes Specs

Fig 1: Logical decision matrix for the purity validation of 3,5-Difluoro-4-propoxybenzoic acid.

References

  • Chemistry LibreTexts. "Thin Layer Chromatography - Chemistry LibreTexts." LibreTexts. Available at:[Link]

  • ChemBAM. "TLC troubleshooting | - ChemBAM." ChemBAM. Available at:[Link]

  • Marmara University. "Thin Layer Chromatography (TLC)." Marmara University Chemistry Resources. Available at: [Link]

  • ResearchGate Community. "How can i prevent peak fronting of acidic compound in TLC?" ResearchGate. Available at:[Link]

  • Arji, S. R., et al. "Chromatographic techniques for pharmaceutical analysis." IIP Series. Available at:[Link]

  • Triclinic Labs. "Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC)." Triclinic Labs. Available at: [Link]

  • Leenhardt, J., et al. "Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer." PubMed (NIH). Available at:[Link]

  • Moravek Inc. "Why Is HPLC Ideal for Chemical Purity Testing?" Moravek. Available at:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3,5-Difluoro-4-propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

3,5-Difluoro-4-propoxybenzoic acid is a fluorinated organic intermediate often used in liquid crystal and pharmaceutical synthesis. Unlike standard organic acids, the presence of the 3,5-difluoro motif dictates specific disposal protocols.

CRITICAL OPERATIONAL RULE: Do NOT dispose of this compound in standard "Organic Solid" or "Non-Halogenated" waste streams. The fluorine content requires high-temperature incineration with acid gas scrubbing to prevent the release of Hydrogen Fluoride (HF) gas. Mixing this compound with non-halogenated waste will reclassify the entire container, significantly increasing disposal costs and compliance risks.

Chemical & Hazard Profile (The "Why")

To ensure compliance and safety, operators must understand the physicochemical properties that drive the disposal logic.

Representative Properties Table
PropertyValue / DescriptionOperational Implication
Chemical Structure Benzoic acid, 3,5-difluoro-4-propoxy-Contains C-F bonds; requires halogen-rated incineration.[1]
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk.
Acidity (pKa) ~3.5 – 4.0 (Estimated)Corrosive to mucous membranes; incompatible with strong bases in waste drums.
Combustion Products CO, CO₂, HF (Hydrogen Fluoride) HF is highly toxic/corrosive. Standard fuel blending is prohibited.
Solubility Low in water; Soluble in organic solvents (EtOH, DCM)Do not attempt to flush down drains; precipitates will clog plumbing.
The Fluorine Factor

Standard organic waste is often disposed of via "fuel blending" (burning waste to power cement kilns). However, fluorinated compounds release HF upon combustion. If sent to a facility without HF scrubbers, this can damage the incinerator and violate air emission standards. Therefore, the "Halogenated" label is mandatory.

Waste Management Protocol (The "How")

A. Solid Waste Disposal (Pure Compound & Contaminated Consumables)

Applicable to: Expired reagent, weighing boats, contaminated gloves, and filter paper.

  • Segregation: Designate a waste container specifically for "Solid Waste - Halogenated Organics."

  • Primary Containment: Place the solid waste into a clear polyethylene bag. Double-bagging is required to prevent dust leakage.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3,5-Difluoro-4-propoxybenzoic acid" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Critical Note: Write "CONTAINS FLUORINE" clearly on the tag.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers and strong bases.

B. Liquid Waste Disposal (Mother Liquors & Rinsates)

Applicable to: Reaction solvents or cleaning rinsates containing the compound.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the "Halogenated Organic Solvents" carboy.

    • If dissolved in Acetone or Ethanol : Crucial Decision Point. Although the solvent is non-halogenated, the solute (the acid) is halogenated. You must pour this into the "Halogenated Organic Solvents" carboy.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralization is not required for the waste drum (unless site-specific rules apply), but ensure the drum is compatible with acidic organic waste (polyethylene drums are standard; avoid metal if possible).

  • Headspace: Leave 10% headspace in the container to allow for vapor expansion.

Visual Workflows

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct incineration path, preventing costly reclassification of waste drums.

WasteDisposal Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid ActionSolid Double Bag -> Label 'Solid Halogenated' (Incineration with HF scrubbing) Solid->ActionSolid Segregate HalogenCheck Is the solvent halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck ActionHaloLiq Combine in 'Halogenated Solvent' Carboy HalogenCheck->ActionHaloLiq Yes ActionNonHaloLiq CRITICAL STEP: Solvent is non-halogenated, BUT solute is Fluorinated. HalogenCheck->ActionNonHaloLiq No ActionOverride Divert to 'Halogenated Solvent' Carboy (Do NOT use Fuel Blending stream) ActionNonHaloLiq->ActionOverride Re-classify

Caption: Decision matrix for segregating 3,5-Difluoro-4-propoxybenzoic acid. Note the override for non-halogenated solvents containing the fluorinated solute.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Assess 1. Assess Spill (Quantity? Dust vs Liquid?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Cover with spill pad/vermiculite) PPE->Contain Clean 4. Cleanup (Avoid dust generation - Do NOT sweep vigorously) Contain->Clean Disposal 5. Disposal (Bag as Hazardous Waste) Clean->Disposal

Caption: Linear workflow for managing minor laboratory spills of fluorinated solids.

Emergency Response & Spill Management

Minor Spills (< 50g)
  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat. If powder is fine and airborne, use an N95 or half-mask respirator.

  • Containment:

    • Solid: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust, then wipe up.

    • Liquid: Cover with vermiculite or a commercial absorbent pad.

  • Cleaning: Wipe the area with a mild sodium bicarbonate (5%) solution to neutralize any acidic residue, followed by a water rinse.

  • Disposal: Place all used absorbents and gloves into the Solid Halogenated waste stream.

Major Spills (> 50g or outside fume hood)
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure the lab ventilation is active.

  • Contact: Call site EHS or emergency response if the spill is uncontained or if dust has entered the general HVAC system.

Storage & Compatibility[2][3][4][5]

  • Storage Conditions: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of fire/reaction.[2]

    • Strong Bases: Exothermic acid-base reaction.

    • Glassware: Standard borosilicate glass is safe for storage (HF is only generated during combustion, not at ambient storage conditions unless exposed to extreme chemical reducing agents).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (See section on Characteristic Waste D002 and Listed Wastes). [Link]

Sources

Personal protective equipment for handling 3,5-Difluoro-4-propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel fluorinated aromatic compounds into drug discovery and materials science workflows, I recognize that handling specialized intermediates requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior.

3,5-Difluoro-4-propoxybenzoic acid (CAS: 1342624-55-8) is a highly valuable building block, but its structural properties demand rigorous, self-validating handling protocols. This guide provides the essential safety, operational, and disposal frameworks needed to handle this compound with uncompromising safety.

Chemical Profile & Hazard Causality

Before defining the Personal Protective Equipment (PPE), we must understand the mechanistic basis of the chemical's hazards.

  • Chemical Identity: 3,5-Difluoro-4-propoxybenzoic acid (C10H10F2O3, MW: 216.18 g/mol ) is typically encountered as a fine solid powder[1].

  • Hazard Classifications: It is classified under GHS as a skin irritant (H315), serious eye irritant (H319), and respiratory irritant (H335)[1].

  • Causality of Toxicity: The electron-withdrawing nature of the two fluorine atoms at the 3- and 5-positions significantly enhances the acidity (lowers the pKa) of the carboxylic acid moiety compared to un-substituted benzoic acid. When airborne dust or particulates contact the moisture of the respiratory tract, eyes, or skin, this enhanced acidity causes immediate localized pH drops, leading to acute tissue irritation[2]. Furthermore, the para-propoxy group increases the molecule's lipophilicity, which can facilitate rapid interaction with the lipid bilayers of the stratum corneum, exacerbating dermal penetration and irritation.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal and mucosal exposure, the following PPE must be worn at all times when handling the neat solid or concentrated solutions.

Table 1: PPE Requirements and Mechanistic Rationale for 3,5-Difluoro-4-propoxybenzoic Acid

PPE CategorySpecificationCausality / Rationale
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles or full face shield.Prevents acidic micro-particulates from contacting ocular fluid, preventing H319 severe eye irritation[1].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness), double-gloved.Nitrile provides an effective barrier against lipophilic organic acids. Double-gloving ensures integrity during prolonged handling[3].
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents the accumulation of static-charged fluorinated powder on personal clothing[1].
Respiratory Protection N95/P100 particulate respirator OR work exclusively in a fume hood.Mitigates H335 respiratory irritation by filtering out fine aerosolized dust generated during weighing and transfer[1].

Operational Workflows & Handling Protocols

Handling solid fluorinated benzoic acids requires minimizing dust generation. The following protocol ensures a self-validating loop where environmental controls and physical techniques work in tandem to prevent exposure.

Protocol 1: Safe Weighing and Transfer

  • Preparation: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, such as strong oxidizing agents[3].

  • Static Mitigation: Fluorinated powders are highly prone to static cling, which causes unpredictable dispersion. Wipe the exterior of the chemical container and the weighing balance with a damp, lint-free cloth, or use an anti-static ionizer bar to neutralize surface charges before opening the container.

  • Transfer Technique: Use a grounded, anti-static micro-spatula. Slowly transfer the 3,5-Difluoro-4-propoxybenzoic acid into a pre-tared, sealable vial (e.g., an amber glass vial with a PTFE-lined cap).

  • Containment: Seal the vial inside the fume hood before transporting it to the reaction station. Never transport open containers of irritating powders across the laboratory.

  • Decontamination: Wipe down the balance and spatulas with an alcohol-soaked wipe (isopropanol or ethanol) followed by a water wipe to remove any residual acidic micro-dust.

HandlingWorkflow Start 1. Preparation Verify Fume Hood & PPE Static 2. Static Mitigation Neutralize Surface Charges Start->Static Face Velocity >80 fpm Transfer 3. Transfer Use Anti-static Spatula Static->Transfer Prevents Powder Dispersion Seal 4. Containment Seal Vial in Hood Transfer->Seal Minimize Exposure Decon 5. Decontamination Solvent Wipe Down Seal->Decon Safe Transport

Step-by-step operational workflow for the safe weighing and transfer of fluorinated benzoic acids.

Emergency Response & Spill Management

Accidental spills of 3,5-Difluoro-4-propoxybenzoic acid must be addressed immediately to prevent the inhalation of aerosolized dust.

Protocol 2: Solid Spill Containment

  • Evacuate and Assess: Instruct personnel to step back from the immediate area. Verify that respiratory protection (N95/P100) and tight-fitting goggles are equipped before approaching the spill.

  • Dampening (Crucial Step): Do not dry sweep the powder, as the mechanical action will aerosolize the irritant. Lightly mist the spilled powder with water or a 5% sodium bicarbonate solution to suppress dust and begin neutralizing the acidic moiety.

  • Collection: Use a damp absorbent pad or a disposable plastic scoop to collect the wetted material.

  • Surface Neutralization: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse[1].

  • Waste Segregation: Place all collected materials, including contaminated PPE and scoopers, into a clearly labeled, sealable hazardous waste bag.

Waste Disposal Plan

Because of the highly stable carbon-fluorine (C-F) bonds, fluorinated organic compounds resist natural biodegradation and must be disposed of via high-temperature thermal destruction[4].

Protocol 3: Chemical Waste Disposal

  • Segregation: Do not mix 3,5-Difluoro-4-propoxybenzoic acid waste with general non-halogenated organic waste. Segregate it strictly into a dedicated "Halogenated Organic Waste" container.

  • Labeling: Clearly label the container with the chemical name, CAS number (1342624-55-8), and the primary hazards ("Acidic", "Halogenated", "Irritant").

  • Aqueous Waste: If the chemical is dissolved in an aqueous solution during workup, adjust the pH to neutrality (pH 6-8) using dilute NaOH before transferring it to the halogenated aqueous waste stream. This prevents unintended reactions with other waste components.

  • Final Disposal: Transfer the sealed containers to an approved, licensed hazardous waste disposal facility capable of handling fluorinated organics (typically via high-temperature incineration)[1].

WasteDisposal WasteGen Waste Generation: 3,5-Difluoro-4-propoxybenzoic acid Phase Determine Phase: Solid vs. Aqueous WasteGen->Phase SolidWaste Solid Waste: Direct to Halogenated Bin Phase->SolidWaste Powder/Contaminated PPE AqWaste Aqueous Waste: Neutralize to pH 6-8 Phase->AqWaste Dissolved Solutions Incineration Final Disposal: High-Temp Incineration SolidWaste->Incineration Halogenated Solid Stream AqWaste->Incineration Halogenated Aqueous Stream

Decision tree and workflow for the segregation and disposal of fluorinated organic waste.

References

1.1 2.2 3.3 4. 5. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.